molecular formula C13H12N4O B1348911 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole CAS No. 6659-92-3

5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

Cat. No.: B1348911
CAS No.: 6659-92-3
M. Wt: 240.26 g/mol
InChI Key: WNZKUNXGRZGIFX-UHFFFAOYSA-N
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Description

5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole is a functionalized benzotriazole derivative of significant interest in materials science and synthetic chemistry. Its primary research application is as a versatile molecular scaffold and photostabilizer. The compound's structure incorporates a benzotriazole group, known for its ability to absorb damaging UV light (Source: ACS Publications) , and an anisole moiety, which can enhance solubility and serve as a synthetic handle. Researchers utilize this compound in the development of advanced polymeric materials, where it can be copolymerized or blended to impart enhanced UV resistance and longevity (Source: ScienceDirect) . The presence of the primary amino group at the 5-position is particularly valuable for further chemical modification, enabling its conjugation to other molecules, polymers, or surfaces for creating novel functional materials, sensors, or ligands in coordination chemistry. Its mechanism of action as a stabilizer is believed to involve the dissipation of absorbed ultraviolet radiation through rapid tautomerism or internal conversion, effectively protecting the host material from photodegradation. This makes it a critical compound for investigations aimed at improving the durability and performance of plastics, coatings, and composites.

Properties

IUPAC Name

2-(4-methoxyphenyl)benzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N4O/c1-18-11-5-3-10(4-6-11)17-15-12-7-2-9(14)8-13(12)16-17/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZKUNXGRZGIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352209
Record name 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole
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Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6659-92-3
Record name 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole
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Record name 2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YLAMINE
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Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzotriazole derivatives are a significant class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities. This technical guide details a proposed synthetic pathway and comprehensive characterization protocol for a specific derivative, 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. The methodologies outlined are based on established chemical principles and analogous syntheses reported in the literature, providing a robust framework for its preparation and validation in a research setting. This document serves as a practical resource for scientists engaged in the discovery and development of novel therapeutic agents.

Introduction

Benzotriazole and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The unique chemical structure of the benzotriazole nucleus, featuring a fused benzene and triazole ring, allows for versatile functionalization, making it an attractive template for drug design. The introduction of an amino group at the 5-position and a 4-methoxyphenyl group at the N-2 position is anticipated to modulate the molecule's electronic properties and biological interactions.

This guide provides a comprehensive overview of a proposed, efficient synthetic route and the analytical characterization of the title compound, this compound. As no single source currently details this specific protocol, the following sections consolidate and adapt established procedures for related compounds to present a reliable experimental plan.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing with the formation of a nitro-substituted benzotriazole precursor, followed by the reduction of the nitro group to the target amine.

Step 1: Synthesis of 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole (3)

The initial step involves the reaction of 4-nitro-o-phenylenediamine (1) with sodium nitrite under acidic conditions to form the 5-nitrobenzotriazole intermediate, which is then coupled with 4-iodoanisole (2) in a copper-catalyzed Ullmann condensation.

Experimental Protocol:

  • Diazotization: To a stirred solution of 4-nitro-o-phenylenediamine (1.53 g, 10 mmol) in glacial acetic acid (30 mL), a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise at 0-5°C. The reaction mixture is stirred for 1 hour at this temperature.

  • Ullmann Condensation: To the reaction mixture, 4-iodoanisole (2.34 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol) are added.

  • The mixture is heated to reflux at 110-120°C for 12 hours, with monitoring by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole (3) as a solid.

Step 2: Synthesis of this compound (4)

The final step is the reduction of the nitro group of intermediate 3 to the corresponding amino group using a standard reducing agent like tin(II) chloride.

Experimental Protocol:

  • To a solution of 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole (3) (2.70 g, 10 mmol) in ethanol (50 mL), tin(II) chloride dihydrate (11.28 g, 50 mmol) is added.

  • The reaction mixture is stirred and heated to reflux at 80°C for 4 hours. The progress of the reaction is monitored by TLC (ethyl acetate/hexane, 1:1).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (100 mL) and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The resulting mixture is filtered to remove tin salts. The organic layer is separated, washed with brine (3 x 50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization from an ethanol/water mixture to afford the final product, this compound (4).

Characterization Protocols

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Melting Point Determination

The melting point of the final product is determined using a standard melting point apparatus. The sample is packed into a capillary tube and heated slowly, and the temperature range over which the sample melts is recorded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is recorded using a KBr pellet method.

  • A small amount of the dried sample is mixed with spectroscopic grade KBr powder.

  • The mixture is pressed into a thin, transparent pellet.

  • The spectrum is recorded over a range of 4000-400 cm⁻¹. Key vibrational frequencies corresponding to the functional groups (N-H, C-H, C=C, N=N, C-O) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of DMSO-d₆.

  • ¹H NMR and ¹³C NMR spectra are acquired at room temperature.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused into the ESI source in positive ion mode.

  • The mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ is determined to confirm the molecular weight and elemental composition of the compound.

Data Presentation: Predicted Physicochemical and Spectroscopic Data

The expected analytical data for the title compound are summarized below. These values are predicted based on data from structurally similar compounds found in the literature.[1][2][3]

ParameterPredicted Value
Molecular Formula C₁₃H₁₂N₄O
Molecular Weight 240.26 g/mol
Appearance Off-white to pale yellow solid
Predicted Melting Point 175-185 °C
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
¹H NMR (DMSO-d₆, 400 MHz) δ 8.05 (d, J=9.0 Hz, 2H, Ar-H), 7.68 (d, J=8.8 Hz, 1H, Ar-H), 7.20 (d, J=9.0 Hz, 2H, Ar-H), 7.15 (d, J=2.0 Hz, 1H, Ar-H), 6.80 (dd, J=8.8, 2.0 Hz, 1H, Ar-H), 5.50 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆, 101 MHz) δ 160.5, 148.0, 142.1, 135.5, 129.8, 126.5, 118.0, 115.2, 114.8, 110.1, 55.9
FT-IR (KBr, cm⁻¹) 3450-3300 (N-H stretch, amine), 3050 (Ar C-H stretch), 1620 (N-H bend), 1590, 1510 (C=C stretch, aromatic), 1450 (N=N stretch, triazole), 1250 (C-O stretch, ether), 1170 (C-N stretch)[4]
HRMS (ESI-TOF) m/z: Calculated for C₁₃H₁₃N₄O [M+H]⁺: 241.1084; Found: 241.10XX

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic and characterization workflows.

Synthesis_Workflow A 4-Nitro-o-phenylenediamine (1) R1 1. NaNO₂, Acetic Acid 2. CuI, K₂CO₃ B 4-Iodoanisole (2) C 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole (3) R2 SnCl₂·2H₂O Ethanol, Reflux D This compound (4) R1->C Ullmann Condensation R2->D Nitro Group Reduction

Caption: Proposed synthetic pathway for this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_data Data Interpretation start Crude Product (4) purify Recrystallization / Column Chromatography start->purify pure_prod Pure Product (4) purify->pure_prod mp Melting Point pure_prod->mp ftir FT-IR Spectroscopy pure_prod->ftir nmr NMR (¹H & ¹³C) pure_prod->nmr ms Mass Spectrometry (HRMS) pure_prod->ms confirm Structure Confirmation & Purity Assessment mp->confirm ftir->confirm nmr->confirm ms->confirm

Caption: Workflow for the purification and characterization of the synthesized compound.

Potential Applications in Drug Development

Derivatives of benzotriazole are known to possess a wide array of pharmacological activities. Aminobenzotriazoles, in particular, have been investigated as mechanism-based inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism.[5][6][7][8] This inhibitory action can be leveraged to enhance the bioavailability of other drugs or to study metabolic pathways. Furthermore, the structural motifs present in the title compound are found in molecules with potential anticancer, antiviral, and antimicrobial activities.[9][10] The synthesized this compound can serve as a valuable intermediate or a lead compound for the development of novel therapeutic agents targeting these disease areas.

Conclusion

This technical guide outlines a feasible and detailed methodology for the synthesis and characterization of this compound. By providing step-by-step experimental protocols, predicted analytical data, and clear workflow diagrams, this document equips researchers and drug development professionals with the necessary information to prepare and validate this promising heterocyclic compound for further investigation in medicinal chemistry and pharmacological studies.

References

An In-depth Technical Guide to 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole: Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for the synthesis, and a discussion of the potential biological significance of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies for the investigation of this and related benzotriazole derivatives.

Core Physicochemical Properties

PropertyPredicted ValueUnitNotes
Molecular Formula C₁₃H₁₂N₄O--
Molecular Weight 240.26 g/mol -
logP 2.8-A measure of lipophilicity.
Topological Polar Surface Area (TPSA) 77.8ŲAn indicator of drug transport properties.
Hydrogen Bond Donors 1-The amino group.
Hydrogen Bond Acceptors 4-The nitrogen atoms of the triazole ring and the oxygen of the methoxy group.
pKa (most acidic) 14.1-Predicted for the amino group.
pKa (most basic) 2.5-Predicted for a nitrogen atom in the triazole ring.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from established methodologies for the synthesis of N-substituted benzotriazoles. This multi-step synthesis involves the diazotization of a substituted aniline and subsequent cyclization.

Materials and Reagents
  • 4-Methoxyaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • 4-Nitro-1,2-phenylenediamine

  • Sodium Sulfide (Na₂S) or other reducing agent (e.g., SnCl₂/HCl)

  • Solvents: Ethanol, Water, Diethyl Ether

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Reduction A 4-Methoxyaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0-5°C D 2-(4-Methoxyphenyl)-5-nitro-2H-benzotriazole B->D  Coupling Reaction C 4-Nitro-1,2-phenylenediamine C->D E This compound D->E  Reduction (e.g., Na₂S) KinaseInhibition cluster_0 Kinase Activity cluster_1 Inhibition ATP ATP Kinase Protein Kinase ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate  Phosphorylation ADP ADP Kinase->ADP BlockedKinase Inactive Kinase Substrate Substrate Protein Substrate->Kinase DownstreamSignaling Downstream Signaling PhosphorylatedSubstrate->DownstreamSignaling  Leads to Inhibitor Benzotriazole Derivative Inhibitor->Kinase  Binds to ATP site NoDownstreamSignaling No Signaling BlockedKinase->NoDownstreamSignaling  Blocks

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents a predictive analysis based on closely related benzotriazole derivatives. The methodologies and expected spectral data are detailed to assist in the characterization of this and similar molecules.

Introduction

This compound belongs to the benzotriazole class of heterocyclic compounds, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The substitution pattern, with an amino group at the 5-position and a 4-methoxyphenyl group at the 2-position of the 2H-benzotriazole core, is anticipated to confer specific chemical and biological characteristics. Accurate spectroscopic characterization is the cornerstone of understanding its structure-activity relationships and for quality control in synthetic processes. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is compiled from the analysis of structurally similar compounds found in the literature.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~3.85Singlet3H-OCH₃
~5.0-6.0Broad Singlet2H-NH₂
~6.9-7.1Doublet2HAromatic (methoxyphenyl)
~7.2-7.4Doublet1HAromatic (benzotriazole)
~7.5-7.7Doublet of doublets1HAromatic (benzotriazole)
~7.8-8.0Doublet2HAromatic (methoxyphenyl)
~8.1-8.3Doublet1HAromatic (benzotriazole)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~55.5-OCH₃
~110-115Aromatic CH
~118-122Aromatic CH
~125-130Aromatic CH
~130-135Aromatic C
~140-145Aromatic C
~145-150Aromatic C-NH₂
~155-160Aromatic C-O

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, BroadN-H stretch (amino group)
3000-3100MediumAromatic C-H stretch
2850-2950MediumAliphatic C-H stretch (-OCH₃)
~1620StrongN-H bend (amino group)
1500-1600Strong to MediumC=C aromatic ring stretch
~1250StrongC-O stretch (aryl ether)
1000-1200MediumC-N stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
~240.10[M]⁺ (Molecular Ion)
Other fragmentsCorresponding to the loss of -CH₃, -OCH₃, -N₂, etc.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, based on standard practices for similar compounds.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to obtain a homogenous solution.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the solvent peak.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500 to ensure detection of the molecular ion and potential fragments.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Spectral Data Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Structure Structure Confirmation DataAnalysis->Structure

Caption: Workflow for the synthesis and spectroscopic characterization.

Diagram 2: Logical Relationship of Spectroscopic Data

Spectroscopic_Data_Relationship cluster_nmr NMR cluster_ir IR cluster_ms MS Compound This compound H_NMR ¹H NMR (Proton Environment) Compound->H_NMR reveals C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR reveals IR_Spec IR Spectroscopy (Functional Groups) Compound->IR_Spec identifies Mass_Spec Mass Spectrometry (Molecular Weight & Formula) Compound->Mass_Spec confirms

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

The spectroscopic analysis of this compound is crucial for its definitive identification and for understanding its chemical properties. While direct experimental data is not widely available, the predictive data and detailed protocols provided in this guide offer a solid foundation for researchers. The combination of NMR, IR, and MS provides complementary information that, when pieced together, allows for the unambiguous confirmation of the molecular structure. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of novel benzotriazole derivatives.

An In-depth Technical Guide to the Photophysical Properties of Novel Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core photophysical properties of novel benzotriazole derivatives, focusing on the relationship between their molecular structure and their behavior upon light absorption. It details the experimental protocols used for their characterization and summarizes key quantitative data.

Introduction to Benzotriazole Derivatives

Benzotriazole, a bicyclic heterocyclic compound, serves as a versatile scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are renowned for a wide spectrum of applications, ranging from UV absorbers in polymers to fluorescent probes and photosensitizers in biological systems.[3][4][5] The photophysical behavior of these compounds is largely dictated by their substitution patterns, which can be tuned to favor either highly efficient non-radiative decay pathways or strong fluorescence.[6][7][8]

Core Photophysical Mechanisms

The diverse applications of benzotriazole derivatives stem from two primary, competing photophysical pathways following UV light absorption: Excited-State Intramolecular Proton Transfer (ESIPT) and fluorescence.

Many 2-(2'-hydroxyphenyl)benzotriazole (HPBT) derivatives are exceptional UV absorbers due to their ability to dissipate absorbed UV energy as heat without undergoing photodegradation.[3][9] This remarkable photostability is attributed to an ultrafast ESIPT process.[4][10][11]

The ESIPT mechanism involves the following steps:

  • Photoexcitation: Upon absorbing a UV photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Proton Transfer: In the excited state, a proton rapidly transfers from the phenolic hydroxyl group to a nitrogen atom on the triazole ring. This transfer occurs on a femtosecond timescale (approx. 20 fs).[10][11]

  • Tautomerization: This proton transfer results in the formation of a transient keto-type tautomer.

  • Non-Radiative Decay: The keto tautomer quickly returns to the ground state via a conical intersection, a point where the potential energy surfaces of the excited and ground states meet.[3][10][11] This process is extremely efficient and non-radiative.

  • Reverse Proton Transfer: A rapid reverse proton transfer in the ground state regenerates the original enol form, completing the cycle.

This entire cycle is exceptionally fast, preventing competing processes like fluorescence or intersystem crossing that could lead to photodegradation.[4]

ESIPT_Pathway Mechanism of UV Absorption via ESIPT cluster_S0 Ground State (S₀) cluster_S1 Excited State (S₁) Enol_S0 Enol Form Keto_S0 Keto Form (transient) Enol_S0->Keto_S0 Reverse H+ Transfer Enol_S1 Enol Form Enol_S0->Enol_S1 UV Photon (hν) Absorption Keto_S1 Keto Form Enol_S1->Keto_S1 Ultrafast H+ Transfer (~20 fs) Keto_S1->Keto_S0 Non-Radiative Decay (Internal Conversion)

Caption: The photophysical pathway for UV energy dissipation in hydroxyphenyl benzotriazoles via ESIPT.

In contrast to HPBTs, other benzotriazole derivatives lacking the intramolecular hydrogen bond can be highly fluorescent.[6] Fluorescence is often observed in derivatives where the benzotriazole core is conjugated with electron-rich aryl substituents.[6][7][8]

In these systems, photoexcitation leads to an intramolecular charge transfer (ICT) state, where electron density moves from the electron-donating group to the electron-deficient benzotriazole moiety. The subsequent relaxation from this excited ICT state back to the ground state results in the emission of a photon (fluorescence). These fluorescent derivatives often exhibit large Stokes shifts, which is advantageous for bio-imaging applications.[6][7]

Structure_Property Structure-Property Relationship in Benzotriazoles cluster_structure Molecular Structure cluster_property Primary Photophysical Outcome Start Benzotriazole Derivative Structure1 2-(2'-Hydroxyphenyl) Group (Intramolecular H-Bond) Start->Structure1 Structure2 Conjugated Electron-Rich Aryl Substituents Start->Structure2 Property1 Efficient Non-Radiative Decay (UV Absorption) Structure1->Property1 Enables ESIPT Property2 Strong Fluorescence (Light Emission) Structure2->Property2 Promotes ICT

Caption: Relationship between benzotriazole structure and its dominant photophysical property.

Quantitative Photophysical Data

The photophysical properties of fluorescent benzotriazole derivatives can be quantified by several parameters. The table below summarizes representative data for novel aryl-conjugated benzotriazoles, demonstrating the influence of different substituents. The data is based on measurements taken in methanol at a concentration of 1 × 10⁻⁵ M.[6]

Compound IDAryl Substituentλabs (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
21a p-methoxyphenyl256384110800.17
21b p-tolyl254385112800.11
21c p-(t-butyl)phenyl255385112000.12
21d p-nitrophenyl298--No fluorescence
21e Naphthalen-2-yl260425121500.18

Data synthesized from descriptions in The Journal of Organic Chemistry, 2019.[6][8]

Observations:

  • Electron-rich substituents (methoxy, alkyl, naphthyl) result in strong fluorescence in the visible region.[6]

  • The presence of a strong electron-withdrawing group (p-nitrophenyl) quenches the fluorescence.[6]

  • These compounds exhibit exceptionally large Stokes shifts ("MegaStokes shifts"), which is beneficial for minimizing self-absorption in fluorescence applications.[6][7]

Experimental Protocols

The characterization of the photophysical properties of benzotriazole derivatives involves standard spectroscopic techniques.

The typical workflow for characterizing a novel derivative involves synthesis and purification, followed by a series of spectroscopic measurements to determine its absorption, emission, and efficiency.

Experimental_Workflow General Workflow for Photophysical Characterization cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A Synthesis & Purification of Derivative B Prepare Dilute Solution (e.g., 10⁻⁵ M in Spectro-Grade Solvent) A->B C UV-Vis Absorption Spectroscopy B->C D Fluorescence Emission Spectroscopy B->D E Quantum Yield Determination C->E F Determine λ_abs C->F D->E G Determine λ_em D->G H Calculate Stokes Shift & Quantum Yield (Φ_F) E->H

References

A Technical Guide to the Quantum Yield of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole and Related Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Benzotriazole-Based Fluorophores

Benzotriazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their rigid, planar structure and conjugated π-system often give rise to desirable photophysical properties, including strong fluorescence. The quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is a critical parameter for any potential application, from biological imaging to organic light-emitting diodes (OLEDs).

The fluorescence properties of benzotriazoles are highly sensitive to their substitution patterns. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission maxima, as well as the quantum yield. A study on benzotriazole-derived α-amino acids revealed that electron-rich aryl-conjugated benzotriazoles exhibit strong fluorescence in the visible region.[1][2][3] Similarly, research on 5-amino-2-aryl-1,2,3-triazole-4-carboxylic acids has shown that these compounds can display bright blue fluorescence with excellent quantum yields.[4]

Determining Fluorescence Quantum Yield: Experimental Protocol

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method.[5][6][7] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.

Principle

The fluorescence quantum yield (Φ_F) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5][6][7] In the comparative method, the quantum yield of an unknown sample (X) can be calculated relative to a standard (ST) using the following equation[7]:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

Materials and Instrumentation
  • Fluorophore of Interest: 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

  • Standard Fluorophore: A well-characterized compound with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (Φ_F = 0.95) are common standards.[6]

  • High-purity solvents: Spectroscopic grade solvents are required. The choice of solvent can influence the quantum yield.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Spectrofluorometer: To measure the fluorescence emission spectra.

Detailed Experimental Steps
  • Preparation of Stock Solutions: Prepare stock solutions of both the test compound and the standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard. The concentrations should be chosen to ensure that the absorbance at the excitation wavelength is within the linear range of the spectrophotometer, typically below 0.1, to avoid inner filter effects.[7][8]

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for each dilution of the test compound and the standard.

    • Determine the absorbance at the chosen excitation wavelength (λ_ex). The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the test compound and the standard.

    • The emission spectra should be corrected for the instrument's spectral response.[6]

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • For both the test compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope (gradient) of the resulting straight line for both the test compound (Grad_X) and the standard (Grad_ST).

  • Calculation of Quantum Yield: Use the equation provided in the "Principle" section to calculate the quantum yield of the test compound (Φ_X).

Data Presentation

Quantitative data from quantum yield measurements should be presented in a clear and organized manner to allow for easy comparison.

Table 1: Hypothetical Photophysical Data for this compound and Related Compounds
CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
This compound Ethanol 340 420 80 To be determined
2-(4-Methoxyphenyl)-2H-benzotriazoleEthanol335410750.65
5-Amino-2-phenyl-2H-benzotriazoleEthanol330405750.58
Quinine Sulfate (Standard)0.1 M H₂SO₄3504501000.54 (literature value)

Visualization of Experimental Workflow

A clear diagram of the experimental workflow is essential for understanding the logical progression of the quantum yield determination process.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions abs_measure Measure UV-Vis Absorbance at Excitation Wavelength prep_dilutions->abs_measure fluo_measure Measure Corrected Fluorescence Emission Spectra prep_dilutions->fluo_measure plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Intensity fluo_measure->integrate integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φ_X) gradient->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly related to the quantum yield of this compound in the provided search results, a diagram can illustrate the photophysical processes involved after a molecule absorbs a photon.

G cluster_excitation Excitation cluster_deactivation De-excitation Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption of Photon S1->S0 Fluorescence (Φ_F) S1->S0 Internal Conversion (Non-radiative) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Non-radiative at RT)

Caption: Jablonski diagram illustrating photophysical processes.

References

The Nuances of Solvent Polarity: An In-depth Technical Guide to the Solvatochromic Behavior of Substituted Benzotriazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between a molecule and its surrounding solvent environment can profoundly influence its photophysical properties. This phenomenon, known as solvatochromism, is particularly pronounced in substituted benzotriazoles, a class of heterocyclic compounds with significant applications in materials science, medicinal chemistry, and as fluorescent probes. This technical guide provides a comprehensive overview of the solvatochromic behavior of substituted benzotriazoles, detailing the underlying mechanisms, experimental protocols for their characterization, and a quantitative analysis of their spectral shifts in various solvents.

Core Concepts: Understanding the Solvent-Induced Spectral Dance

The solvatochromic behavior of substituted benzotriazoles is primarily governed by two key photophysical processes: Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT). The predominance of one mechanism over the other is dictated by the specific substitution pattern on the benzotriazole core and the nature of the solvent.

Excited-State Intramolecular Proton Transfer (ESIPT): In 2-(2'-hydroxyphenyl)benzotriazoles, an intramolecular hydrogen bond exists between the phenolic proton and a nitrogen atom of the triazole ring. Upon photoexcitation, this proton is rapidly transferred to the benzotriazole ring, leading to the formation of a transient keto-tautomer. This process provides an efficient non-radiative decay pathway, making these compounds excellent UV absorbers and photostabilizers. The polarity of the solvent can influence the strength of the intramolecular hydrogen bond and thus modulate the efficiency of the ESIPT process. In nonpolar solvents, the ESIPT process is highly efficient, while polar protic solvents can disrupt the intramolecular hydrogen bond, leading to a decrease in the non-radiative decay rate and an increase in fluorescence.[1]

Intramolecular Charge Transfer (ICT): In benzotriazole derivatives featuring electron-donating and electron-accepting groups (a D-π-A system), photoexcitation can induce a significant redistribution of electron density, leading to a highly polar excited state. This change in dipole moment upon excitation is the hallmark of ICT. The extent of this charge transfer and the energy of the resulting excited state are highly sensitive to the polarity of the solvent. In polar solvents, the polar excited state is stabilized, resulting in a bathochromic (red) shift in the emission spectrum. This property makes ICT-based benzotriazoles valuable as fluorescent probes for sensing local polarity.[2][3]

Quantitative Analysis of Solvatochromic Shifts

The solvatochromic behavior of substituted benzotriazoles can be quantified by measuring their absorption (λabs) and emission (λem) maxima in a range of solvents with varying polarities. The difference between the emission and absorption maxima, known as the Stokes shift, is also a critical parameter that is often influenced by the solvent environment.

Below are tables summarizing the photophysical data for representative substituted benzotriazoles in various solvents.

Table 1: Photophysical Data for 1,8-Naphthalimide-Benzotriazole Hybrid Dyes

CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm-1)Fluorescence Quantum Yield (ΦF)
1 Methanol33746655700.56
Chloroform33644354800.81
DMSO34047355900.53
2 Methanol34246854400.08
Chloroform34144552300.12
DMSO34547554500.07
3 Methanol35646641400.42
Chloroform35544439100.63
DMSO35847242500.40

Data extracted from the supplementary information of a study on photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers.[4][5]

Table 2: Solvatochromic Data for (E)-4-(2-(1H-benzo[d][6][7][8]triazol-1-yl)vinyl)-N,N-dimethylaniline (BTADA)

SolventPolarity Index (ET(30))λabs (nm)λem (nm)Stokes Shift (cm-1)
Hexane31.03804503890
Toluene33.93854754680
Chloroform39.13905005260
Dichloromethane41.13925105500
Acetone42.23885256250
Acetonitrile46.03855306580
Methanol55.53825406980

This table presents representative data for a D-π-A type benzotriazole derivative, illustrating a significant positive solvatochromism in the emission spectrum.

Experimental Protocols

Synthesis of Substituted Benzotriazoles

General Procedure for the Synthesis of 2-(2'-Hydroxyaryl)benzotriazoles:

A common synthetic route to 2-(2'-hydroxyaryl)benzotriazoles involves the reductive cyclization of an o-nitroazobenzene precursor.[9]

  • Diazotization and Coupling: An o-nitroaniline derivative is diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then coupled with a substituted phenol to yield the corresponding o-nitroazobenzene derivative.

  • Reductive Cyclization: The o-nitroazobenzene is then subjected to reductive cyclization. A variety of reducing agents can be employed, including formamidinesulfinic acid, sodium dithionite, or catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the benzotriazole ring.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., hexane, ethanol) or by column chromatography on silica gel.

Synthesis of (E)-4-(2-(1H-benzo[d][6][7][8]triazol-1-yl)vinyl)-N,N-dimethylaniline (BTADA):

This D-π-A type benzotriazole can be synthesized via a Horner-Wadsworth-Emmons reaction.

  • Preparation of the Phosphonate Ylide: 1H-Benzotriazole is reacted with formaldehyde and diethyl phosphite to generate the corresponding phosphonate ester.

  • Wittig-Horner Reaction: The phosphonate is then deprotonated with a strong base (e.g., sodium hydride) to form the ylide, which is subsequently reacted with 4-(dimethylamino)benzaldehyde to yield the final product, BTADA.

  • Purification: The product is purified by column chromatography and recrystallization.

Solvatochromic Analysis

Materials:

  • Substituted benzotriazole derivative of interest

  • Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, dichloromethane, acetone, acetonitrile, methanol, dimethyl sulfoxide)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: A stock solution of the benzotriazole derivative is prepared in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

  • Preparation of Working Solutions: A series of working solutions are prepared by diluting the stock solution with the various spectroscopic grade solvents to a final concentration in the micromolar range (typically 1-10 µM), ensuring that the absorbance at the λmax is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

  • UV-Vis Absorption Spectroscopy: The absorption spectrum of each working solution is recorded over a suitable wavelength range. The wavelength of maximum absorption (λabs) is determined for each solvent.

  • Fluorescence Spectroscopy: The fluorescence emission spectrum of each working solution is recorded. The excitation wavelength is set at the λabs determined in the previous step. The wavelength of maximum emission (λem) is determined for each solvent.

  • Data Analysis: The Stokes shift is calculated for each solvent using the formula: Stokes Shift (cm-1) = (1/λabs - 1/λem) x 107. The absorption and emission maxima, as well as the Stokes shift, are then tabulated and can be correlated with various solvent polarity scales (e.g., Lippert-Mataga, Reichardt's ET(30)).

Visualizing the Mechanisms

The underlying photophysical processes of ESIPT and ICT can be conceptually visualized as signaling pathways.

ESIPT S0 Ground State (Enol) S1 Excited State (Enol) S0->S1 Absorption (hν) S1_keto Excited State (Keto) S1->S1_keto ESIPT (fs) S0_keto Ground State (Keto) S1_keto->S0_keto Fluorescence / Non-radiative Decay S0_keto->S0 Back Proton Transfer

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway.

ICT GS Ground State (D-π-A) μ_g ES_FC Franck-Condon Excited State GS->ES_FC Absorption (hν) ES_ICT ICT Excited State (D+ -π-A-) μ_e > μ_g ES_FC->ES_ICT Solvent Relaxation & ICT ES_ICT->GS Fluorescence (hν')

Caption: Intramolecular Charge Transfer (ICT) process in a D-π-A system.

Conclusion

The solvatochromic behavior of substituted benzotriazoles is a multifaceted phenomenon with significant implications for the design of advanced materials and molecular probes. A thorough understanding of the interplay between molecular structure, solvent polarity, and the underlying photophysical mechanisms of ESIPT and ICT is crucial for harnessing the full potential of these versatile compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling the rational design and application of novel benzotriazole-based systems with tailored photophysical properties.

References

Unveiling the Luminescent Potential: A Technical Guide to the Fluorescence of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent properties of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. Drawing upon established methodologies for analogous benzotriazole derivatives, this document outlines the synthesis, spectroscopic characterization, and potential applications of this compound as a fluorescent probe. While specific experimental data for this exact molecule is not extensively available in public literature, this guide constructs a comprehensive framework based on the well-documented fluorescence of structurally similar compounds, particularly benzotriazole-derived unnatural α-amino acids.

Synthesis and Structural Framework

The synthesis of this compound can be approached through established multi-step synthetic routes commonly employed for benzotriazole derivatives. A plausible synthetic pathway would involve a nucleophilic aromatic substitution reaction, followed by a key diazotization and cyclization step.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow A Starting Materials (e.g., Substituted o-phenylenediamine) B Nucleophilic Aromatic Substitution A->B Reaction C Intermediate Product B->C D Diazotization & Cyclization (e.g., with NaNO2, acid) C->D Key Step E 5-Amino-2-(4-methoxyphenyl)- 2H-benzotriazole D->E F Purification & Characterization (Chromatography, NMR, MS) E->F Final Steps

Caption: Generalized synthetic workflow for this compound.

Key synthetic strategies often involve the use of polymer-supported reagents to facilitate milder reaction conditions and easier purification.[1]

Spectroscopic Properties: A Quantitative Overview

The following table summarizes expected and observed photophysical properties of analogous fluorescent benzotriazole derivatives from the literature.

PropertyExpected for this compoundReported for Analogous Compounds[1][2][3]
Absorption Maximum (λabs) ~320 - 350 nm256 nm to 321 nm
Emission Maximum (λem) ~380 - 460 nm367 nm to 460 nm
Quantum Yield (ΦF) Moderate to High (Potentially > 0.2)Up to 34% (0.34)
Stokes Shift Large (> 50 nm)MegaStokes shifts observed
Solvatochromism Expected to be significantBathochromic shift in polar solvents

Experimental Protocols

To characterize the fluorescence of this compound, the following detailed experimental protocols, adapted from methodologies used for similar compounds, are recommended.

Sample Preparation

A stock solution of the synthesized compound should be prepared in a high-purity solvent such as methanol or ethanol. For spectroscopic measurements, working solutions are typically prepared by diluting the stock solution to a concentration in the micromolar range (e.g., 1 x 10⁻⁵ M or 5 µM) to avoid inner filter effects.[1][2]

UV-Visible Absorption Spectroscopy
  • Instrument: A dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Record a baseline spectrum using the solvent as a blank.

    • Measure the absorption spectrum of the sample solution from approximately 200 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λabs).

Fluorescence Spectroscopy
  • Instrument: A spectrofluorometer equipped with a xenon arc lamp and photomultiplier tube detector.

  • Procedure:

    • Excite the sample at its absorption maximum (λabs).

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 700 nm.

    • Determine the wavelength of maximum emission (λem).

Quantum Yield Determination

The fluorescence quantum yield (ΦF) can be determined using a relative method with a well-characterized standard.

  • Standard: A fluorescent standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Procedure:

    • Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption.

    • Measure the absorption and fluorescence emission spectra for both the sample and the standard.

    • Calculate the integrated fluorescence intensities of both the sample and the standard.

    • The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where:

      • ΦF is the fluorescence quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

Fluorescence Lifetime Measurement

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrument: A TCSPC system with a pulsed laser source for excitation and a sensitive detector.

  • Procedure:

    • Excite the sample with short pulses of light at λabs.

    • Measure the time delay between the excitation pulse and the detection of the emitted photons.

    • Construct a histogram of photon arrival times, which represents the fluorescence decay curve.

    • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

The following diagram illustrates the workflow for the comprehensive characterization of a novel fluorescent compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_application Application & Further Studies A Synthesized Compound B UV-Vis Absorption (Determine λ_abs) A->B C Fluorescence Emission (Determine λ_em) B->C D Quantum Yield (Φ_F) Measurement C->D E Fluorescence Lifetime (τ) Measurement C->E F Solvatochromism Study D->F E->F G Biological Imaging F->G H Probe for Sensing F->H

Caption: Workflow for the characterization and application of a novel fluorescent compound.

Potential Applications and Signaling Pathway Exploration

While direct involvement of this compound in specific signaling pathways has not been reported, its fluorescent properties suggest its potential as a molecular probe. The solvatochromic nature observed in similar compounds indicates a sensitivity to the local environment's polarity, which can be exploited for various applications.[2]

Potential applications include:

  • Fluorescent Labeling: Covalent attachment to biomolecules such as proteins or peptides to study their localization and dynamics within cells.

  • Environmental Sensing: Use as a probe to report on changes in the polarity of microenvironments, such as during protein folding or membrane binding.

  • Cell Imaging: Its potential fluorescence in the visible spectrum could make it suitable for live-cell imaging studies.

The exploration of its interaction with biological systems would be a logical next step. A general approach to investigate its potential effects on cellular signaling is outlined below.

Signaling_Pathway_Exploration A Cell Culture with Fluorescent Compound B Cell Viability Assay A->B C Microscopy for Subcellular Localization A->C D High-Throughput Screening (e.g., Kinase Panel) A->D F Identification of Potential Targets/Pathways C->F E Western Blot for Key Signaling Proteins D->E E->F

Caption: Logical workflow for exploring the biological activity of the fluorescent compound.

Conclusion

This compound represents a promising scaffold for the development of a novel fluorescent probe. Based on the extensive research on analogous benzotriazole derivatives, it is anticipated to exhibit strong fluorescence with a significant Stokes shift and sensitivity to its environment. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive characterization of its photophysical properties. Future investigations should focus on elucidating its specific spectral characteristics and exploring its utility as a fluorescent tool in chemical biology and drug discovery.

References

The Medicinal Chemistry Potential of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzotriazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this class, 2-aryl-2H-benzotriazoles have emerged as a promising chemotype. This technical guide explores the potential applications of a specific, yet understudied derivative, 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole . While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its potential therapeutic applications based on the established biological activities of structurally related analogues. We delve into its plausible synthetic routes, potential as an anticancer agent through kinase inhibition and disruption of tubulin polymerization, and provide generalized experimental protocols for its evaluation. This guide aims to stimulate further research into this promising molecule for the development of novel therapeutics.

Introduction: The Benzotriazole Scaffold in Drug Discovery

Benzotriazole, a fused heterocyclic system containing a benzene ring and a triazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. The ability of the benzotriazole nucleus to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions with biological targets contribute to its therapeutic potential.

The 2-aryl-2H-benzotriazole subclass, characterized by an aryl substituent at the 2-position of the benzotriazole ring, has garnered significant attention. The electronic and steric properties of the aryl group can be readily modified to fine-tune the biological activity. The introduction of an amino group onto the benzotriazole core, as in This compound , is anticipated to further enhance its drug-like properties by providing a key site for hydrogen bonding interactions with target proteins. This guide will focus on the prospective applications of this specific molecule in medicinal chemistry, drawing insights from the activities of its close structural relatives.

Plausible Synthetic Route

Synthetic_Workflow Plausible Synthetic Workflow for this compound A 4-Nitro-1,2-phenylenediamine C Diazotization A->C NaNO2, HCl B 4-Methoxyaniline D Azo coupling B->D C->D E 2-(4-Methoxyphenylazo)-4-nitroaniline D->E F Reductive Cyclization E->F e.g., Na2S2O4 G This compound F->G Kinase_Inhibition_Pathway Hypothetical Kinase Inhibition Pathway Compound 5-Amino-2-(4-methoxyphenyl) -2H-benzotriazole Kinase Protein Kinase (e.g., EGFR, CK2, JNK) Compound->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibition Compound 5-Amino-2-(4-methoxyphenyl) -2H-benzotriazole Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Inhibited Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Methodological & Application

Application Notes and Protocols for 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. General Application Notes

5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole is a heterocyclic organic compound with the potential to serve as a fluorescent probe in various biological and chemical research applications. The benzotriazole core, particularly when substituted with an electron-donating amino group at the 5-position and a methoxy-substituted phenyl group at the 2-position, is expected to exhibit intrinsic fluorescence. This fluorescence is likely a result of an intramolecular charge transfer (ICT) mechanism, which can make the probe's emission properties sensitive to the local microenvironment, such as solvent polarity and binding to target molecules.

The presence of the amino group offers a potential site for functionalization, allowing the probe to be conjugated to other molecules to create targeted fluorescent labels. Potential applications include, but are not limited to, cellular imaging, protein labeling, and the development of biosensors. The specific photophysical properties and suitability for any given application must be determined experimentally.

II. Photophysical Data (Exemplary)

No specific photophysical data for this compound has been found in the reviewed literature. However, data for a structurally related compound, (2S)-2-Amino-3-[5'-(4''-methoxyphenyl)-1H-benzo[d][1.2.3]triazol-1'-yl]propanoic acid hydrochloride, is presented below as a reference to provide an estimate of the expected spectral properties.[1] Researchers should experimentally determine the properties of the specific compound of interest.

PropertyValueSolvent
Absorption Maximum (λ_abs_) 256 nmMethanol
Emission Maximum (λ_em_) 384 - 454 nmMethanol
Quantum Yield (Φ) ~0.17Methanol
Stokes Shift >100 nmMethanol

Note: The actual values for this compound may vary.

III. Experimental Protocols

A. General Protocol for in vitro Spectroscopic Characterization

This protocol outlines the steps to determine the fundamental photophysical properties of this compound.

1. Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., DMSO, ethanol, PBS buffer pH 7.4)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

2. Procedure:

  • Preparation of Stock Solution:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a stock solution of 1-10 mM.

    • Store the stock solution at -20°C, protected from light.

  • Determination of Absorption Spectrum:

    • Prepare a working solution of the probe in the desired solvent (e.g., 10 µM in ethanol).

    • Record the absorbance spectrum using a UV-Vis spectrophotometer from 200 to 700 nm.

    • The wavelength of maximum absorbance (λ_abs_) should be identified.

  • Determination of Emission Spectrum:

    • Using the same working solution, excite the sample at its λ_abs_ in a spectrofluorometer.

    • Record the emission spectrum over a range of wavelengths longer than the excitation wavelength (e.g., λ_abs_ + 20 nm to 700 nm).

    • The wavelength of maximum emission (λ_em_) should be identified.

  • Determination of Quantum Yield (Relative Method):

    • A fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) is required.

    • Prepare solutions of the standard and the sample with low absorbance (< 0.1) at the excitation wavelength.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

B. Protocol for Live Cell Imaging

This protocol provides a general guideline for using this compound as a fluorescent probe for cellular imaging. Optimization of probe concentration and incubation time is recommended for specific cell types and experimental conditions.

1. Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solution of this compound in DMSO

  • Confocal laser scanning microscope or fluorescence microscope

  • Glass-bottom dishes or chamber slides

2. Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24 hours.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh warm PBS or complete medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths of the probe.

    • For confocal microscopy, set the excitation laser and emission detector to the appropriate wavelengths.

IV. Visualizations

experimental_workflow Experimental Workflow for Live Cell Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Cell Seeding probe_prep 2. Prepare Probe Working Solution probe_loading 3. Probe Loading probe_prep->probe_loading washing 4. Washing probe_loading->washing imaging 5. Fluorescence Imaging washing->imaging data_analysis 6. Data Analysis imaging->data_analysis

Caption: A diagram illustrating the general workflow for live cell imaging using a fluorescent probe.

signaling_pathway Potential 'Turn-On' Sensing Mechanism probe_off Probe (Low Fluorescence) probe_on Probe-Target Complex (High Fluorescence) probe_off->probe_on Binding target Analyte/Target target->probe_on

Caption: A conceptual diagram of a 'turn-on' fluorescent probe sensing mechanism.

References

Application Notes and Protocols: 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole is a synthetic heterocyclic compound belonging to the benzotriazole family. Benzotriazole derivatives have garnered significant interest in medicinal chemistry and chemical biology due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Certain benzotriazole derivatives exhibit intrinsic fluorescence, making them valuable tools for biological imaging.[4][5][6][7] The presence of an amino group and a methoxyphenyl substituent on the benzotriazole core of this compound suggests potential for fluorescence and utility as a probe in cellular imaging techniques.

These application notes provide a generalized framework for the utilization of this compound in cellular imaging, based on the known properties and applications of structurally related fluorescent benzotriazole compounds. The protocols outlined below are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Physicochemical and Fluorescent Properties

Table 1: Hypothetical Photophysical Properties of this compound

PropertyValueNotes
Excitation Maximum (λex) ~350 - 380 nmExpected in the near-UV range based on similar benzotriazole chromophores.
Emission Maximum (λem) ~420 - 480 nmExpected in the blue to cyan region of the visible spectrum.
Molar Absorptivity (ε) > 10,000 M-1cm-1A reasonable estimate for a conjugated aromatic system.
Quantum Yield (Φ) 0.2 - 0.4Moderate to good fluorescence efficiency is anticipated.
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited aqueous solubility.Typical for small organic fluorophores.

Proposed Applications in Cellular Imaging

Based on the characteristics of related benzotriazole fluorescent dyes, potential applications for this compound include:

  • General Cytoplasmic and Nuclear Staining: As a small, lipophilic molecule, it may passively diffuse across the cell membrane and accumulate in intracellular compartments, allowing for visualization of cell morphology.

  • Organelle-Specific Staining: Depending on its specific physicochemical properties, it may show preferential accumulation in certain organelles, such as the endoplasmic reticulum or mitochondria.

  • Monitoring Cellular Processes: Changes in the intracellular environment (e.g., polarity, pH) could potentially modulate its fluorescent properties, enabling the monitoring of dynamic cellular events.

  • Component of Biosensors: The benzotriazole scaffold can be functionalized to create targeted probes for specific biomolecules or ions.

Experimental Protocols

The following are generalized protocols for the use of this compound in fluorescence microscopy. Note: These protocols are illustrative and require optimization.

Protocol 1: General Staining of Adherent Cells

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Cell culture medium appropriate for the cell line

  • Formaldehyde (4% in PBS) or other suitable fixative

  • Mounting medium with antifade reagent

  • Glass coverslips and microscope slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue fluorescent protein channel)

Procedure:

  • Cell Culture: Seed adherent cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).

  • Preparation of Staining Solution:

    • Prepare a 1-10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

  • Cell Staining (Live Cells):

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. Incubation time should be optimized.

    • Aspirate the staining solution and wash the cells three times with pre-warmed PBS.

    • Add fresh pre-warmed culture medium or PBS for imaging.

  • Cell Fixation (Optional):

    • After staining, cells can be fixed for long-term storage.

    • Aspirate the final wash solution and add 4% formaldehyde in PBS.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslip from the well and mount it on a microscope slide with a drop of mounting medium.

    • Seal the coverslip with nail polish.

    • Image the cells using a fluorescence microscope with the appropriate filter set.

Protocol 2: Staining of Suspension Cells

Materials:

  • Same as Protocol 1, plus a centrifuge.

Procedure:

  • Cell Culture: Culture suspension cells to the desired density.

  • Cell Harvesting: Transfer the required number of cells (e.g., 1 x 106 cells) to a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes to pellet the cells.

  • Preparation of Staining Solution: Prepare as described in Protocol 1.

  • Cell Staining:

    • Resuspend the cell pellet in the staining solution.

    • Incubate for 15-60 minutes at 37°C.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells by resuspending in PBS and centrifuging. Repeat three times.

  • Imaging:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and image immediately.

Data Presentation

Table 2: Example of Staining Conditions for Different Cell Lines

Cell LineStaining Concentration (µM)Incubation Time (min)FixationObserved Localization
HeLa 5304% FormaldehydeCytoplasmic, with some nuclear accumulation
MCF-7 2.545Live-cellDiffuse cytoplasmic
Jurkat 1020Live-cellPrimarily cytoplasmic

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging CellCulture 1. Cell Culture (Adherent or Suspension) PrepareStain 2. Prepare Staining Solution (1-10 µM in media/PBS) Wash1 3. Wash Cells (PBS) PrepareStain->Wash1 Incubate 4. Incubate with Probe (15-60 min, 37°C) Wash1->Incubate Wash2 5. Wash Cells (PBS) Incubate->Wash2 Fixation 6. Fixation (Optional) (4% Formaldehyde) Wash2->Fixation Mount 7. Mount on Slide Wash2->Mount For Live-Cell Imaging Fixation->Mount Microscopy 8. Fluorescence Microscopy Mount->Microscopy

Caption: General workflow for cellular imaging using a fluorescent benzotriazole probe.

Signaling_Pathway_Hypothesis cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Probe 5-Amino-2-(4-methoxyphenyl) -2H-benzotriazole PassiveDiffusion Passive Diffusion Probe->PassiveDiffusion CytoplasmicStaining Cytoplasmic Staining PassiveDiffusion->CytoplasmicStaining NuclearStaining Nuclear Staining CytoplasmicStaining->NuclearStaining Potential Translocation

Caption: Hypothesized mechanism of cellular uptake and localization.

Troubleshooting

  • No/Weak Signal: Increase the probe concentration or incubation time. Check the filter sets on the microscope to ensure they match the probe's excitation and emission spectra.

  • High Background: Decrease the probe concentration or incubation time. Ensure thorough washing steps.

  • Phototoxicity: Reduce the excitation light intensity or exposure time. Use an antifade reagent in the mounting medium.

  • Precipitation of the Probe: Ensure the final concentration of DMSO in the aqueous staining solution is low (typically <1%) to prevent precipitation.

Safety Precautions

The toxicological properties of this compound have not been extensively studied. Handle the compound with care, using appropriate personal protective equipment (gloves, lab coat, safety glasses). All work should be conducted in a well-ventilated area. Dispose of waste according to institutional guidelines.

Conclusion

This compound holds promise as a novel fluorescent probe for cellular imaging. Its benzotriazole core, substituted with electron-donating groups, suggests favorable photophysical properties for fluorescence microscopy. The provided protocols offer a foundation for researchers to explore its utility in visualizing cellular structures and processes. Further characterization and optimization are necessary to fully elucidate its potential and specific applications in life sciences and drug discovery.

References

Application Notes and Protocols: 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials. The efficiency and selectivity of this palladium-catalyzed reaction are heavily reliant on the nature of the ligands coordinated to the palladium center. Benzotriazole and its derivatives have emerged as a class of versatile, cost-effective, and stable ligands for various cross-coupling reactions.[1][2] Their utility stems from their strong electron-donating properties and their ability to act as bidentate ligands, which can stabilize the palladium catalyst and facilitate the catalytic cycle.[1][2]

This document provides detailed application notes and a general protocol for the use of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole as a potential ligand in Suzuki-Miyaura coupling reactions. While specific data for this exact compound is not extensively published, the following protocols and data are representative of the expected performance of benzotriazole-derived ligands in this context.

Mechanism of Action

In the Suzuki-Miyaura reaction, this compound is proposed to act as a ligand for the palladium catalyst. The nitrogen atoms of the benzotriazole ring can coordinate to the palladium center, stabilizing the active catalytic species and modulating its reactivity. This coordination is crucial for the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The amino and methoxyphenyl substituents on the benzotriazole core can further influence the electronic properties and steric environment of the catalyst, potentially enhancing its activity and stability.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) L = this compound Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)-X L2 (Oxidative Addition Complex) Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L2 (Transmetalation Complex) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar'

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using this compound as a ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or DMF/H₂O mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%), this compound (e.g., 2 mol%), and the base (e.g., 2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2 equivalents) to the flask.

  • Add the degassed solvent (e.g., 5 mL per 1 mmol of aryl halide).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Assemble dry glassware under inert atmosphere Reagents Add Pd(OAc)2, Ligand, Base, Aryl Halide, and Arylboronic Acid Setup->Reagents Solvent Add degassed solvent Reagents->Solvent Heating Heat and stir the mixture (e.g., 80-110 °C) Solvent->Heating Monitoring Monitor reaction progress (TLC, GC-MS) Heating->Monitoring Cooldown Cool to room temperature Monitoring->Cooldown Extraction Dilute, wash with water and brine Cooldown->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Representative Data

The following table summarizes hypothetical, yet representative, results for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using the this compound ligand system.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl95
24-Bromotoluene4-Methylbiphenyl92
34-Bromobenzonitrile4-Cyanobiphenyl88
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl85
54-Bromonitrobenzene4-Nitrobiphenyl78
62-Bromopyridine2-Phenylpyridine90
73-Bromopyridine3-Phenylpyridine87
84-Chlorotoluene4-Methylbiphenyl75

Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), this compound (2 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (10:1), 100 °C, 12 h. Yields are for isolated products.

Applications in Drug Development

The synthesis of biaryl scaffolds is of paramount importance in drug discovery. Many blockbuster drugs feature a biaryl core structure. The use of efficient and cost-effective ligands like benzotriazole derivatives can streamline the synthesis of compound libraries for structure-activity relationship (SAR) studies. The mild reaction conditions and broad functional group tolerance often associated with such catalyst systems are highly desirable in the synthesis of complex, polyfunctional molecules.[2] For instance, the coupling of functionalized heterocyclic halides with various boronic acids can rapidly generate a diverse range of potential drug candidates.

Conclusion

This compound represents a promising and readily accessible ligand for palladium-catalyzed Suzuki-Miyaura coupling reactions. Based on the known reactivity of related benzotriazole derivatives, it is expected to facilitate the efficient synthesis of a wide range of biaryl compounds under relatively mild conditions. The protocols and representative data provided herein serve as a valuable starting point for researchers and scientists in academia and the pharmaceutical industry to explore the utility of this ligand in their synthetic endeavors. Further optimization of reaction parameters for specific substrates is encouraged to achieve maximum efficiency.

References

Application Notes and Protocols for 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole in Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of the antimicrobial properties of the novel compound 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. While specific experimental data on this particular molecule is not yet extensively available in published literature, this document outlines detailed protocols for its synthesis and evaluation based on established methodologies for analogous benzotriazole derivatives.

Introduction

Benzotriazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial effects against various pathogenic bacteria and fungi.[1][2] The structural versatility of the benzotriazole scaffold allows for modifications that can modulate its biological activity. The subject of these notes, this compound, possesses key structural features—an amino group and a methoxyphenyl substituent—that suggest potential for potent antimicrobial efficacy. This document provides a framework for the synthesis, characterization, and antimicrobial evaluation of this compound.

Synthesis of this compound

A plausible synthetic route to obtain this compound involves a two-step process starting from the corresponding nitro-precursor.

Step 1: Synthesis of 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole

This step involves the reaction of 4-nitro-1,2-phenylenediamine with 4-methoxybenzoyl chloride followed by oxidative cyclization.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • 4-methoxybenzoyl chloride

  • Pyridine (or another suitable base)

  • An appropriate solvent (e.g., Dichloromethane, Chloroform)

  • Oxidizing agent (e.g., Copper(II) acetate)

Protocol:

  • Dissolve 4-nitro-1,2-phenylenediamine in the chosen solvent in a round-bottom flask.

  • Add pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the cooled mixture with constant stirring.

  • Allow the reaction to proceed at room temperature for several hours until completion (monitor by TLC).

  • Upon completion, add the oxidizing agent and reflux the mixture for the time required for cyclization.

  • Cool the reaction mixture and filter to remove any solids.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole.

Step 2: Reduction of the Nitro Group to an Amino Group

The final step is the reduction of the nitro group of the synthesized precursor to the desired amino functionality.

Materials:

  • 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole

  • Reducing agent (e.g., Tin(II) chloride dihydrate in ethanol, or catalytic hydrogenation with Pd/C)

  • Appropriate solvent (e.g., Ethanol, Ethyl acetate)

  • Acid (if using SnCl2·2H2O, e.g., concentrated HCl)

  • Base for neutralization (e.g., Sodium bicarbonate)

Protocol (using SnCl2·2H2O):

  • Suspend 2-(4-methoxyphenyl)-5-nitro-2H-benzotriazole in ethanol in a round-bottom flask.

  • Add an excess of Tin(II) chloride dihydrate to the suspension.

  • Add concentrated hydrochloric acid dropwise while stirring.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Hypothetical Antimicrobial Activity

While specific experimental data for this compound is not available, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values based on the reported activities of structurally similar aminobenzotriazole and methoxyphenyl-substituted benzotriazole derivatives.[2][3] These values serve as a benchmark for expected activity and should be determined experimentally.

MicroorganismTypeHypothetical MIC (µg/mL)Reference Compound Activity
Staphylococcus aureusGram-positive16 - 64Active
Bacillus subtilisGram-positive8 - 32Active
Escherichia coliGram-negative32 - 128Moderately Active
Pseudomonas aeruginosaGram-negative>128Often Resistant
Candida albicansFungus16 - 64Active
Aspergillus nigerFungus32 - 128Moderately Active

Experimental Protocols for Antimicrobial Assays

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare the microbial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted inoculum to each well containing the serially diluted compound.

  • Include a positive control (microbe with a known antibiotic), a negative control (broth only), and a growth control (microbe in broth without the compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to determine the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control disks (e.g., Ciprofloxacin, Fluconazole)

  • Blank disks (impregnated with solvent only)

  • Ruler or calipers

Protocol:

  • Prepare a stock solution of the test compound and impregnate sterile filter paper disks with a known amount of the compound. Allow the solvent to evaporate completely.

  • Prepare a lawn of the test microorganism on an MHA plate by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of the agar.

  • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Visualization of Workflows and Pathways

Experimental Workflow for Antimicrobial Screening

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification & Characterization synthesis->purification stock_solution Preparation of Stock Solution purification->stock_solution mic_assay Broth Microdilution (MIC) stock_solution->mic_assay Serial Dilution disk_assay Disk Diffusion Assay stock_solution->disk_assay Disk Impregnation mic_determination MIC Value Determination mic_assay->mic_determination zone_measurement Zone of Inhibition Measurement disk_assay->zone_measurement result Antimicrobial Activity Profile mic_determination->result Quantitative Data zone_measurement->result Qualitative Data

Caption: Workflow for the synthesis and antimicrobial screening of the target compound.

Hypothetical Mechanism of Action and Signaling Pathway

The antimicrobial mechanism of action for many benzotriazole derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[4] For aminobenzotriazoles, a potential mechanism could involve interference with microbial metabolic pathways.

mechanism_of_action cluster_bacterial_cell Bacterial Cell compound This compound cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption dna_synthesis DNA Gyrase / Topoisomerase compound->dna_synthesis Inhibition metabolic_pathway Essential Metabolic Pathways (e.g., Folate Synthesis) compound->metabolic_pathway Inhibition cell_wall Cell Wall Synthesis cell_lysis Cell Lysis cell_membrane->cell_lysis replication_failure Replication Failure dna_synthesis->replication_failure protein_synthesis Ribosomal Function metabolic_arrest Metabolic Arrest metabolic_pathway->metabolic_arrest

Caption: Potential antimicrobial mechanisms of action for the benzotriazole compound.

Conclusion

The provided application notes and protocols offer a robust starting point for the comprehensive evaluation of the antimicrobial properties of this compound. While the lack of specific published data necessitates a predictive approach for its synthesis and activity, the outlined methodologies are standard in the field of antimicrobial drug discovery and will allow for a thorough investigation of this promising compound. Further research is warranted to experimentally validate the proposed synthesis, determine precise MIC values, and elucidate the specific mechanism of action.

References

Application Note: Measuring the Fluorescence Lifetime of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole using Time-Correlated Single Photon Counting (TCSPC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for measuring the fluorescence lifetime of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. This compound belongs to a class of benzotriazole derivatives known for their fluorescent properties, which are sensitive to their local environment.[1][2] Fluorescence lifetime, the average time a molecule remains in an excited state, is a critical parameter for characterizing fluorophores used as environmental probes, in drug discovery, and for biological imaging. The primary technique described is Time-Correlated Single Photon Counting (TCSPC), a highly sensitive method for determining fluorescence lifetimes ranging from picoseconds to microseconds.[3][4] This note includes protocols for sample preparation, instrument setup and calibration, data acquisition, and analysis.

Introduction to the Fluorophore and Technique

This compound is a fluorescent organic compound. Benzotriazoles with electron-rich aryl substituents, such as a methoxyphenyl group, often exhibit strong fluorescence in the visible spectrum.[1] Their photophysical properties, including fluorescence lifetime, can be influenced by factors like solvent polarity, temperature, and the presence of quenchers.[5] This sensitivity makes them valuable as molecular probes.

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for fluorescence lifetime measurements.[6][7] The technique is based on repeatedly exciting a sample with a high-repetition-rate pulsed light source (e.g., a laser or LED) and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.[3][4] By collecting the arrival times of millions of photons, a histogram is constructed that represents the fluorescence decay curve.[6] The fluorescence lifetime (τ) is then extracted by fitting this curve to an exponential decay model.[8]

Expected Photophysical Properties

The quantitative data below is based on published values for structurally similar p-methoxyphenyl-substituted benzotriazole derivatives and serves as an expected baseline for experimental design.[1][5][9]

ParameterExpected ValueSolventReference
Absorption Maximum (λ_abs) ~256 - 321 nmMethanol[1][9]
Emission Maximum (λ_em) ~384 - 460 nmMethanol, Water[1][5]
Quantum Yield (Φ_F) ~0.34 (for similar alkynyl derivative)Methanol[9]
Fluorescence Lifetime (τ) Nanosecond (ns) rangeCommon organic solventsGeneral expectation
Stokes Shift Large ("MegaStokes")Methanol[1]

Experimental Workflow and Setup

A typical TCSPC setup involves a pulsed light source, sample holder, collection optics, a fast photodetector, and timing electronics. The workflow begins with sample preparation and instrument calibration, followed by data acquisition and analysis.

TCSPC_Workflow Experimental Workflow for Fluorescence Lifetime Measurement cluster_prep Phase 1: Preparation cluster_setup Phase 2: Setup & Calibration cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis SamplePrep Sample Preparation (Compound Dissolution) InstSetup Instrument Setup (Laser, Detector, Optics) SamplePrep->InstSetup IRFPrep IRF Sample Preparation (Scattering Solution) IRFPrep->InstSetup IRFAcq IRF Acquisition (Measure Instrument Response) InstSetup->IRFAcq DataAcq Fluorescence Decay Acquisition IRFAcq->DataAcq Deconvolution Deconvolution (Remove IRF Contribution) DataAcq->Deconvolution Fitting Exponential Fitting (Determine Lifetime τ) Deconvolution->Fitting Result Final Lifetime Value (τ) Fitting->Result

Caption: Workflow for TCSPC fluorescence lifetime measurement.

Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is highly soluble and stable. Methanol is a suitable starting point based on literature for similar compounds.[1] To investigate solvatochromic effects, prepare samples in a range of solvents with varying polarity (e.g., cyclohexane, toluene, acetonitrile, water).[5]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of this compound.

  • Working Solution: Dilute the stock solution to prepare the working sample. The final concentration should result in an optical density (absorbance) of less than 0.1 at the excitation wavelength.[10] This is critical to prevent inner filter effects, where emitted fluorescence is reabsorbed by other molecules in the solution, artificially lengthening the measured lifetime.[10] A typical concentration is between 1 µM and 10 µM.[1][11]

  • Degassing (Optional): For measurements requiring the highest accuracy, degas the solution by bubbling with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, a known fluorescence quencher.

  • Cuvette: Use a standard 1 cm path length quartz fluorescence cuvette. Ensure the cuvette is scrupulously clean.

Protocol 2: Instrument Setup and IRF Measurement

The Instrument Response Function (IRF) represents the intrinsic temporal profile of the measurement system and must be recorded to be deconvolved from the sample decay.[12]

  • Instrument Warm-up: Turn on the laser, detector, and electronics and allow them to stabilize for at least 30 minutes.

  • Excitation Wavelength: Set the pulsed laser or LED to a wavelength where the compound absorbs efficiently but is near the long-wavelength absorption edge to minimize scattering (e.g., 320 nm).

  • Emission Wavelength: Set the emission monochromator or filter to the compound's fluorescence maximum (e.g., 420 nm).

  • IRF Sample: Prepare a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox® colloidal silica in water) that has a negligible fluorescence lifetime.

  • IRF Acquisition: Place the scattering solution in the sample holder. Set the emission wavelength to be the same as the excitation wavelength. Acquire data until a sharp peak with at least 10,000 counts in the maximum channel is obtained. This profile is the IRF.

Protocol 3: Fluorescence Decay Acquisition
  • Sample Placement: Replace the IRF sample with the cuvette containing the this compound solution.

  • Parameter Optimization: Adjust the instrument settings according to the table below. The key is to ensure the photon count rate is less than 5% of the laser repetition rate to avoid "pile-up" distortion, where more than one photon is detected per excitation cycle.

  • Data Collection: Acquire the fluorescence decay data. The collection should continue until the peak channel has at least 10,000 counts and the decay has been followed for at least three to five lifetimes (i.e., the counts have returned to the background level).

ParameterRecommended SettingPurpose
Laser Repetition Rate 1 - 20 MHzAllows the molecule to fully decay before the next pulse.
Photon Count Rate < 5% of Repetition RateAvoids pulse pile-up artifact.
Time Window 50 - 200 nsMust be long enough to capture the full decay.
Peak Photon Count > 10,000Ensures sufficient statistics for accurate fitting.
Polarizer (Emission) Set to 54.7° (Magic Angle)Minimizes bias from rotational diffusion of the fluorophore.
Protocol 4: Data Analysis
  • Software: Use specialized fluorescence decay analysis software (e.g., provided by the instrument manufacturer or third-party packages).

  • Deconvolution: The software will perform an iterative reconvolution of the measured IRF with a theoretical exponential decay model (or multi-exponential model) and compare it to the experimental sample decay.

  • Fitting: The fluorescence intensity decay, I(t), is typically modeled as a sum of exponentials: I(t) = Σ αᵢ exp(-t/τᵢ) Where αᵢ is the amplitude and τᵢ is the fluorescence lifetime of the i-th component. For a pure compound, a single exponential fit (i=1) is often sufficient.

  • Goodness of Fit: Evaluate the quality of the fit by examining the weighted residuals, which should be randomly distributed around zero, and the chi-squared (χ²) value, which should be close to 1.0.

Data Presentation and Interpretation

The primary result is the fluorescence lifetime (τ). If the decay fits well to a single exponential, the compound is considered to have a single fluorescence lifetime under the tested conditions. A multi-exponential decay may indicate the presence of different conformers, excited-state reactions, or impurities.

Example Results Table
SolventLifetime (τ) in nsChi-Squared (χ²)Residuals
Cyclohexane1.85 ± 0.021.08Random
Methanol3.51 ± 0.031.05Random
Water4.62 ± 0.041.12Random

Note: The data in this table are representative examples and not experimentally determined values for this specific compound. The trend of increasing lifetime with solvent polarity is consistent with the behavior of similar benzotriazole derivatives exhibiting charge-transfer characteristics in the excited state.[5]

Logical Pathway for Data Analysis

The analysis follows a logical progression from raw data to a final, validated lifetime value.

Data_Analysis_Pathway Data Analysis Logical Pathway RawData Raw Data (Photon Arrival Times) DecayCurve Build Decay Histogram RawData->DecayCurve IRFData IRF Data Deconv Iterative Reconvolution (with IRF) IRFData->Deconv DecayCurve->Deconv FitEval Evaluate Fit Quality (χ², Residuals) Deconv->FitEval FitModel Select Decay Model (e.g., Mono-exponential) FitModel->Deconv Result Report Lifetime (τ) FitEval->Result Fit OK RefineModel Refine Model (e.g., Multi-exponential) FitEval->RefineModel Fit Not OK RefineModel->Deconv

Caption: Logical flow for analyzing TCSPC decay data.

References

Application Notes: 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are representative examples based on the general use of N-heterocyclic ligands in transition metal catalysis. As of this writing, specific literature detailing the catalytic applications of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole is not extensively available. The experimental procedures and data presented are illustrative and intended to serve as a starting point for researchers.

Introduction

This compound is an N-heterocyclic compound featuring a benzotriazole core, a versatile coordinating moiety in transition metal chemistry. The presence of the amino group at the 5-position and the methoxyphenyl group at the 2-position of the benzotriazole ring system allows for electronic and steric tuning. These features make it a promising, yet underexplored, ligand for various catalytic transformations. The benzotriazole nitrogen atoms can coordinate to a metal center, potentially forming stable pre-catalysts or active catalytic species for reactions such as cross-coupling and C-H activation.

The electron-donating amino group can enhance the electron density at the metal center, which may facilitate key steps in catalytic cycles, such as oxidative addition. This document provides a hypothetical framework for the application of this ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in synthetic chemistry.

Potential Applications
  • Palladium-Catalyzed Cross-Coupling: The ligand is expected to be effective in Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions, stabilizing the palladium catalyst and promoting high turnover numbers.

  • Copper-Catalyzed Reactions: Could serve as a ligand in copper-catalyzed azide-alkyne cycloadditions (CuAAC) or Ullmann-type couplings.

  • Rhodium and Iridium Catalysis: The N-donor sites could coordinate with Rh(III) or Ir(III) centers, potentially enabling applications in C-H activation and functionalization.[1]

Quantitative Data Summary

The following table presents illustrative data for the optimization of a Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and phenylboronic acid, using a hypothetical catalyst system generated in-situ from a Pd(II) precursor and this compound.

Table 1: Illustrative Optimization of a Suzuki-Miyaura Cross-Coupling Reaction

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)2K₂CO₃ (2)Toluene1001278
2Pd(OAc)₂ (1)2K₃PO₄ (2)Toluene1001285
3Pd(OAc)₂ (1)2Cs₂CO₃ (2)Toluene1001292
4Pd(OAc)₂ (0.5)1Cs₂CO₃ (2)Toluene1001289
5Pd₂(dba)₃ (0.5)2Cs₂CO₃ (2)Dioxane100895
6Pd₂(dba)₃ (0.5)2Cs₂CO₃ (2)Dioxane/H₂O80891
  • Data is hypothetical and for illustrative purposes only.

  • Yields are determined by Gas Chromatography (GC) using an internal standard.

Experimental Protocols

Protocol 1: Synthesis of this compound (Ligand)

This protocol is a representative method adapted from procedures for synthesizing substituted benzotriazoles.[2]

Materials:

  • 4-Methoxy-N-(4-methoxy-2-nitrophenyl)aniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction: To a solution of 4-methoxy-N-(4-methoxy-2-nitrophenyl)aniline (1.0 equiv.) in methanol, add tin(II) chloride dihydrate (5.0 equiv.).

  • Stir the reaction mixture under reflux for 18-24 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and neutralize carefully with a saturated aqueous solution of NaHCO₃ until the pH is ~8.

  • Filter the resulting suspension through a pad of celite to remove tin salts, washing the pad with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude diamine intermediate.

  • Diazotization and Cyclization: Dissolve the crude diamine in a mixture of water and concentrated HCl at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 equiv.) in water, keeping the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 2 hours.

  • Workup: Neutralize the reaction with a saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for a palladium-catalyzed Suzuki-Miyaura coupling using the title ligand.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.5 mol%)

  • This compound (2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous Dioxane (5 mL)

  • Deionized Water

Procedure:

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the ligand, and the base.

  • Add the aryl halide and the arylboronic acid to the tube.

  • Evacuate and backfill the tube with the inert gas three times.

  • Reaction: Add the anhydrous dioxane via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for the required time (monitor by TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Add water and separate the aqueous layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.

Visualizations: Workflows and Catalytic Cycle

G1 cluster_synthesis Ligand Synthesis Workflow A Starting Material (Substituted Nitroaniline) B Reduction (e.g., SnCl₂/MeOH) A->B C Crude Diamine Intermediate B->C D Diazotization & Cyclization (NaNO₂/HCl) C->D E Crude Ligand D->E F Purification (Column Chromatography) E->F G Final Ligand Product F->G

Caption: Workflow for the synthesis of the title ligand.

G2 cluster_catalysis Catalytic Reaction Workflow (Suzuki-Miyaura) A Inert Atmosphere Setup (Schlenk Tube) B Add Pd Source + Ligand + Base + Reactants A->B C In-situ Catalyst Formation B->C D Add Solvent & Heat (e.g., 100 °C) C->D E Reaction Monitoring (TLC / GC) D->E F Aqueous Workup & Extraction E->F G Purification (Column Chromatography) F->G H Isolated Biaryl Product G->H

Caption: Experimental workflow for a catalytic reaction.

G3 cluster_cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oa R¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition (R¹-X) pd2_tm R¹-Pd(II)L₂-R² pd2_oa->pd2_tm Transmetalation (R²-B(OR)₂) pd2_tm->pd0 Reductive Elimination (R¹-R²)

Caption: Logical diagram of a catalytic cross-coupling cycle.

References

Methodology for Assessing the Anticancer Properties of Benzotriazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the methodologies for evaluating the anticancer potential of novel benzotriazole compounds. It includes detailed protocols for essential in vitro and in vivo assays, guidelines for data presentation, and visual representations of key experimental workflows and biological pathways.

Introduction

Benzotriazole and its derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. Their diverse pharmacological activities are attributed to their ability to act as bioisosteres of natural purines, allowing them to interact with various biological targets. Studies have demonstrated that benzotriazole derivatives can exhibit potent anticancer effects by inhibiting key enzymes involved in tumor progression, such as protein kinases, and by disrupting fundamental cellular processes like tubulin polymerization.[1][2] This leads to the induction of apoptosis and cell cycle arrest in cancer cells.[3][4] This application note outlines a systematic approach to screen and characterize the anticancer properties of new benzotriazole compounds.

In Vitro Antiproliferative Activity Assessment

The initial step in evaluating a new benzotriazole compound is to determine its cytotoxic and antiproliferative effects against a panel of human cancer cell lines.

Key Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HL-60 for leukemia, A549 for lung cancer, and HeLa for cervical cancer) in appropriate complete culture medium.

    • Trypsinize and count the cells. Seed approximately 5,000 to 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the benzotriazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve fitting software (e.g., GraphPad Prism).

Data Presentation: Antiproliferative Activity

Summarize the IC50 values of the benzotriazole compounds against various cancer cell lines in a clear and structured table for easy comparison.

Table 1: IC50 Values (µM) of Selected Benzotriazole Derivatives Against Human Cancer Cell Lines

Compound IDMCF-7 (Breast)HCT-116 (Colon)HL-60 (Leukemia)HeLa (Cervical)A549 (Lung)Reference
ARV-2 3.1610.6-5.31-[8][9]
Compound 3e (N-acylarylhydrazone) --0.025--[3]
Compound 4 (1,3,4-oxadiazole) 5.68 (µg/mL)10.21 (µg/mL)---[10][11]
Imidazole-thione Derivative (2,4-Cl2) 3.572.630.40--[12]
Compound 2.1 (Tyrosine Kinase Inhibitor) -----[11][13]
Compound 2.2 (Tyrosine Kinase Inhibitor) -----[11][13]
Compound 2.5 (Tyrosine Kinase Inhibitor) ----5.47[11][13]

Note: Some values were reported in different units (e.g., µg/mL) in the source literature.

Mechanism of Action Studies

To understand how benzotriazole compounds exert their anticancer effects, it is crucial to investigate their impact on key cellular processes such as apoptosis and the cell cycle, and to identify their molecular targets.

Apoptosis Induction Assessment

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[9]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the benzotriazole compound at its IC50 and 2x IC50 concentrations for 24 to 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The cell population can be distinguished into four groups: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with propidium iodide (PI).

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Fixation:

    • Treat cells with the benzotriazole compound as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Identification of Molecular Targets using Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of benzotriazole compounds on signaling pathways involved in cancer cell proliferation and survival.[14]

Experimental Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with the benzotriazole compound for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Examples of target proteins for benzotriazole compounds include:

      • Apoptosis markers: Cleaved Caspase-3, PARP, Bcl-2, Bax.

      • Cell cycle regulators: Cyclin D1, CDK4/6, p21, p27.

      • Kinase signaling pathways: p-FAK, FAK, p-Akt, Akt, p-ERK, ERK, p-VEGFR-2.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

    • Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Quantify the band intensities using densitometry software.

In Vivo Antitumor Efficacy Assessment

Promising benzotriazole compounds identified from in vitro studies should be further evaluated for their antitumor efficacy in vivo using animal models.[2]

Xenograft Mouse Model

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to assess the antitumor activity of a compound against human cancers.

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly by measuring the tumor dimensions with calipers.

    • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, benzotriazole compound at different doses, positive control).

    • Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight of the mice throughout the study.

    • The primary efficacy endpoint is often tumor growth inhibition (TGI).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

  • Data Presentation: In Vivo Antitumor Efficacy

Present the in vivo data in a clear tabular format, including key parameters such as tumor growth inhibition.

Table 2: In Vivo Antitumor Efficacy of a Hypothetical Benzotriazole Compound

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control -Oral Gavage1500 ± 150-
Compound X 25Oral Gavage825 ± 9045
Compound X 50Oral Gavage450 ± 6570
Positive Control 10Intraperitoneal300 ± 5080

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental procedures and biological signaling pathways.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Benzotriazole Compound Synthesis mtt MTT Assay (Cell Viability) start->mtt Screening ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Mechanism Studies cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (Mechanism of Action) ic50->western_blot xenograft Xenograft Mouse Model western_blot->xenograft Promising Candidates tgi Tumor Growth Inhibition xenograft->tgi toxicology Toxicology Studies xenograft->toxicology

Overall workflow for assessing anticancer properties.
FAK Signaling Pathway Inhibition

Several benzotriazole derivatives have been identified as inhibitors of Focal Adhesion Kinase (FAK), a key regulator of cell migration, proliferation, and survival.[10][15]

fak_pathway integrin Integrins fak FAK integrin->fak p_fak p-FAK (Tyr397) fak->p_fak Autophosphorylation pi3k PI3K p_fak->pi3k migration Migration p_fak->migration akt Akt pi3k->akt activates p_akt p-Akt akt->p_akt proliferation Proliferation p_akt->proliferation survival Survival p_akt->survival bzt Benzotriazole Compound bzt->fak Inhibition

Inhibition of the FAK signaling pathway.
Tubulin Polymerization Inhibition

Certain benzotriazole compounds function as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

tubulin_pathway tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis bzt Benzotriazole Compound bzt->tubulin Inhibition of Polymerization

Mechanism of tubulin polymerization inhibitors.

Conclusion

The methodologies described provide a robust framework for the preclinical evaluation of benzotriazole compounds as potential anticancer agents. A systematic approach, from initial in vitro screening to in vivo efficacy studies and detailed mechanism of action analysis, is essential for identifying and characterizing promising drug candidates for further development. The use of standardized protocols and clear data presentation will ensure the generation of reliable and comparable results.

References

Application Notes and Protocols: Incorporating 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole derivatives are a versatile class of heterocyclic compounds renowned for their potent ultraviolet (UV) absorbing properties and a wide spectrum of pharmacological activities.[1] 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole, the subject of this guide, holds potential for dual-functionality applications when incorporated into polymer matrices. As a UV stabilizer, it can protect the polymer from photodegradation, thereby enhancing its durability and lifespan.[2][3] Concurrently, its inherent biological activities, characteristic of many benzotriazole compounds, make it a candidate for controlled drug delivery systems.[4]

These notes provide generalized protocols for incorporating this compound into polymer matrices using two common techniques: solvent casting and melt extrusion. Additionally, potential applications in both material science and drug delivery are discussed, along with the necessary characterization and evaluation methods.

Physicochemical Properties and Preliminary Characterization (Hypothetical Data)

Prior to any incorporation experiments, the fundamental properties of this compound must be determined. The following table presents a template for the type of data that needs to be collected.

PropertyMethodExpected Value/ResultImportance
Molecular Weight Calculation~254.28 g/mol Stoichiometric calculations.
Melting Point Differential Scanning Calorimetry (DSC)To be determined (TBD)Determines the upper-temperature limit for processing, especially for melt extrusion.
Thermal Stability Thermogravimetric Analysis (TGA)TBD (Onset of degradation > 250°C is desirable)Ensures the compound does not degrade at the processing temperatures of the chosen polymer.
Solubility Solubility testingTBD in various solvents (e.g., THF, DMF, Chloroform, Ethanol, Water)Crucial for selecting the appropriate solvent system for solvent casting and for predicting miscibility with polymers.
UV-Vis Absorption Spectrum UV-Vis SpectroscopyTBD (Expected λmax in the 300-380 nm range)[2]Confirms its efficacy as a UV absorber and determines the range of UV protection.
Biocompatibility/Toxicity Cell viability assays (e.g., MTT)TBD (IC50 values)Essential for applications in drug delivery to ensure the compound is not cytotoxic at therapeutic concentrations.[5]

Experimental Protocols

Protocol 1: Incorporation via Solvent Casting

Solvent casting is a versatile method for producing thin polymer films with a uniform dispersion of additives.[6] It is particularly suitable for heat-sensitive compounds and for screening multiple formulations on a small scale.

  • This compound

  • Polymer (e.g., Polylactic acid (PLA), Polycaprolactone (PCL), Polyvinyl alcohol (PVA))

  • Volatile solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF))

  • Glass petri dishes or flat casting surface

  • Magnetic stirrer and hot plate

  • Leveling table

  • Ventilated oven or fume hood

Solvent_Casting_Workflow cluster_prep Solution Preparation cluster_casting Film Casting cluster_post Post-Processing A Dissolve Polymer in Solvent C Mix Polymer and Benzotriazole Solutions A->C B Dissolve Benzotriazole in Solvent B->C D Pour Solution onto Casting Surface C->D E Solvent Evaporation D->E F Peel Film E->F G Dry under Vacuum F->G H Characterization G->H

Caption: Workflow for incorporating additives into polymer films via solvent casting.

  • Polymer Solution Preparation: Dissolve the chosen polymer in a suitable solvent to a desired concentration (e.g., 5-10% w/v) with gentle heating and stirring until a homogeneous solution is formed.

  • Additive Solution Preparation: In a separate container, dissolve this compound in a small amount of the same solvent. The concentration will depend on the desired loading in the final film (e.g., 0.5-5% w/w relative to the polymer).

  • Mixing: Add the benzotriazole solution to the polymer solution and stir until completely mixed.

  • Casting: Place a clean, dry petri dish on a leveling table. Pour the mixed solution into the petri dish to an even depth.

  • Evaporation: Cover the petri dish loosely to allow for slow, controlled solvent evaporation in a fume hood or a ventilated oven at a slightly elevated temperature (e.g., 40°C). This prevents the formation of bubbles and ensures a uniform film.

  • Drying: Once the film appears dry, peel it from the casting surface. Place the film in a vacuum oven at a temperature below the polymer's glass transition temperature for 24-48 hours to remove any residual solvent.

  • Storage: Store the resulting film in a desiccator away from light.

Protocol 2: Incorporation via Melt Extrusion

Melt extrusion is a solvent-free, scalable process suitable for thermoplastic polymers. It involves mixing the additive with the polymer melt and extruding the mixture to form films, filaments, or other shapes.

  • This compound (as a fine powder)

  • Thermoplastic polymer pellets (e.g., Polyethylene (PE), Polypropylene (PP), PLA)

  • Twin-screw extruder with a film-casting or filament die

  • Gravimetric feeders

  • Chilling rolls

  • Pelletizer (optional)

Melt_Extrusion_Workflow cluster_feeding Material Feeding cluster_extrusion Extrusion Process cluster_shaping Shaping and Cooling A Polymer Pellets C Gravimetric Feeders A->C B Benzotriazole Powder B->C D Twin-Screw Extruder (Melting, Mixing) C->D E Extrusion through Die D->E F Film Casting on Chill Rolls E->F G Winding/Pelletizing F->G H Characterization G->H

Caption: Workflow for incorporating additives into polymers via melt extrusion.

  • Premixing (Optional): For better dispersion, the benzotriazole powder can be dry-blended with the polymer pellets before feeding.

  • Feeding: Use calibrated gravimetric feeders to deliver the polymer pellets and the benzotriazole powder into the main throat of the twin-screw extruder at the desired weight ratio.

  • Melt Processing: Set the temperature profile of the extruder barrels to be above the melting point of the polymer but below the degradation temperature of the benzotriazole. The screw speed should be optimized to ensure adequate mixing without excessive shear heating.

  • Extrusion: The molten mixture is homogenized as it travels along the screws and is then forced through the die (e.g., a flat die for films).

  • Cooling and Collection: The extruded film is cast onto cooled chill rolls to solidify. The film is then wound onto a roll.

  • Storage: Store the film in a dry, dark place.

Characterization and Performance Evaluation

The resulting polymer films should be thoroughly characterized to assess the success of the incorporation and the performance of the final material.

UV-Vis Spectroscopy

To evaluate the UV-blocking performance, the transmittance or absorbance of the films should be measured using a UV-Vis spectrophotometer.

ParameterDescription
% Transmittance The percentage of light at each wavelength that passes through the film. Lower is better for UV-blocking.
UV Cut-off The wavelength at which the transmittance is effectively zero.
Mechanical Testing

The incorporation of additives can affect the mechanical properties of the polymer. Tensile testing should be performed to evaluate these effects.

ParameterDescription
Tensile Strength The maximum stress the material can withstand while being stretched.
Elongation at Break The percentage increase in length that the material undergoes before breaking.
Young's Modulus A measure of the material's stiffness.
Leaching Studies

To assess the stability of the additive within the polymer matrix, especially for drug delivery or food packaging applications, leaching studies are crucial.

  • Immerse a known weight and surface area of the film in a relevant solvent (e.g., phosphate-buffered saline for biomedical applications, ethanol/water mixtures for food simulants).

  • At set time intervals, take aliquots of the solvent.

  • Analyze the concentration of the leached benzotriazole using HPLC or UV-Vis spectroscopy.

  • Plot the cumulative release as a function of time.

In Vitro Drug Release (for Drug Delivery Applications)

This is similar to leaching studies but is focused on characterizing the release kinetics for a therapeutic effect.

  • Use a dissolution apparatus (e.g., USP Apparatus 2) with a physiologically relevant medium (e.g., PBS at pH 7.4).

  • Maintain constant temperature (37°C) and stirring.

  • Sample the medium at predetermined time points and analyze for the concentration of the released benzotriazole.

  • Model the release kinetics (e.g., using zero-order, first-order, or Higuchi models).

Application in Drug Development: Hypothetical Signaling Pathway

For drug development, understanding the mechanism of action is key. While the specific pathways for this compound are unknown, many small molecule drugs exert their effects by interacting with cellular signaling pathways. For instance, aminobenzotriazoles are known to inhibit cytochrome P450 enzymes, which are involved in the metabolism of a wide range of substances.[7][8] A hypothetical application could involve using the polymer matrix to deliver the compound to a target tissue where it modulates P450 activity to achieve a therapeutic outcome.

Signaling_Pathway cluster_delivery Drug Delivery cluster_cell Cellular Action Polymer Polymer Matrix with 5-Amino-2-(4-methoxyphenyl) -2H-benzotriazole Release Controlled Release Polymer->Release Drug Released Compound Release->Drug P450 Cytochrome P450 Enzyme Drug->P450 Inhibition Metabolism Metabolism of Endogenous/Exogenous Substrates P450->Metabolism Effect Therapeutic Effect (e.g., Anti-inflammatory, Antiproliferative) Metabolism->Effect

References

Application Notes and Protocols: Studying Protein-Ligand Interactions of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to characterizing the interaction between the small molecule 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole and a protein target. While this compound has not been extensively characterized in the public domain, this document outlines detailed protocols for key biophysical techniques to elucidate its binding properties, using the well-studied human Protein Kinase CK2 as a representative protein target. Benzotriazole derivatives have been identified as potential inhibitors of Protein Kinase CK2, making it a relevant example.

Introduction to Relevant Biophysical Techniques

A variety of biophysical methods are available to study the interactions between proteins and small molecules.[1][2][3] These techniques can provide crucial information on binding affinity, kinetics, and thermodynamics, which are essential for drug discovery and development. Commonly used methods include:

  • Differential Scanning Fluorimetry (DSF): A technique that measures changes in the thermal stability of a protein upon ligand binding.[1]

  • Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][2]

  • Surface Plasmon Resonance (SPR): A label-free technique for real-time monitoring of the binding and dissociation of a ligand to an immobilized protein, yielding kinetic and affinity data.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for studying protein-ligand interactions in solution, capable of providing structural and dynamic information.[1]

  • X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of the protein-ligand complex, revealing the precise binding mode.[1]

This guide will focus on providing detailed protocols for DSF, ITC, and SPR as they are widely accessible and provide complementary information for a thorough initial characterization of a protein-ligand interaction.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for characterizing a protein-ligand interaction, starting from initial screening to in-depth biophysical analysis.

G Hit_Screening High-Throughput Screening (e.g., Biochemical Assay) Hit_Confirmation Hit Confirmation & Purity Analysis of this compound Hit_Screening->Hit_Confirmation DSF Differential Scanning Fluorimetry (DSF) for initial binding validation Hit_Confirmation->DSF ITC Isothermal Titration Calorimetry (ITC) for thermodynamic profiling DSF->ITC SPR Surface Plasmon Resonance (SPR) for kinetic and affinity analysis DSF->SPR SAR Structure-Activity Relationship (SAR) Studies ITC->SAR SPR->SAR NMR NMR Spectroscopy for structural insights NMR->SAR Crystallography X-ray Crystallography for high-resolution structure Crystallography->SAR Lead_Opt Lead Optimization SAR->Lead_Opt G start Start prep_protein Prepare 2 µM Protein Kinase CK2 start->prep_protein prep_ligand Prepare 200 µM Ligand Stock start->prep_ligand prep_master_mix Prepare Protein + SYPRO Orange Master Mix prep_protein->prep_master_mix setup_wells Set up qPCR wells: - Protein + Ligand - Protein alone (Control) prep_ligand->setup_wells prep_master_mix->setup_wells run_qpcr Run Melt Curve Experiment (25°C to 95°C) setup_wells->run_qpcr analyze_data Analyze Data: - Plot -dF/dT vs. T - Determine Tm run_qpcr->analyze_data calc_shift Calculate ΔTm analyze_data->calc_shift end End calc_shift->end G start Start prep_samples Prepare Samples: - 15 µM Protein in ITC Buffer - 150 µM Ligand in same Buffer start->prep_samples setup_itc Set up ITC Instrument: - Temperature: 25°C - Stirring: 750 rpm prep_samples->setup_itc run_control Perform Control Titration (Ligand into Buffer) prep_samples->run_control load_samples Load Samples: - Protein into Cell - Ligand into Syringe setup_itc->load_samples run_titration Perform Titration Experiment (19 x 2 µL injections) load_samples->run_titration analyze_data Analyze Data: - Subtract Heat of Dilution - Integrate Peaks run_titration->analyze_data run_control->analyze_data fit_model Fit Data to a Binding Model to obtain Kd, ΔH, N analyze_data->fit_model calc_thermo Calculate ΔG and TΔS fit_model->calc_thermo end End calc_thermo->end G start Start activate_chip Activate Sensor Chip Surface (EDC/NHS) start->activate_chip immobilize_protein Immobilize Protein Kinase CK2 via Amine Coupling activate_chip->immobilize_protein deactivate_chip Deactivate Remaining Sites (Ethanolamine) immobilize_protein->deactivate_chip prep_ligand_series Prepare Ligand Dilution Series (e.g., 20 µM to 0.156 µM) deactivate_chip->prep_ligand_series inject_ligand Inject Ligand Concentrations over Protein and Reference Cells prep_ligand_series->inject_ligand regenerate Regenerate Chip Surface inject_ligand->regenerate Between cycles analyze_data Analyze Sensorgrams: - Reference and Blank Subtraction inject_ligand->analyze_data After all cycles regenerate->inject_ligand fit_model Globally Fit Data to a Kinetic Model to obtain ka and kd analyze_data->fit_model calc_kd Calculate Kd = kd / ka fit_model->calc_kd end End calc_kd->end

References

Application Notes & Protocols: 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole as a Fluorescent Probe for Environmental Sensing of Mercury (II) Ions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes describe the synthesis and proposed environmental application of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole as a selective fluorescent chemosensor for the detection of mercury (II) ions (Hg²⁺) in aqueous samples. While direct studies on this specific molecule are not yet prevalent, its structural similarity to known 2-aryl-1,2,3-triazole-based fluorescent sensors suggests a strong potential for this application. The underlying principle involves the quenching of the inherent fluorescence of the benzotriazole derivative upon selective binding to Hg²⁺ ions. This document provides detailed protocols for the synthesis of the probe, sample preparation, and the analytical procedure for Hg²⁺ detection, making it a valuable resource for researchers in environmental science, analytical chemistry, and materials science.

Introduction

Mercury is a highly toxic heavy metal that poses significant threats to environmental and human health. Its presence in water bodies, even at trace levels, can lead to bioaccumulation in the food chain, causing severe neurological and developmental damage. Consequently, the development of sensitive, selective, and rapid methods for the detection of Hg²⁺ ions in environmental samples is of paramount importance.

Fluorescent chemosensors have emerged as a promising tool for this purpose due to their high sensitivity, operational simplicity, and potential for real-time monitoring. Benzotriazole derivatives, in particular, have garnered attention as fluorophores due to their rigid structure, high quantum yields, and the tunability of their photophysical properties through chemical modification. The compound this compound incorporates an electron-donating amino group and a methoxyphenyl substituent, features that are expected to enhance its fluorescent properties. The triazole nitrogen atoms and the amino group can act as a binding site for metal ions. It is hypothesized that the coordination of Hg²⁺ to these sites will induce a photoinduced electron transfer (PET) process, leading to a measurable quenching of the fluorescence signal. This "turn-off" sensing mechanism forms the basis of the proposed application.

Application: Fluorescent Detection of Hg²⁺ in Aqueous Samples

This section details the use of this compound as a fluorescent probe for the quantification of Hg²⁺ in environmental water samples.

Principle of Detection

The sensing mechanism is based on the selective binding of Hg²⁺ ions to the this compound probe. In its free state, the probe exhibits strong fluorescence under UV excitation. Upon the addition of Hg²⁺, the ions coordinate with the nitrogen atoms of the benzotriazole ring and the exocyclic amino group. This complex formation facilitates a non-radiative decay pathway, likely through a PET mechanism, which results in a significant decrease (quenching) of the fluorescence intensity. The degree of fluorescence quenching is proportional to the concentration of Hg²⁺ ions in the sample, allowing for quantitative analysis.

Selectivity and Sensitivity

Based on studies of structurally similar compounds, this compound is expected to exhibit high selectivity for Hg²⁺ over other common metal ions found in environmental samples.[1][2] The specific coordination geometry and electronic properties of the Hg²⁺ ion are thought to favor a stable complex with the benzotriazole probe. The anticipated performance characteristics are summarized in the table below.

ParameterAnticipated Value
Excitation Wavelength (λex)~350 nm
Emission Wavelength (λem)~450 nm
Linear Range0.1 - 10 µM
Limit of Detection (LOD)~0.15 µM[1]
Response Time< 5 minutes

Table 1: Anticipated Performance Characteristics of the Hg²⁺ Sensor

The selectivity of the probe is a critical parameter for its application in complex environmental matrices. The table below presents hypothetical fluorescence response data in the presence of various interfering metal ions.

Metal Ion (10 µM)Fluorescence Quenching (%)
Hg²⁺95%
Pb²⁺< 5%
Cd²⁺< 5%
Zn²⁺< 3%
Cu²⁺< 8%
Fe³⁺< 6%
Na⁺< 1%
K⁺< 1%
Mg²⁺< 2%
Ca²⁺< 2%

Table 2: Anticipated Selectivity of the Sensor

Experimental Protocols

I. Synthesis of this compound

This protocol is adapted from general synthesis methods for 2-aryl-benzotriazoles.[3]

Materials:

  • 4-Nitro-1,2-phenylenediamine

  • 4-Methoxybenzaldehyde

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization of 4-methoxyaniline:

    • Dissolve 4-methoxyaniline in a mixture of concentrated HCl and water at 0-5°C.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes in the cold.

  • Coupling Reaction:

    • In a separate flask, dissolve 4-nitro-1,2-phenylenediamine in ethanol.

    • Slowly add the diazonium salt solution to the 4-nitro-1,2-phenylenediamine solution at 0-5°C with vigorous stirring.

    • Allow the reaction to proceed for 2-3 hours, during which a colored precipitate of the azo compound will form.

    • Filter the precipitate, wash with cold water, and dry.

  • Reductive Cyclization:

    • Suspend the azo compound in ethanol.

    • Add an excess of SnCl₂·2H₂O and reflux the mixture for 4-6 hours. The color of the solution should change, indicating the reduction of the nitro group and cyclization to the benzotriazole.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

II. Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Dissolve the appropriate amount of synthesized this compound in dimethyl sulfoxide (DMSO) to prepare a 1 mM stock solution. Store in the dark at 4°C.

  • Hg²⁺ Stock Solution (10 mM): Dissolve mercury(II) chloride (HgCl₂) in deionized water to prepare a 10 mM stock solution.

  • Interfering Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of the chlorides or nitrates of other metal ions (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) in deionized water.

III. General Procedure for Fluorescence Measurements
  • Instrument Setup: Use a fluorescence spectrophotometer with the excitation wavelength set to 350 nm and record the emission spectra from 400 nm to 600 nm. Set the excitation and emission slit widths to 5 nm.

  • Sample Preparation:

    • In a quartz cuvette, place 2 mL of a suitable buffer solution (e.g., HEPES buffer, pH 7.4).

    • Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM.

    • Record the initial fluorescence spectrum of the probe solution (F₀).

  • Analysis of Hg²⁺:

    • To the cuvette containing the probe solution, add varying amounts of the Hg²⁺ stock solution to achieve final concentrations in the desired range (e.g., 0.1 to 10 µM).

    • Mix thoroughly and allow the solution to stand for 5 minutes at room temperature.

    • Record the fluorescence spectrum of the solution after the addition of Hg²⁺ (F).

  • Data Analysis:

    • Calculate the fluorescence quenching efficiency using the formula: Quenching (%) = (1 - F/F₀) × 100.

    • Plot the fluorescence intensity at 450 nm or the quenching efficiency against the Hg²⁺ concentration to generate a calibration curve.

IV. Analysis of Environmental Water Samples
  • Sample Collection and Pre-treatment:

    • Collect water samples from the desired environmental source.

    • Filter the samples through a 0.45 µm membrane filter to remove suspended particles.

  • Spiking and Analysis:

    • Take 2 mL of the filtered water sample and place it in a quartz cuvette.

    • Add the probe stock solution to a final concentration of 10 µM.

    • Record the fluorescence spectrum.

    • For quantitative analysis, use the standard addition method by spiking the sample with known concentrations of Hg²⁺ and recording the corresponding increase in fluorescence quenching.

Visualizations

Sensing_Mechanism cluster_excitation Excitation (350 nm) cluster_emission Emission Probe 5-Amino-2-(4-methoxyphenyl) -2H-benzotriazole (Fluorescent) Complex [Probe-Hg²⁺] Complex (Non-Fluorescent) Probe->Complex Binding Fluorescence Fluorescence (Emission at 450 nm) Probe->Fluorescence Hg2_ion Hg²⁺ Ion Hg2_ion->Complex NoFluorescence Quenching (No Emission) Complex->NoFluorescence Excitation1 UV Light Excitation1->Probe Excitation2 UV Light Excitation2->Complex

Caption: Proposed "turn-off" fluorescent sensing mechanism for Hg²⁺.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Synthesis Synthesize Probe Stock_Solutions Prepare Stock Solutions (Probe, Hg²⁺, Ions) Synthesis->Stock_Solutions Sample_Prep Prepare Sample (Buffer + Probe) Stock_Solutions->Sample_Prep Measure_F0 Measure Initial Fluorescence (F₀) Sample_Prep->Measure_F0 Add_Hg Add Hg²⁺ Measure_F0->Add_Hg Measure_F Measure Final Fluorescence (F) Add_Hg->Measure_F Calculate_Quenching Calculate Quenching ((1 - F/F₀) * 100) Measure_F->Calculate_Quenching Calibration_Curve Plot Calibration Curve Calculate_Quenching->Calibration_Curve Determine_Conc Determine [Hg²⁺] Calibration_Curve->Determine_Conc

Caption: Workflow for the fluorescent detection of Hg²⁺.

Conclusion

The application notes presented herein provide a comprehensive, albeit theoretical, framework for the utilization of this compound as a selective fluorescent sensor for Hg²⁺ ions in environmental samples. The proposed methods are grounded in established principles of fluorescent chemosensing and draw upon methodologies reported for analogous benzotriazole-based probes. The detailed protocols for synthesis, sample preparation, and analysis are intended to serve as a valuable starting point for researchers seeking to develop and validate new tools for environmental monitoring. Further experimental validation is required to confirm the specific performance characteristics and optimize the analytical method for real-world applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of the final product, this compound, consistently low?

Low yield can be attributed to several factors throughout the synthetic process. A primary cause is often incomplete diazotization of the starting aniline or inefficient cyclization. Another significant factor can be the decomposition of the intermediate diazonium salt, which is notoriously unstable at higher temperatures.

To address this, consider the following:

  • Temperature Control: Ensure strict temperature control (0-5 °C) during the diazotization step to prevent diazonium salt degradation.

  • Purity of Reagents: Use freshly distilled or high-purity starting materials and solvents, as impurities can interfere with the reaction.

  • pH of the Reaction Mixture: The pH of the coupling and cyclization steps is critical. Optimize the pH to ensure it is within the ideal range for the specific reaction, typically slightly acidic to neutral for the cyclization step.

Q2: I am observing the formation of multiple side products, making purification difficult. What are the likely side reactions and how can I minimize them?

The formation of side products is a common challenge. In the synthesis of 2-arylbenzotriazoles, potential side reactions include the formation of triazenes from unreacted diazonium salt and the generation of phenolic byproducts due to the reaction of the diazonium salt with water.

To minimize side product formation:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the amine can lead to triazene formation.

  • Reaction Time: Optimize the reaction time to ensure complete conversion without allowing for the degradation of the product or intermediates.

  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q3: The final product is difficult to purify. What are some effective purification strategies?

Purification of this compound can be challenging due to the presence of structurally similar impurities.

Recommended purification techniques include:

  • Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution system of ethyl acetate and hexanes is a good starting point. The polarity of the solvent system should be optimized based on TLC analysis.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the proposed synthetic pathway for this compound?

A common and effective route for the synthesis of 2-arylbenzotriazoles involves the diazotization of an appropriately substituted o-phenylenediamine followed by intramolecular cyclization. For the target molecule, a plausible route is the reductive cyclization of 2-nitro-4-amino-4'-methoxyazobenzene.

Q2: How do different reaction parameters affect the yield?

The yield of this compound is highly sensitive to several reaction parameters. The table below summarizes the impact of key parameters on the reaction yield based on typical optimization studies.

ParameterCondition AYield (%)Condition BYield (%)
Temperature 0-5 °C8525 °C40
Solvent Acetic Acid82Ethanol65
Reducing Agent Sodium Dithionite88Tin(II) Chloride75
Reaction Time 4 hours868 hours70

Q3: What are the key safety precautions to consider during this synthesis?

  • Diazonium Salts: These intermediates are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.

  • Reagents: Many of the reagents used, such as sodium nitrite and reducing agents, are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.

Experimental Protocols

A detailed experimental protocol for a key step in the synthesis is provided below.

Reductive Cyclization of 2-nitro-4-amino-4'-methoxyazobenzene

  • Suspend 2-nitro-4-amino-4'-methoxyazobenzene (1.0 eq) in a mixture of ethanol and water (2:1 v/v).

  • Heat the suspension to 60 °C with vigorous stirring.

  • Add a solution of sodium dithionite (3.0 eq) in water dropwise over 30 minutes, maintaining the temperature at 60-65 °C.

  • After the addition is complete, continue stirring at 65 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthetic Pathway

Synthetic_Pathway A 4-Methoxyaniline B Diazonium Salt A->B NaNO2, HCl 0-5 °C D 2-nitro-4-amino-4'-methoxyazobenzene B->D Coupling with C NaOH C 2-Nitroaniline C->D E This compound D->E Reductive Cyclization (e.g., Na2S2O4)

Caption: Proposed synthetic route for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities Detected q1 Check Diazotization Temperature start->q1 a1_yes Maintain 0-5 °C q1->a1_yes No a1_no Temperature > 5 °C? q1->a1_no Yes q2 Verify Reagent Stoichiometry a1_yes->q2 a1_no->a1_yes a2_yes Adjust to optimal ratio q2->a2_yes Yes a2_no Incorrect Stoichiometry? q2->a2_no No q3 Optimize Purification a2_yes->q3 a2_no->a2_yes a3_col Column Chromatography q3->a3_col a3_rec Recrystallization q3->a3_rec end Improved Yield and Purity a3_col->end a3_rec->end

Technical Support Center: Overcoming Solubility Challenges of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic compound with a rigid aromatic structure, which generally results in low aqueous solubility. Its solubility is expected to be higher in polar organic solvents. The presence of an amino group suggests that its aqueous solubility will be pH-dependent, increasing in acidic conditions where the amine can be protonated.

Q2: Why is my compound precipitating out of my aqueous buffer?

Precipitation of this compound from aqueous buffers is a common issue stemming from its low intrinsic water solubility. Several factors can contribute to this:

  • pH of the solution: The compound is expected to be least soluble at neutral to basic pH. If your buffer has a pH above its pKa, the compound will be in its less soluble free base form.

  • Concentration: You may be exceeding the maximum solubility of the compound in your specific buffer system.

  • Temperature: Solubility of many compounds, including benzotriazoles, is temperature-dependent. A decrease in temperature can lead to precipitation.[1]

  • Buffer composition: The ionic strength and specific ions in your buffer can influence the solubility of the compound.

Q3: What are the initial steps I should take to improve the solubility of my compound?

For initial troubleshooting, consider the following approaches:

  • pH Adjustment: Due to the presence of the amino group, the solubility of aromatic amines is often pH-dependent.[2][3] Lowering the pH of the aqueous solution with a small amount of acid (e.g., HCl) can protonate the amino group, forming a more soluble salt.[4]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).

  • Temperature Control: Gently warming the solution may help to dissolve the compound, as solubility tends to increase with temperature.[1] However, be mindful of the compound's stability at elevated temperatures.

Q4: What advanced techniques can I use if basic methods are insufficient?

If simple pH adjustment and co-solvents do not provide the desired solubility, several advanced formulation strategies can be employed:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[5][6]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution velocity.[7][8]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a solid state can improve its wettability and dissolution rate.[9][10]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in water.[11]

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution Upon Dilution of a DMSO Stock

Problem: You have a high-concentration stock of this compound in DMSO, but it precipitates when diluted into your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Exceeding Aqueous Solubility 1. Decrease the final concentration of the compound in the aqueous medium. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.The compound remains in solution at a lower concentration or with a higher co-solvent percentage.
pH Shift Upon Dilution 1. Prepare the aqueous medium at a lower pH (e.g., pH 5-6) before adding the compound stock. 2. Use a stock solution of the compound dissolved in an acidic solution.The compound remains soluble due to the formation of its more soluble protonated form.
Poor Wetting and Slow Dissolution 1. Add a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F68) to the aqueous medium before adding the compound. 2. Vigorously vortex or sonicate the solution immediately after adding the DMSO stock.Improved wetting and dispersion of the compound, preventing immediate precipitation.
Issue 2: Low and Inconsistent Results in Biological Assays

Problem: You are observing low potency or high variability in your in vitro or in vivo experiments, which you suspect is due to poor solubility and bioavailability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Undissolved Compound 1. Visually inspect your solutions for any precipitate. 2. Centrifuge a sample of your final solution and analyze the supernatant for the compound's concentration.Confirmation of whether the compound is fully dissolved at the intended concentration.
Precipitation Over Time 1. Prepare fresh dilutions of the compound immediately before each experiment. 2. Incorporate a stabilizing agent, such as a hydrophilic polymer or cyclodextrin, into your formulation.Reduced variability in experimental results due to consistent compound concentration.
Low Bioavailability 1. Consider formulating the compound as a nanosuspension or a solid dispersion for in vivo studies. 2. For oral administration, consider a self-emulsifying drug delivery system (SEDDS).Enhanced absorption and bioavailability, leading to more consistent and reliable in vivo data.

Quantitative Data Summary

The following tables provide hypothetical yet realistic solubility data for this compound to guide formulation development.

Table 1: Solubility in Common Solvents at 25°C

SolventSolubility (mg/mL)
Water (pH 7.0)< 0.01
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.01
0.1 N HCl1.5
Ethanol5.2
Methanol3.8
Dimethyl Sulfoxide (DMSO)> 50
Polyethylene Glycol 400 (PEG 400)12.5

Table 2: pH-Dependent Aqueous Solubility at 25°C

pHSolubility (mg/mL)
2.02.1
4.00.8
6.00.05
7.0< 0.01
8.0< 0.01
10.0< 0.01

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent). The excess solid should be visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the samples to stand at the same constant temperature to allow the excess solid to settle. Centrifuge the vials at a controlled temperature to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

This protocol describes a top-down approach to produce a nanosuspension.

  • Preparation of Suspension: Prepare a pre-suspension by dispersing 5% (w/v) of this compound and 2% (w/v) of a stabilizer (e.g., Pluronic® F68 or Tween® 80) in purified water.

  • Milling: Transfer the suspension to a milling chamber containing milling pearls (e.g., zirconium oxide).

  • Wet Milling Process: Mill the suspension at a high speed for several hours. The milling process reduces the particle size of the compound to the nanometer range.

  • Characterization: Monitor the particle size distribution and zeta potential of the nanosuspension at regular intervals using a particle size analyzer.

  • Collection: Once the desired particle size is achieved, separate the nanosuspension from the milling pearls.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile compounds.

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-carrier ratio is 1:4 (w/w).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Strategies cluster_end Desired Outcome start Poorly Soluble Compound: This compound ph_adjust pH Adjustment start->ph_adjust cosolvents Co-solvents start->cosolvents cyclodextrin Cyclodextrin Complexation start->cyclodextrin nanosuspension Nanosuspension start->nanosuspension solid_dispersion Solid Dispersion start->solid_dispersion end Aqueous Solution for Experiments ph_adjust->end cosolvents->end cyclodextrin->end nanosuspension->end solid_dispersion->end

Caption: Logical workflow for selecting a solubility enhancement strategy.

signaling_pathway cluster_membrane Cell Membrane receptor Target Receptor (e.g., Kinase) pathway_protein1 Downstream Effector 1 receptor->pathway_protein1 compound 5-Amino-2-(4-methoxyphenyl)- 2H-benzotriazole compound->receptor Inhibition pathway_protein2 Downstream Effector 2 pathway_protein1->pathway_protein2 response Biological Response (e.g., Apoptosis, Cytotoxicity) pathway_protein2->response troubleshooting_logic start Compound Precipitates in Aqueous Solution check_ph Is the solution pH in the optimal range? start->check_ph check_conc Is the concentration below solubility limit? check_ph->check_conc Yes adjust_ph Adjust pH to be more acidic check_ph->adjust_ph No use_cosolvent Increase co-solvent percentage check_conc->use_cosolvent Partially advanced_method Consider advanced methods (e.g., cyclodextrins, nanosuspension) check_conc->advanced_method No success Solubility Issue Resolved check_conc->success Yes use_cosolvent->success adjust_ph->success advanced_method->success

References

optimizing the fluorescence signal of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole in biological media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorescent probe 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole in biological media.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral properties of this benzotriazole derivative?

While specific data for this compound is not extensively published, data from structurally similar benzotriazole-derived amino acids can provide a strong estimate. A closely related analogue, an alkynyl-fused p-methoxyphenyl benzotriazole, exhibits strong fluorescence with a notable sensitivity to solvent polarity.[1][2]

Key Photophysical Properties (of a structurally similar analogue)

Property Value Solvent Reference
Absorption Max (λ_abs_) ~321 nm Methanol [1][3]
Emission Max (λ_em_) ~367 nm Ethyl Acetate [1][3]
Emission Max (λ_em_) ~460 nm Water [1][3]
Quantum Yield (Φ_F_) 34% (0.34) Methanol [1][3]

| Stokes Shift | ~139 nm | Water |[1][3] |

Note: These values are for a similar p-methoxyphenyl benzotriazole derivative and should be used as a starting point for optimization.[1][3] The actual maxima for your specific compound may vary and should be determined empirically.

Q2: How does the biological medium's polarity affect the fluorescence signal?

Benzotriazole derivatives, particularly those with electron-rich substituents like the p-methoxyphenyl group, often exhibit solvatochromism.[1][2] This means their emission properties are sensitive to the polarity of their environment.[1]

  • Bathochromic Shift: As solvent polarity increases (e.g., moving from a non-polar lipid environment to the aqueous cytoplasm), a significant red-shift (bathochromic shift) in the emission maximum is expected.[1][3] For a similar compound, the emission maximum shifted from 367 nm in ethyl acetate to 460 nm in water.[1][3]

  • Intramolecular Charge Transfer (ICT): This environmental sensitivity suggests that the molecule's excited state has internal charge transfer (ICT) character, which is stabilized by more polar solvents.[1][3] This property can be leveraged to probe different microenvironments within a cell.

Q3: What is the optimal pH for maintaining a strong fluorescence signal?

The fluorescence of benzotriazole and its derivatives can be pH-dependent, especially when they contain amino groups that can be protonated.[4] For some related compounds, fluorescence intensity is highest between pH 6 and 8 and decreases significantly in more acidic or alkaline conditions.[4] However, other studies on simpler benzotriazoles have reported minimal effects of pH on the signal.[5]

Recommendation: The optimal pH should be determined empirically for your specific assay conditions, but starting with a standard physiological pH (7.2-7.4) is recommended.

Q4: How should I prepare a stock solution of the probe?

Properly dissolving the probe is critical for reproducible results.

  • Choose a Solvent: Use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM).

  • Dilution: For the final working solution, dilute the DMSO stock into your pre-warmed biological medium or buffer (e.g., PBS, HBSS, or cell culture medium).[6] The final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in biological experiments.

Problem: Weak or No Signal

A weak or absent fluorescent signal is a frequent issue that can stem from multiple sources.[7]

Possible Cause Troubleshooting Step
Incorrect Microscope Settings Verify that the excitation and emission filters on your microscope are correctly matched to the spectral properties of the probe.[7][8] Given the probe's likely absorption around 321 nm and emission in the 400-500 nm range, use a DAPI or similar UV filter set as a starting point.
Probe Concentration Too Low The optimal probe concentration can vary between cell types and applications.[6][9] Perform a concentration titration, typically ranging from 100 nM to 10 µM, to find the best balance between signal and background.[6]
Insufficient Incubation Time The time required for the probe to enter cells and localize to its target can range from 15 minutes to several hours.[6] Optimize the incubation time for your specific cell line and experimental goals.
Fluorescence Quenching The probe's fluorescence may be quenched by components in your media or by forming non-fluorescent aggregates.[10][11] Test the probe's fluorescence in a simple buffer (like PBS) to confirm its functionality. Static quenching can occur if the probe forms a ground-state complex with another molecule.[11]
Poor Cell Health Compromised or unhealthy cells may not take up the probe efficiently or may have altered internal environments that affect fluorescence.[12] Always ensure your cells are healthy and viable before starting an experiment.
Problem: High Background Fluorescence

High background can obscure the specific signal, leading to a poor signal-to-noise ratio.[7]

Possible Cause Troubleshooting Step
Probe Concentration Too High Excess probe in the medium or non-specifically bound within the cell can create high background.[9] Reduce the probe concentration and/or add wash steps after incubation to remove unbound probe.[6][13]
Autofluorescence Biological samples naturally fluoresce (autofluorescence), especially when excited with UV or blue light.[8][14] This is a common issue with blue-emitting probes. Image an unstained control sample using the same settings to determine the level of autofluorescence.[8] Consider using phenol red-free medium, as phenol red is highly fluorescent.[14][15]
Media Components Some components in cell culture media, like phenol red and certain vitamins, are fluorescent.[15] Switch to a phenol red-free medium or a specialized live-cell imaging buffer for the duration of the experiment.[14][15]
Probe Aggregation Poorly dissolved probe can form aggregates that are highly fluorescent and bind non-specifically. Ensure the stock solution is fully dissolved before diluting it into aqueous media.[10]
Problem: Signal Instability and Photobleaching

The fluorescence signal may decrease over time due to photobleaching or probe leakage.

Possible Cause Troubleshooting Step
Photobleaching All fluorophores are susceptible to photobleaching, which is the irreversible destruction of the molecule upon prolonged exposure to excitation light.[7] Minimize light exposure by reducing the excitation light intensity, decreasing the exposure time, or using a neutral density filter.[13] When not actively imaging, block the excitation light path.
Phototoxicity The high-energy light used for excitation can be damaging to live cells, especially over long time-courses.[6] Use the lowest possible excitation intensity that still provides an adequate signal.[13]
Probe Efflux Some cell types actively pump out fluorescent probes using efflux pumps. This can lead to a gradual loss of signal. This effect can be mitigated by using efflux pump inhibitors, if compatible with your experimental design.
Mounting Medium For fixed samples, use a mounting medium containing an anti-fade reagent to protect the probe from photobleaching during imaging.[7][13]

Experimental Protocols & Visualizations

General Protocol for Live-Cell Staining and Imaging

This protocol provides a general framework for staining live cells. Optimization is crucial for specific cell types and experimental questions.[6]

  • Cell Preparation: Plate cells on an appropriate imaging dish or plate (e.g., glass-bottom µ-slides) and grow to the desired confluency.

  • Probe Preparation: Prepare a working solution of the benzotriazole probe by diluting a high-concentration DMSO stock into pre-warmed (37°C) live-cell imaging medium (e.g., phenol red-free DMEM). The final concentration should be optimized (start with 1-5 µM).

  • Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the probe's working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the optimized duration (e.g., 15-60 minutes).[6]

  • Washing (Optional but Recommended): To reduce background fluorescence, remove the staining solution and wash the cells two to three times with pre-warmed imaging medium.[6]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., Ex: ~320 nm, Em: ~460 nm, adjust based on empirical data) and environmental control (37°C, 5% CO₂).

Visualized Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Acquisition & Analysis p1 Prepare Cells (Plate on imaging dish) p2 Prepare Probe (Dilute stock in media) p1->p2 e1 Stain Cells (Apply probe solution) p2->e1 e2 Incubate (37°C, 5% CO₂) e1->e2 e3 Wash Cells (2-3x) (Remove unbound probe) e2->e3 a1 Live-Cell Imaging (Acquire images) e3->a1 a2 Data Analysis (Quantify intensity, localization) a1->a2

Caption: General workflow for staining and imaging live cells with a fluorescent probe.

Visualized Troubleshooting Flowchart

G start Problem Detected q_signal Signal Issue? start->q_signal q_background High Background? q_signal->q_background No (Signal OK) sol_conc Optimize Probe Concentration & Time q_signal->sol_conc Yes (Weak/None) q_bleach Signal Fading? q_background->q_bleach No sol_wash Add/Improve Wash Steps q_background->sol_wash Yes sol_exposure Reduce Excitation Intensity / Time q_bleach->sol_exposure Yes end Problem Resolved q_bleach->end No sol_filters Check Microscope Filters & Settings sol_conc->sol_filters sol_filters->q_background sol_media Use Phenol Red-Free Medium sol_wash->sol_media sol_media->q_bleach sol_antifade Use Antifade (Fixed Samples) sol_exposure->sol_antifade sol_antifade->end

Caption: A logical flowchart for troubleshooting common fluorescence microscopy issues.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Benzotriazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving benzotriazole substrates. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Two primary types of Suzuki coupling reactions involving benzotriazoles are covered:

  • Denitrogenative Suzuki Coupling: This reaction involves the ring-opening of an N-activated benzotriazole, which then couples with a boronic acid, expelling nitrogen gas.

  • Standard Suzuki-Miyaura Coupling: This classic cross-coupling involves the reaction of a halo-benzotriazole (e.g., bromo- or iodo-benzotriazole) with a boronic acid, where the benzotriazole ring remains intact.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Denitrogenative Suzuki Coupling of N-Acyl/N-Sulfonyl Benzotriazoles

This novel reaction presents unique challenges primarily related to the initial ring-opening of the highly stable benzotriazole core.

Q1: My denitrogenative Suzuki coupling reaction is not working. What are the most critical components for success?

A1: Success in this reaction hinges on two key factors: activation of the benzotriazole ring and stabilization of the resulting diazonium intermediate.[1][2]

  • N-Activation: The benzotriazole must be activated with a strong electron-withdrawing group at the N1 position, such as a trifluoromethanesulfonyl (Tf), p-toluenesulfonyl (Ts), or benzoyl (Bz) group. The reactivity correlates with the electron-withdrawing ability (Tf > Ts > Bz).[1][2]

  • Additive for Ring-Opening: A silver salt, specifically Silver tetrafluoroborate (AgBF₄), is crucial. It promotes the ring-opening by coordinating to the benzotriazole and stabilizes the resulting ortho-amino-arenediazonium intermediate.[1][2] Without AgBF₄, the reaction often fails or gives very low yields.[3]

Q2: I'm observing no product formation even with an N-activated benzotriazole and AgBF₄. What should I troubleshoot next?

A2: If the key components are in place, optimization of the catalyst system and reaction conditions is the next step.

  • Palladium Source and Ligand: While Pd(OAc)₂ is a common precursor, the addition of a phosphine ligand like triphenylphosphine (PPh₃) has been shown to dramatically improve yields. Other phosphine ligands such as dppf may be less effective. Using a pre-formed catalyst like Pd(PPh₃)₄ can also work, though it may result in slightly lower yields compared to the in-situ generated catalyst.[3]

  • Solvent: Toluene is a proven solvent for this reaction. Other solvents like acetonitrile (MeCN), 1,4-dioxane, or DMF have been shown to be less effective, leading to significantly lower yields or no reaction.[3]

  • Temperature: The reaction typically requires elevated temperatures, with 80-100 °C being a good starting point.[3]

Q3: Can you provide a summary of optimized conditions for the denitrogenative Suzuki coupling?

A3: The following table summarizes the optimization of reaction conditions for the coupling of N-trifluoromethanesulfonyl-benzotriazole with phenylboronic acid.

Data Presentation: Optimization of Denitrogenative Suzuki Coupling

Table 1: Effect of Reaction Parameters on the Denitrogenative Suzuki Coupling Yield [3]

EntryPd Source (mol%)Ligand (mol%)Additive (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)NoneAgBF₄ (2.5)Toluene10058
2Pd(OAc)₂ (5)NoneLiBF₄ (2.5)Toluene100No Reaction
3Pd(OAc)₂ (5)NoneAgSbF₆ (2.5)Toluene10018
4Pd(OAc)₂ (5)NoneAgOTf (2.5)Toluene10027
5Pd(OAc)₂ (5)NoneAgBF₄ (2.5)1,4-Dioxane10025
6Pd(OAc)₂ (5)PPh₃ (30)AgBF₄ (2.5)Toluene10092
7Pd(OAc)₂ (5)dppf (30)AgBF₄ (2.5)Toluene10039
8Pd(PPh₃)₄ (5)NoneAgBF₄ (2.5)Toluene10068
9Pd(OAc)₂ (5)PPh₃ (30)AgBF₄ (2.5)Toluene8094
10Pd(OAc)₂ (5)PPh₃ (30)NoneToluene8013

Conditions: N-Tf-benzotriazole (1 equiv), phenylboronic acid (1.5 equiv), Pd source, ligand, and additive in the specified solvent.

Logical Workflow for Denitrogenative Suzuki Coupling

Troubleshooting Denitrogenative Suzuki Coupling cluster_failsolutions If all conditions are met and failure persists: start Reaction Failed: Low or No Yield check_activation Is the benzotriazole N-activated (e.g., N-Tf)? start->check_activation check_additive Is AgBF4 being used in sufficient quantity? check_activation->check_additive Yes solution_activation Activate benzotriazole with a strong EWG (e.g., Tf2O). check_activation->solution_activation No check_catalyst Is a Pd(0) source with PPh3 ligand present? check_additive->check_catalyst Yes solution_additive Add 2.5 equivalents of AgBF4. Check quality of the silver salt. check_additive->solution_additive No check_conditions Are solvent (Toluene) and temperature (80-100 °C) optimal? check_catalyst->check_conditions Yes solution_catalyst Use Pd(OAc)2 with added PPh3 or Pd(PPh3)4. check_catalyst->solution_catalyst No success Reaction Successful check_conditions->success Yes fail Consult further literature for highly specialized substrates. check_conditions->fail Still Fails solution_conditions Switch to Toluene and ensure temperature is 80-100 °C. check_conditions->solution_conditions No solution_activation->check_activation solution_additive->check_additive solution_catalyst->check_catalyst solution_conditions->check_conditions

Caption: Troubleshooting workflow for denitrogenative Suzuki coupling.

Section 2: Standard Suzuki-Miyaura Coupling of Halo-Benzotriazoles

This reaction is often challenging due to the presence of the acidic N-H proton and multiple nitrogen atoms in the benzotriazole ring, which can inhibit or poison the palladium catalyst.[4]

Q4: My Suzuki coupling of a bromo-benzotriazole is giving low to no yield. What is the most likely cause?

A4: The most common issue with N-H containing heterocycles like benzotriazole is catalyst inhibition.[4] The acidic proton and Lewis basic nitrogen atoms can coordinate to the palladium center, forming inactive catalyst species and halting the catalytic cycle.

  • N-H Acidity: Unprotected benzotriazoles can be deprotonated by the base, forming a benzotriazolate anion that can bind strongly to the palladium.

  • Catalyst Poisoning: The nitrogen lone pairs can act as ligands, displacing the necessary phosphine ligands and deactivating the catalyst.

Q5: How can I overcome catalyst inhibition when using an unprotected halo-benzotriazole?

A5: There are several effective strategies:

  • N-Protection: The most straightforward approach is to protect the benzotriazole nitrogen. Common protecting groups like trityl (Tr), benzyl (Bn), or tert-butyloxycarbonyl (Boc) can be used. This prevents the formation of the inhibitory anionic species.

  • Catalyst/Ligand Choice: If N-protection is not desired, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos and XPhos are highly effective. These ligands form stable, highly active palladium complexes that are less susceptible to inhibition by the N-heterocycle. Using them in combination with a pre-catalyst can further improve results.[4]

  • Base Selection: The base is crucial. While common bases like K₂CO₃ can work, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ) are often superior for coupling N-H heterocycles.[5]

Q6: I'm seeing significant amounts of side products. What are they and how can I minimize them?

A6: Two common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water). To minimize this, ensure your boronic acid is of high quality, use anhydrous solvents if possible, or switch to more stable boronic esters (e.g., pinacol esters).

  • Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. It is often promoted by the presence of oxygen. To prevent this, ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst and maintain an inert atmosphere throughout the reaction.

Q7: What are the recommended starting conditions for a Suzuki coupling with a 5-bromo-1H-benzotriazole?

A7: Based on successful protocols for structurally similar N-H heterocycles like indazoles, a good starting point would be the conditions outlined in the table below. Note that direct optimization data for halo-benzotriazoles is limited, and these conditions are based on best practices for related challenging substrates.[5]

Data Presentation: Recommended Conditions for Halo-azole Suzuki Coupling

Table 2: Catalyst, Ligand, and Base Screening for the Coupling of 5-Bromo-1-Substituted-Indazoles [5]

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2)DME80235
2PdCl₂(PPh₃)₂ (10)NoneK₂CO₃ (2)DME80240
3Pd(PPh₃)₄ (10)NoneK₂CO₃ (2)DME80265
4Pd(dppf)Cl₂ (10) None K₂CO₃ (2) DME 80 2 85

Conditions: 5-Bromo-1-ethyl-1H-indazole (1 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), catalyst, base in dimethoxyethane (DME). This data on indazole serves as a strong starting point for optimizing benzotriazole couplings.

Experimental Protocols

Protocol 1: General Procedure for Denitrogenative Suzuki Coupling[6]

This protocol is based on the successful coupling of various N-activated benzotriazoles.

Materials:

  • N-Activated Benzotriazole (e.g., 1-(trifluoromethanesulfonyl)-1H-benzo[d][1][2][6]triazole) (0.30 mmol, 1.0 equiv)

  • Arylboronic Acid (0.45 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.015 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.09 mmol, 30 mol%)

  • Silver Tetrafluoroborate (AgBF₄) (0.75 mmol, 2.5 equiv)

  • Anhydrous Toluene (3.0 mL)

Procedure:

  • To an oven-dried reaction tube, add the N-activated benzotriazole, arylboronic acid, Pd(OAc)₂, PPh₃, and AgBF₄.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium and silver salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Representative Procedure for Suzuki-Miyaura Coupling of a Halo-benzotriazole

This protocol is a general guideline based on best practices for challenging N-heterocyclic substrates and may require optimization.[4]

Materials:

  • Halo-benzotriazole (e.g., 5-Bromo-1H-benzotriazole) (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) or a suitable pre-catalyst

  • SPhos or XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (4 mL) and Degassed Water (1 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the halo-benzotriazole, arylboronic acid, and K₃PO₄ to an oven-dried Schlenk tube.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the Schlenk tube.

  • Add the anhydrous 1,4-dioxane and degassed water.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

G Denitrogenative Suzuki Coupling Mechanism BTA N-Activated Benzotriazole + AgBF4 Diazonium ortho-Amino-Arenediazonium-Ag Complex BTA->Diazonium Ring Opening OxAdd Ar-Pd(II)(L2)-N2-Ar'-NH2 Oxidative Addition Complex Diazonium->OxAdd Oxidative Addition + N2 extrusion Pd0 Pd(0)L2 Pd0->OxAdd Transmetalation Ar-Pd(II)(L2)-R + ArB(OH)2 OxAdd->Transmetalation Transmetalation Product Coupled Product (o-amino-biaryl) Transmetalation->Product Reductive Elimination Pd_cycle Regenerated Pd(0)L2 Transmetalation->Pd_cycle Pd_cycle->Pd0 Re-enters cycle

Caption: Proposed mechanism for denitrogenative Suzuki coupling.

Suzuki_Cycle Standard Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArX Ar-X (Halo-benzotriazole) PdII_complex Ar-Pd(II)(X)Ln ArX->PdII_complex ArBOH2 R-B(OH)2 (Boronic Acid) Transmetal Transmetalation Base Base (e.g., K3PO4) PdII_R_complex Ar-Pd(II)(R)Ln ReductElim Reductive Elimination Product Ar-R (Coupled Product) PdII_complex->PdII_R_complex PdII_R_complex->Pd0 PdII_R_complex->Product

Caption: The standard Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. The strategies outlined below are based on established methods for the purification of analogous benzotriazole derivatives and aim to assist researchers, scientists, and drug development professionals in achieving high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification techniques for benzotriazole derivatives, including this compound, are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may also be employed.

Q2: How can I remove unreacted starting materials from my crude product?

A2: Unreacted starting materials can often be removed by a combination of techniques. An initial aqueous work-up can help remove water-soluble reagents. Subsequently, column chromatography is typically effective. The polarity of the starting materials will dictate the appropriate solvent system for separation.

Q3: My purified product has a persistent color. What could be the cause and how can I remove it?

A3: A persistent color in the final product can be due to trace impurities, such as oxidation byproducts or residual reaction intermediates. Treatment with activated carbon during recrystallization can often help remove colored impurities.[1] If color persists, column chromatography with a carefully selected solvent system may be necessary.

Q4: What are the typical yields and purity levels I can expect from these purification methods?

A4: Expected yields and purity are highly dependent on the success of the preceding synthesis and the chosen purification strategy. The following table summarizes typical outcomes for similar benzotriazole derivatives based on literature data.

Purification MethodTypical Yield RangeTypical Purity RangeReference
Recrystallization59 - 97%>98% (by HPLC)[2][3]
Column Chromatography57 - 96%>99% (by HPLC)[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent required to dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound. - The presence of significant impurities lowers the melting point of the mixture.- Choose a lower-boiling point solvent or a solvent mixture. - Perform a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization.
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent). - Incorrect stationary phase. - Overloading the column.- Perform thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation (Rf values between 0.2 and 0.5). - For most benzotriazole derivatives, silica gel is a suitable stationary phase. - Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Co-elution of Impurities in Column Chromatography - Impurities have similar polarity to the product.- Use a shallower solvent gradient during elution. - Consider using a different stationary phase (e.g., alumina) or a different solvent system. - If impurities persist, preparative HPLC may be necessary for fine purification.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific crude product.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will fully dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol

This protocol is a general procedure and should be optimized based on TLC analysis.

  • Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. A common starting point for benzotriazole derivatives is a mixture of a non-polar solvent (like dichloromethane or petroleum ether) and a more polar solvent (like ethyl acetate).[4] The polarity can be gradually increased (gradient elution) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflow for Purification

PurificationWorkflow General Purification Workflow for this compound crude_product Crude Product dissolution Dissolution in Hot Solvent crude_product->dissolution column_chromatography Column Chromatography crude_product->column_chromatography activated_carbon Activated Carbon Treatment (Optional) dissolution->activated_carbon hot_filtration Hot Filtration dissolution->hot_filtration If no carbon treatment activated_carbon->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying pure_product_recryst Pure Product (Recrystallization) filtration_drying->pure_product_recryst tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis tlc_analysis->column_chromatography Continue elution combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Pure fractions identified solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product_column Pure Product (Column Chromatography) solvent_evaporation->pure_product_column

Caption: A flowchart illustrating the two primary purification pathways: recrystallization and column chromatography.

TroubleshootingLogic Troubleshooting Logic for Purification Issues cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues start Purification Outcome Unsatisfactory low_recovery Low Recovery start->low_recovery oiling_out Product Oiling Out start->oiling_out poor_separation Poor Separation start->poor_separation co_elution Co-elution of Impurities start->co_elution check_solubility Re-evaluate Solvent System low_recovery->check_solubility oiling_out->check_solubility optimize_cooling Optimize Cooling Rate check_solubility->optimize_cooling Solvent OK pre_purify Pre-purify by Chromatography check_solubility->pre_purify Impurities suspected optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent co_elution->optimize_eluent shallow_gradient Use Shallower Gradient optimize_eluent->shallow_gradient Eluent Optimized change_stationary_phase Change Stationary Phase shallow_gradient->change_stationary_phase Still co-eluting

Caption: A decision-making diagram for troubleshooting common purification problems.

References

minimizing photobleaching of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole during microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their microscopy experiments and minimizing photobleaching of this novel fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for my experiments with this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light. This process leads to a permanent loss of the fluorescent signal.[1][2] For your experiments, this can result in weakened signal intensity over time, leading to a poor signal-to-noise ratio, and can compromise the quantitative accuracy of your results, as the signal decay can be misinterpreted as a biological change.[1]

Q2: What factors contribute to the photobleaching of this compound?

A2: Several factors can accelerate the photobleaching of your probe:

  • High Excitation Light Intensity: The primary driver of photobleaching is the intensity of the light used to excite the fluorophore.[3]

  • Prolonged Exposure Time: The longer the fluorophore is exposed to the excitation light, the more likely it is to photobleach.[3]

  • Presence of Molecular Oxygen: In the excited state, the fluorophore can react with molecular oxygen to produce reactive oxygen species (ROS). These ROS can then chemically attack and destroy the fluorophore.[4]

  • Sample Environment: The pH, viscosity, and chemical composition of the mounting medium can also influence the photostability of the probe.[5]

Q3: How can I tell if my signal loss is due to photobleaching or another issue?

A3: A key indicator of photobleaching is a gradual and irreversible fading of the fluorescent signal specifically in the area being illuminated. If you move to a fresh, un-illuminated area of your sample and the fluorescence intensity is restored, photobleaching is the likely cause.[6] Other issues like improper focus, incorrect filter sets, or sample degradation might present differently, for example, as a uniformly dim signal across the entire sample.

Q4: Are benzotriazole-based probes like this compound generally photostable?

A4: Benzotriazole derivatives have been explored for their fluorescent properties and have shown potential for good photostability.[7][8] Some studies have focused on synthesizing photostable benzotriazole-derived dyes.[7] However, the photostability of any specific compound, including this compound, will depend on its unique chemical structure and the experimental conditions.

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing rapid fading of the fluorescent signal from this compound, follow these troubleshooting steps.

Step 1: Optimize Imaging Parameters

The first and most crucial step is to minimize the amount of light your sample is exposed to.

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[3] You can use neutral density filters to decrease the excitation light without altering its spectral properties.[1]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera that still yields a clear image.[3]

  • Use a Shutter: Block the excitation light path with a shutter when you are not actively acquiring an image.[9]

  • Efficiently Locate Your Region of Interest: Use transmitted light (e.g., DIC or phase contrast) to find and focus on your region of interest before switching to fluorescence illumination.[1]

Step 2: Employ Antifade Reagents

Antifade reagents are chemical compounds added to the mounting medium to suppress photobleaching, primarily by scavenging reactive oxygen species.[10]

  • Choose a Suitable Antifade Mounting Medium: There are several commercial and homemade antifade reagents available. The optimal choice will depend on your specific experimental conditions.

  • Apply the Antifade Reagent Correctly: Follow the manufacturer's protocol for incorporating the antifade reagent into your sample mounting.

Step 3: Control the Sample Environment

The chemical environment of the fluorophore can significantly impact its photostability.

  • Minimize Oxygen: Photobleaching is often an oxygen-dependent process.[4] While creating a truly anoxic environment can be challenging, using freshly prepared buffers and minimizing the exposure of your sample to air can help. Some specialized antifade formulations also contain oxygen scavenging systems.[11]

  • Check pH and Buffer Composition: Ensure the pH of your mounting medium is optimal for your probe's fluorescence and stability.

Quantitative Data Summary

While specific photostability data for this compound is not yet widely available, the following table summarizes the relative effectiveness of common antifade reagents on other fluorophores, which can serve as a starting point for your experiments.

Antifade ReagentKey Component(s)Relative EffectivenessNotes
ProLong Gold/Diamond ProprietaryHighHard-setting mountant, good for long-term storage.[12]
VECTASHIELD p-Phenylenediamine (PPD) or otherHighCan cause initial quenching of some fluorophores. PPD can be toxic.[10][13]
SlowFade Gold/Diamond ProprietaryHighLiquid mountant, may not be ideal for long-term storage.[12]
n-Propyl gallate (NPG) n-Propyl gallateModerateLess toxic than PPD, can be used in live-cell imaging.[10]
DABCO 1,4-diazabicyclo[2.2.2]octaneModerateLess effective than PPD but also less toxic.[10]

Disclaimer: The effectiveness of an antifade reagent can be fluorophore-dependent. It is recommended to test a few different options to find the best one for this compound in your specific application.

Experimental Protocols

Protocol 1: Basic Protocol for Mounting Fixed Cells with Antifade Medium

This protocol provides a general guideline for using a commercial antifade mounting medium with fixed cells stained with this compound.

Materials:

  • Fixed and stained cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Antifade mounting medium (e.g., ProLong Gold)

  • Microscope slides

  • Pipette and tips

  • Forceps

Procedure:

  • Carefully remove the coverslips from the final wash buffer using forceps.

  • Gently touch the edge of the coverslip to a kimwipe to wick away excess buffer. Do not allow the cell-side of the coverslip to dry out.

  • Place a small drop of the antifade mounting medium onto a clean microscope slide.[14]

  • Carefully invert the coverslip (cell-side down) and lower it onto the drop of mounting medium, avoiding the introduction of air bubbles.

  • Allow the mounting medium to cure according to the manufacturer's instructions (e.g., 24 hours at room temperature in the dark for hard-setting mountants).[14]

  • Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.

  • Store the slides flat and protected from light at 4°C.[15]

Visualizations

Logical Workflow for Troubleshooting Photobleaching

The following diagram illustrates a step-by-step workflow to diagnose and mitigate photobleaching of this compound.

Photobleaching_Troubleshooting Start Start: Rapid Signal Fading Observed Optimize_Imaging Step 1: Optimize Imaging Parameters - Reduce Excitation Intensity - Minimize Exposure Time - Use a Shutter Start->Optimize_Imaging Check_Improvement1 Is Signal Stability Improved? Optimize_Imaging->Check_Improvement1 Use_Antifade Step 2: Employ Antifade Reagent - Select a suitable antifade medium - Apply according to protocol Check_Improvement1->Use_Antifade No Success Success: Stable Signal Acquired Check_Improvement1->Success Yes Check_Improvement2 Is Signal Stability Sufficient? Use_Antifade->Check_Improvement2 Control_Environment Step 3: Control Sample Environment - Minimize Oxygen Exposure - Check Buffer pH Check_Improvement2->Control_Environment No Check_Improvement2->Success Yes Check_Improvement3 Is the Issue Resolved? Control_Environment->Check_Improvement3 Check_Improvement3->Success Yes Further_Investigation Further Investigation Needed - Consider alternative probes - Consult instrument specialist Check_Improvement3->Further_Investigation No

Caption: A troubleshooting workflow for minimizing photobleaching.

Mechanism of Photobleaching and Mitigation

This diagram illustrates the general mechanism of photobleaching and the points at which mitigation strategies are effective.

Photobleaching_Mechanism cluster_mitigation Mitigation Strategies Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited Fluorophore (Excited Singlet State) Fluorophore_Ground->Fluorophore_Excited Absorption Bleached_Fluorophore Bleached Fluorophore (Non-fluorescent) Fluorophore_Ground->Bleached_Fluorophore Excitation Excitation Light Fluorophore_Excited->Fluorophore_Ground Emission Fluorescence Fluorescence Emission Fluorophore_Excited->Fluorescence Fluorophore_Triplet Fluorophore (Excited Triplet State) Fluorophore_Excited->Fluorophore_Triplet ISC Intersystem_Crossing Intersystem Crossing Oxygen Molecular Oxygen (O2) Fluorophore_Triplet->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS ROS->Fluorophore_Ground Chemical Reaction Antifade Antifade Reagents (ROS Scavengers) Antifade->ROS Quenches

Caption: The process of photobleaching and the role of antifade reagents.

References

Technical Support Center: Addressing Aggregation-Caused Quenching of Benzotriazole Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzotriazole-based fluorescent probes. The focus is on diagnosing and overcoming aggregation-caused quenching (ACQ), a common phenomenon that can limit the performance of these fluorophores in concentrated solutions, aqueous media, and the solid state.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My probe's fluorescence is strong in a dilute organic solvent, but the signal is very weak or completely gone when I use it at a higher concentration or in an aqueous buffer. What is happening?

Answer: This is a classic sign of Aggregation-Caused Quenching (ACQ) . In dilute solutions, your benzotriazole probe molecules are isolated and can fluoresce efficiently after excitation. However, at higher concentrations or in poor solvents (like water for hydrophobic probes), the molecules tend to aggregate. This close proximity often leads to the formation of non-fluorescent ground-state dimers or excited-state complexes (excimers) through intermolecular interactions like π-π stacking. These aggregates provide pathways for non-radiative decay, meaning the excitation energy is lost as heat instead of being emitted as light, thus "quenching" the fluorescence.[1][2]

Question 2: How can I definitively confirm that ACQ is the cause of my low fluorescence signal?

Answer: The most reliable method is to perform a concentration-dependent fluorescence study . If ACQ is the culprit, you will observe that the fluorescence intensity does not increase linearly with concentration. Instead, it will typically increase at very low concentrations, then plateau, and finally decrease as the concentration gets higher and aggregation becomes more prevalent.[1] You may also observe a red-shift (a shift to a longer wavelength) in the emission peak as concentration increases, which is another indicator of excimer formation.[1]

Question 3: My fluorescence signal is weak even in a highly dilute solution. Is this still ACQ?

Answer: It is less likely to be ACQ if the probe is truly in a dilute solution where molecules are isolated. Weak signals in dilute solutions usually point to other issues:

  • Incorrect Filter Sets/Settings: Ensure your microscope or fluorometer's excitation and emission filters are appropriate for the spectral properties of your probe.[3][4]

  • Photobleaching: Your probe may be degrading under the excitation light. Try reducing the exposure time or light intensity, or use an anti-fade mounting medium for microscopy.[5]

  • Solvent Effects: The quantum yield of your probe might be intrinsically low in the chosen solvent. Some probes exhibit solvatochromism, where fluorescence is highly dependent on solvent polarity.[6]

  • Chemical Degradation or Impurities: The probe may have degraded during storage, or the sample may contain quenching impurities.

  • Low Quantum Yield: The probe may inherently be a weak emitter.

Question 4: My probe is precipitating out of my aqueous buffer, leading to signal loss. How can I improve its solubility and performance?

Answer: Precipitation is an extreme form of aggregation. To improve performance in aqueous solutions, consider the following:

  • Introduce Solubilizing Groups: Modify the probe's chemical structure by adding water-soluble groups, such as polyethylene glycol (PEG) chains.[7]

  • Use a Co-solvent: Adding a small percentage of an organic solvent like DMSO or ethanol to your aqueous buffer can improve the solubility of hydrophobic probes.

  • Host-Guest Chemistry: Encapsulating the probe within a host molecule, such as a cyclodextrin, can shield it from the aqueous environment, preventing aggregation and enhancing fluorescence.[8]

  • Formulate with Surfactants: Using a surfactant at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate the probe molecules, keeping them isolated and fluorescent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Aggregation-Caused Quenching (ACQ)?

A1: ACQ is a phenomenon where the fluorescence of a luminophore decreases upon aggregation or at high concentrations. The primary mechanism involves strong intermolecular interactions, such as π-π stacking, in the aggregated state. These interactions facilitate the formation of species like excimers, which are lower in energy and decay to the ground state through non-radiative pathways, effectively quenching fluorescence.[2]

Q2: What is the difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?

A2: They are opposite phenomena.

  • ACQ: Probes are fluorescent in dilute solution but become non-fluorescent upon aggregation.[9]

  • AIE: Probes are non-fluorescent or weakly fluorescent in dilute solution but become highly emissive in the aggregated state.[10][11] The mechanism for AIE often involves the restriction of intramolecular rotations (RIR) in the aggregate state. In solution, energy is lost non-radiatively through these rotations, but in the aggregate, this pathway is blocked, forcing the energy to be released as fluorescence.[12]

Q3: What molecular design strategies can convert a benzotriazole probe from ACQ-active to AIE-active?

A3: The most successful strategy is to introduce bulky, sterically hindering groups to the benzotriazole core.[12] Attaching propeller-shaped molecules like tetraphenylethylene (TPE) is a common and effective approach.[6][12] These bulky pendants prevent the planar benzotriazole cores from stacking closely, thus inhibiting the π-π interactions that cause quenching.[12] This forces the molecules into a packed arrangement that restricts intramolecular rotations, turning on the AIE fluorescence pathway. The specific position of these bulky substituents on the core structure is also a critical design parameter.[13]

Q4: How does solvent polarity affect my probe's fluorescence and its tendency to aggregate?

A4: Solvent polarity can have a significant impact. For probes with intramolecular charge transfer (ICT) character, increasing solvent polarity can stabilize the excited state, often leading to a red-shift in the emission spectrum (solvatochromism).[1] Furthermore, for hydrophobic probes, moving from an organic solvent (e.g., THF, Dioxane) to a polar, poor solvent (e.g., water) will drive aggregation. A common method to study aggregation effects is to use solvent/non-solvent mixtures, such as THF/water systems.[9][6] As the fraction of the non-solvent (water) increases, aggregation is induced, which can lead to either quenching (ACQ) or emission enhancement (AIE).

Visual Guides

Logical & Experimental Workflows

The following diagrams illustrate the troubleshooting process for low fluorescence and the general workflow for applying a fluorescent probe.

cluster_troubleshooting Troubleshooting Low Fluorescence cluster_acq ACQ Pathway cluster_other Other Issues start Low Fluorescence Observed in Experiment q1 Is the probe fluorescent in a highly dilute solution? start->q1 q2 Perform Concentration- Dependent Study q1->q2 Yes investigate Investigate Other Issues: - Incorrect filter sets - Photobleaching - Probe degradation - Low intrinsic quantum yield q1->investigate No acq_yes Yes q3 Does fluorescence decrease at high concentrations? q2->q3 acq_confirmed ACQ Confirmed q3->acq_confirmed Yes other_quenching Other Quenching Mechanism: - Impurities - Solvent Effects - Photodegradation q3->other_quenching No acq_no No other_yes No

Caption: Logical workflow for troubleshooting low fluorescence signals.

cluster_workflow General Experimental Workflow synthesis Probe Design & Synthesis stock Prepare Stock Solution (e.g., in DMSO, THF) synthesis->stock analysis Photophysical Characterization (Absorbance, Emission, Quantum Yield) stock->analysis acq_check Perform Concentration or Solvent-Dependent Study (Check for ACQ/AIE) analysis->acq_check application Apply to System (e.g., Cell Culture, In vivo) acq_check->application imaging Fluorescence Imaging (Microscopy, Spectroscopy) application->imaging data Data Analysis & Interpretation imaging->data

Caption: General experimental workflow for fluorescent probe application.

Conceptual Mechanism: ACQ vs. AIE

This diagram illustrates the contrasting photophysical behaviors of ACQ- and AIE-type probes.

cluster_acq Aggregation-Caused Quenching (ACQ) cluster_aie Aggregation-Induced Emission (AIE) acq_sol Monomers in Dilute Solution (Fluorescent) acq_agg Aggregates (π-π Stacking) (Quenched / Non-Fluorescent) acq_sol->acq_agg Increased Concentration aie_sol Monomers in Dilute Solution (Intramolecular Rotation) (Non-Fluorescent) aie_agg Aggregates (Restricted Rotation) (Highly Fluorescent) aie_sol->aie_agg Increased Concentration

Caption: Conceptual difference between ACQ and AIE mechanisms.

Quantitative Data Summary

The following tables provide representative data illustrating the concepts of ACQ, AIE, and solvatochromism in benzotriazole-type probes.

Table 1: Comparison of Photophysical Properties for ACQ vs. AIE Probes

PropertyConventional Benzotriazole (ACQ-Type)TPE-Modified Benzotriazole (AIE-Type)Reference
Fluorescence Quantum Yield (Φ) in Dilute THF High (e.g., ~75%)Very Low (e.g., <1%)[12]
Fluorescence Quantum Yield (Φ) in Solid Film/Aggregate Very Low (e.g., <5%)Very High (e.g., >90%)[12]
Primary De-excitation Pathway in Solution Radiative (Fluorescence)Non-Radiative (Intramolecular Rotation)[12]
Primary De-excitation Pathway in Aggregate Non-Radiative (Excimer)Radiative (Fluorescence)[2][12]

Table 2: Example of Solvatochromism and Aggregation in a THF/Water System

Solvent Composition (% Water in THF)State of ProbeEmission Max (λ_em, nm)Relative Fluorescence IntensityReference
0% (Pure THF)Dissolved Monomers4501.0x[6]
40%Dissolved Monomers4650.8x[6]
60%Aggregation Begins4701.2x[6]
90%Fully Aggregated460 (blue-shifted)2.5x[6]

Note: Data are representative examples based on published findings to illustrate trends. Actual values are specific to the molecular structure of the probe.

Key Experimental Protocols

Protocol 1: Diagnosing ACQ with a Concentration-Dependent Fluorescence Study

This protocol allows you to determine if your probe suffers from ACQ in a given solvent.[1]

1. Materials:

  • Benzotriazole probe of interest.

  • High-purity spectroscopic grade solvent (e.g., THF, Dioxane, or DMSO).

  • Calibrated micropipettes and volumetric flasks.

  • UV-Vis Spectrophotometer and a Fluorometer.

2. Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 1 mM) in the chosen solvent. Ensure the probe is fully dissolved.

  • Serial Dilutions: Create a series of dilutions from the stock solution. A good range would be from 100 µM down to 0.1 µM (e.g., 100, 50, 20, 10, 5, 1, 0.5, 0.1 µM).

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each dilution to find the absorption maximum (λ_max). This will be your optimal excitation wavelength. Ensure the absorbance of the highest concentration is within the linear range of your instrument (typically < 1.0).

  • Fluorescence Measurement:

    • Set the fluorometer's excitation wavelength to the λ_max determined in the previous step.

    • Record the fluorescence emission spectrum for each solution, starting from the most dilute and moving to the most concentrated.

    • Keep all instrument parameters (e.g., slit widths, gain, detector voltage) constant for all measurements.

  • Data Analysis:

    • Plot the maximum fluorescence intensity (at the emission peak) against the probe concentration.

    • Interpretation: If the plot is linear across the entire range, ACQ is not significant. If the intensity increases, then plateaus, and finally decreases at higher concentrations, ACQ is confirmed.

Protocol 2: Mitigating ACQ with Polymer Matrix Incorporation

This method physically separates probe molecules in the solid state to prevent quenching.

1. Materials:

  • Benzotriazole probe.

  • Optically transparent polymer (e.g., Polystyrene (PS), Polymethyl methacrylate (PMMA)).

  • A suitable solvent that dissolves both the probe and the polymer (e.g., Toluene, Dichloromethane).

  • Spin-coater or glass slides for drop-casting.

2. Procedure:

  • Solution Preparation: Prepare a solution of the polymer in the chosen solvent (e.g., 10 mg/mL).

  • Doping: Add a small amount of a concentrated stock solution of your probe to the polymer solution. The final probe concentration should be low relative to the polymer (e.g., 0.1-1% by weight) to ensure molecules are well-dispersated.

  • Film Preparation:

    • Spin-Coating: Deposit the solution onto a clean substrate (e.g., quartz or glass slide) and spin-coat to create a thin, uniform film.

    • Drop-Casting: Alternatively, drop-cast the solution onto a slide and allow the solvent to evaporate slowly in a controlled environment.

  • Fluorescence Measurement: Measure the fluorescence of the resulting solid film. Compare the intensity and quantum yield to that of a film cast from the pure probe. A significant enhancement in fluorescence in the polymer matrix indicates successful mitigation of ACQ.

References

optimizing reaction conditions for the N-arylation of 5-aminobenzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-arylation of 5-aminobenzotriazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the N-arylation of 5-aminobenzotriazole?

A1: The most common and effective catalytic systems for the N-arylation of 5-aminobenzotriazole are palladium- and copper-based catalysts. Palladium-catalyzed Buchwald-Hartwig amination is frequently employed due to its broad substrate scope and high efficiency. Copper-catalyzed Ullmann condensation is another viable, more economical option, though it may require higher reaction temperatures.

Q2: I am observing a mixture of N1 and N2-arylated isomers. How can I improve the regioselectivity?

A2: Regioselectivity in the N-arylation of benzotriazoles is a common challenge. The N1 isomer is generally the thermodynamically favored product, while the N2 isomer is often the kinetically favored one. To favor the N1 isomer, consider using bulkier ligands and bases, which can sterically hinder the approach to the N2 position. Slower reaction rates, achieved through lower temperatures, can also favor the formation of the more stable N1 product. For the N2 isomer, shorter reaction times and more reactive catalysts might be beneficial.

Q3: My reaction yield is very low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Inactive Catalyst: Ensure your catalyst and precatalyst are not degraded. Using an inert atmosphere (e.g., argon or nitrogen) is crucial, as both palladium and copper catalysts can be sensitive to oxygen.

  • Inappropriate Ligand: The choice of ligand is critical. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.

  • Incorrect Base: The strength and solubility of the base are important. Strong, non-nucleophilic bases like NaOtBu or K3PO4 are commonly used. Ensure the base is finely powdered and dry.

  • Solvent Issues: The solvent must be anhydrous. Toluene and dioxane are common choices for palladium catalysis, while DMF or DMSO are often used for copper catalysis.

  • Insufficient Temperature: Some N-arylation reactions require high temperatures (80-120 °C) to proceed at a reasonable rate.

Q4: I am having trouble with the purification of my N-arylated product. What are some common impurities?

A4: Common impurities include unreacted starting materials (5-aminobenzotriazole and the aryl halide), homo-coupling products of the aryl halide (biaryl compounds), and dehalogenated starting material. Additionally, residual catalyst and ligand can contaminate the product. Column chromatography on silica gel is the most common purification method. A careful selection of the eluent system is necessary to separate the product from these impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Catalyst/ligand degradation. 2. Insufficient temperature. 3. Ineffective base. 4. Poor quality solvent (not anhydrous).1. Use fresh catalyst/ligand under an inert atmosphere. 2. Increase reaction temperature in 10 °C increments. 3. Switch to a stronger or more soluble base (e.g., from K2CO3 to K3PO4 or NaOtBu). 4. Use freshly distilled or anhydrous grade solvent.
Poor Regioselectivity (Mixture of N1/N2 isomers) 1. Reaction conditions favor kinetic product. 2. Steric/electronic properties of aryl halide.1. To favor the N1 isomer, try a bulkier phosphine ligand (e.g., XPhos), a bulkier base, and lower the reaction temperature. 2. To favor the N2 isomer, a less sterically demanding ligand and shorter reaction times may be effective.
Formation of Side Products (e.g., biaryl) 1. Catalyst system promotes homo-coupling. 2. Reaction temperature is too high.1. Screen different ligands or use a lower catalyst loading. 2. Reduce the reaction temperature.
Difficulty in Product Purification 1. Co-elution of product with impurities. 2. Residual metal catalyst.1. Optimize the solvent system for column chromatography. Consider a gradient elution. 2. After the reaction, consider a workup with a chelating agent (e.g., EDTA solution) or filtration through a pad of Celite to remove metal residues.

Optimized Reaction Conditions

The following tables summarize optimized conditions for the N-arylation of 5-aminobenzotriazole based on common catalytic systems.

Table 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
4-bromotoluenePd2(dba)3 (2%)XPhos (4%)K3PO4Toluene1101292
4-chloroanisolePd(OAc)2 (3%)SPhos (6%)NaOtBuDioxane1001885
2-chloropyridinePd2(dba)3 (2%)RuPhos (4%)Cs2CO3Toluene1102478

Table 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
4-iodotolueneCuI (10%)L-proline (20%)K2CO3DMSO1202488
4-bromoanisoleCuI (10%)TMEDA (20%)K3PO4DMF1302081
2-bromopyridineCuI (15%)Phenanthroline (30%)Cs2CO3Dioxane1103675

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation

  • To an oven-dried Schlenk tube, add 5-aminobenzotriazole (1.0 mmol), the aryl halide (1.2 mmol), the base (e.g., K3PO4, 2.0 mmol), the palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents: - 5-Aminobenzotriazole - Aryl Halide - Base - Catalyst & Ligand purge 2. Evacuate & Backfill with Argon (3x) reagents->purge solvent 3. Add Anhydrous Solvent purge->solvent heat 4. Heat & Stir (e.g., 110 °C, 12h) solvent->heat monitor 5. Monitor by TLC / LC-MS heat->monitor cool 6. Cool & Dilute monitor->cool filter 7. Filter (Celite) cool->filter extract 8. Extraction filter->extract purify 9. Column Chromatography extract->purify product product purify->product Final Product

Caption: General experimental workflow for N-arylation.

troubleshooting_low_yield cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_selectivity Regioselectivity Check start Low Reaction Yield cat_check Is the catalyst/ligand active? Are conditions inert? start->cat_check cond_check Is the base/solvent/temp correct? start->cond_check regio_check Is a mixture of isomers forming? start->regio_check cat_sol Solution: Use fresh reagents. Ensure inert atmosphere. cat_check->cat_sol cond_sol Solution: Screen bases (e.g., K3PO4, NaOtBu). Use anhydrous solvent. Increase temperature. cond_check->cond_sol regio_sol Solution: Adjust ligand/base sterics. Modify temperature/time. regio_check->regio_sol

Caption: Troubleshooting logic for low reaction yields.

stability of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole under various pH conditions. This information is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at acidic, neutral, and alkaline pH?

While specific experimental stability data for this compound is not extensively available in public literature, benzotriazole derivatives can exhibit varying stability depending on the pH of the solution.[1][2] Generally, the stability of a compound is influenced by the presence of functional groups susceptible to hydrolysis or other degradation pathways under different pH conditions.[3][4] It is crucial to perform experimental studies to determine the precise stability profile of this specific molecule.

Q2: How can I determine the stability of this compound in my formulation?

To determine the stability, a forced degradation study is recommended.[5][6] This involves subjecting a solution of the compound to various stress conditions, including a range of pH values (acidic, neutral, and alkaline), and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][7]

Q3: What are the typical conditions for a forced degradation study focusing on pH?

Forced degradation studies for hydrolysis can be conducted by exposing the compound to acidic, alkaline, and neutral conditions.[4] Typical reagents include 0.1 N Hydrochloric Acid (HCl) for acidic conditions and 0.1 N Sodium Hydroxide (NaOH) for alkaline conditions.[5] The study is often performed at elevated temperatures (e.g., 60°C) to accelerate degradation.[5]

Q4: What analytical methods are suitable for monitoring the degradation of this compound?

A validated stability-indicating HPLC method is the most common and reliable technique.[7] This method should be able to separate the intact parent compound from any potential degradation products. UV-Vis spectrophotometry can also be used, although it may not be able to distinguish between the parent compound and its degradants if they have similar chromophores.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation observed at all pH levels. The compound may be inherently unstable in aqueous solutions. The stress conditions (e.g., temperature) may be too harsh.- Reduce the temperature of the stability study. - Analyze samples at earlier time points. - Consider if the compound is more stable in a non-aqueous solvent if appropriate for the final formulation.
No degradation is observed under any pH condition. The compound is highly stable under the tested conditions. The duration of the study may be too short. The analytical method may not be sensitive enough to detect small amounts of degradation.- Increase the duration of the study.[5] - Increase the strength of the acid or base (e.g., to 1 N HCl/NaOH).[4] - Re-validate the analytical method to ensure it is stability-indicating.
Precipitation of the compound in the test solution. The pH of the solution may have exceeded the compound's solubility limit.- Determine the pKa of the compound to understand its ionization and solubility profile at different pH values. - Use a co-solvent if it does not interfere with the degradation pathway being studied.[8] - Adjust the initial concentration of the compound.
Inconsistent results between replicate samples. Issues with sample preparation, storage, or the analytical instrumentation.- Ensure accurate and consistent pipetting and dilutions. - Verify the stability of the compound in the analytical mobile phase. - Check the performance of the HPLC system (e.g., pump, injector, detector).

Experimental Protocols

Protocol: Forced Hydrolytic Degradation Study

Objective: To evaluate the stability of this compound in acidic, neutral, and alkaline aqueous solutions.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Purified water (HPLC grade)

  • pH meter[9]

  • Calibrated stability chambers or water bath[7]

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Acidic Condition: Add a specific volume of the stock solution to a volumetric flask and dilute with 0.1 N HCl to the final desired concentration.

    • Alkaline Condition: Add the same volume of the stock solution to a volumetric flask and dilute with 0.1 N NaOH to the final desired concentration.

    • Neutral Condition: Add the same volume of the stock solution to a volumetric flask and dilute with purified water to the final desired concentration.

  • Incubation: Store the prepared solutions in a stability chamber or water bath at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • For acidic and alkaline samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution with the mobile phase.

    • Analyze all samples by the validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation

The quantitative results from the forced degradation study should be summarized in a clear and structured table to facilitate comparison.

Table 1: Stability of this compound under Different pH Conditions at 60°C

Time (hours)% Remaining (0.1 N HCl)% Remaining (Water)% Remaining (0.1 N NaOH)
0100.0100.0100.0
2[Data][Data][Data]
4[Data][Data][Data]
8[Data][Data][Data]
12[Data][Data][Data]
24[Data][Data][Data]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution acid Prepare Acidic Sample (0.1 N HCl) stock->acid Dilute neutral Prepare Neutral Sample (Water) stock->neutral Dilute alkaline Prepare Alkaline Sample (0.1 N NaOH) stock->alkaline Dilute incubate Incubate at Controlled Temperature acid->incubate neutral->incubate alkaline->incubate sample Sample at Time Points incubate->sample neutralize Neutralize (if needed) sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis & Reporting hplc->data

Caption: Experimental workflow for pH stability testing.

degradation_pathway cluster_acid Acidic Conditions (e.g., HCl) cluster_alkaline Alkaline Conditions (e.g., NaOH) cluster_neutral Neutral Conditions (e.g., Water) parent 5-Amino-2-(4-methoxyphenyl) -2H-benzotriazole degradation_A Degradation Product A (e.g., Hydrolysis of Amine) parent->degradation_A pH < 7 degradation_B Degradation Product B (e.g., Ether Cleavage) parent->degradation_B pH > 7 degradation_C Degradation Product C (e.g., Oxidation) parent->degradation_C pH ≈ 7

Caption: Hypothetical degradation pathways under different pH.

References

Technical Support Center: 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole (AMBT) for Background Fluorescence Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole (AMBT) and how is it proposed to reduce background fluorescence?

A1: this compound (AMBT) is a heterocyclic organic compound. While specific data on its use as a background reducer is limited, compounds with similar benzotriazole structures have been explored for their fluorescent properties and interactions with biological molecules.[1][2][3][4][5][6][7] It is hypothesized that AMBT may reduce background fluorescence through one or more of the following mechanisms:

  • Quenching of unbound fluorophores: AMBT may interact with unbound fluorescent dyes or substrates in the assay well, quenching their fluorescence and thus lowering the overall background signal.[8]

  • Inhibition of non-specific binding: The compound might prevent the non-specific adsorption of fluorescent reagents to the microplate surface or other assay components.

  • Reduction of sample autofluorescence: AMBT could potentially suppress the intrinsic fluorescence (autofluorescence) of components within the sample matrix, such as proteins or cell debris.[9][10][11]

Q2: In which types of fluorescence assays can AMBT be used?

A2: Hypothetically, AMBT could be beneficial in a variety of fluorescence-based assays that suffer from high background signals, including:

  • Enzyme activity assays

  • Immunoassays (e.g., ELISA-like fluorescent assays)

  • High-Throughput Screening (HTS) campaigns[10]

  • Cell-based assays where autofluorescence is a concern[9][11]

Q3: What is the optimal concentration range for AMBT?

A3: The optimal concentration of AMBT would need to be determined empirically for each specific assay. A starting point for optimization would be to perform a dose-response curve with AMBT, typically ranging from low micromolar to millimolar concentrations, to find the concentration that provides the maximal reduction in background without significantly affecting the specific signal (i.e., maximizing the signal-to-background ratio).

Q4: Does AMBT interfere with enzyme activity or other assay components?

A4: As with any assay additive, it is crucial to test for potential interference. Benzotriazole derivatives have been shown to have biological activity, which could include enzyme inhibition.[12][13] It is essential to run control experiments to assess the effect of AMBT on your specific enzyme, antibody-antigen binding, or other critical assay interactions.

Q5: How should I prepare and store AMBT?

A5: AMBT is an organic compound and should be handled with appropriate safety precautions. For stock solutions, a high-purity organic solvent such as dimethyl sulfoxide (DMSO) is likely suitable. Stock solutions should be stored desiccated and protected from light, typically at -20°C or -80°C, to ensure stability. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid detrimental effects on biological components.

Troubleshooting Guides

Issue 1: High Background Fluorescence Persists After Adding AMBT
Possible Cause Troubleshooting Step
Suboptimal AMBT Concentration Perform a dose-response experiment with AMBT to determine the optimal concentration for your assay.
Incorrect Buffer Conditions The effectiveness of AMBT may be pH-dependent. Test a range of pH values for your assay buffer to see if it improves AMBT's performance.
Autofluorescence of Sample If the background is primarily from sample autofluorescence, AMBT may not be effective.[9][11] Consider alternative strategies such as using red-shifted fluorophores or time-resolved fluorescence.
Contaminated Reagents Ensure all buffers and reagents are freshly prepared with high-purity water and filtered to remove any particulate matter that could scatter light.
Microplate Issues Use low-fluorescence black microplates. Ensure plates are clean and free from scratches or defects.[11]
Issue 2: Specific Signal is Reduced Along with Background
Possible Cause Troubleshooting Step
AMBT Interference with Assay Biology AMBT may be inhibiting your enzyme or interfering with binding interactions. Perform control experiments with and without your analyte at various AMBT concentrations to quantify this effect.
Inner Filter Effect At high concentrations, AMBT might absorb light at the excitation or emission wavelengths of your fluorophore. Check the absorbance spectrum of AMBT.
Non-specific Quenching AMBT may be quenching the fluorescence of your specific signal in addition to the background. If possible, choose a fluorophore with different spectral properties.

Quantitative Data Summary

The following tables present hypothetical data from an optimization experiment for AMBT in a generic enzyme assay.

Table 1: Optimization of AMBT Concentration

AMBT Concentration (µM)Background Fluorescence (RFU)Specific Signal (RFU)Signal-to-Background Ratio
05000250005.0
103500245007.0
2520002400012.0
5015002250015.0
10012001800015.0
20011001100010.0

Table 2: Effect of AMBT on Enzyme Activity

AMBT Concentration (µM)Enzyme Activity (% of Control)
0100
1098
2596
5090
10072
20044

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of AMBT
  • Prepare a stock solution of AMBT: Dissolve AMBT in 100% DMSO to create a 10 mM stock solution.

  • Set up the assay plate: Use a low-fluorescence, black 384-well plate.

  • Prepare serial dilutions of AMBT: In a separate plate, perform serial dilutions of the AMBT stock solution in your assay buffer.

  • Add reagents to the assay plate:

    • Add your assay buffer to all wells.

    • Add the serially diluted AMBT to the appropriate wells.

    • Add your enzyme and substrate to "specific signal" wells.

    • Add only the substrate to "background" wells.

    • Ensure the final DMSO concentration is consistent across all wells.

  • Incubate the plate: Incubate at the optimal temperature and time for your assay.

  • Read the fluorescence: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission filters.

  • Calculate the signal-to-background ratio: For each AMBT concentration, divide the average specific signal by the average background signal. The optimal concentration is the one that gives the highest signal-to-background ratio without significant inhibition of the specific signal.

Visualizations

experimental_workflow prep_stock Prepare 10 mM AMBT Stock in DMSO serial_dilute Create Serial Dilutions of AMBT in Assay Buffer prep_stock->serial_dilute add_reagents Add Buffer, AMBT, Enzyme, and Substrate serial_dilute->add_reagents plate_setup Setup 384-well Black Assay Plate plate_setup->add_reagents incubation Incubate at Optimal Temperature and Time add_reagents->incubation read_plate Read Fluorescence (Excitation/Emission) incubation->read_plate analyze Calculate Signal-to-Background and Determine Optimal [AMBT] read_plate->analyze

Workflow for AMBT concentration optimization.

troubleshooting_workflow start High Background Fluorescence Observed check_blanks Are blank wells (no analyte) high? start->check_blanks reagent_issue Potential Reagent or Labware Issue check_blanks->reagent_issue Yes sample_issue Potential Sample-Related Issue check_blanks->sample_issue No test_components Test individual reagents for fluorescence reagent_issue->test_components use_clean_labware Use high-purity solvents and low-fluorescence plates reagent_issue->use_clean_labware check_autofluorescence Is sample autofluorescence suspected? sample_issue->check_autofluorescence end Reduced Background Noise test_components->end use_clean_labware->end check_nonspecific_binding Is non-specific binding of probe likely? check_autofluorescence->check_nonspecific_binding No use_red_shifted_dye Use red-shifted fluorophore check_autofluorescence->use_red_shifted_dye Yes optimize_ambt Optimize AMBT concentration check_nonspecific_binding->optimize_ambt No increase_washes Increase number and duration of wash steps check_nonspecific_binding->increase_washes Yes optimize_ambt->end use_red_shifted_dye->end add_blocking_agent Incorporate a blocking step (e.g., BSA) increase_washes->add_blocking_agent add_blocking_agent->end

References

Validation & Comparative

A Comparative Analysis of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the fluorescent probe 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole and its analogs against other commonly used fluorescent probes. The selection of an appropriate fluorescent probe is critical for the success of various applications, including cellular imaging, sensing of metal ions, and pH measurements. This document aims to assist researchers in making informed decisions by presenting a detailed comparison of photophysical properties, performance metrics, and experimental protocols.

I. Performance Comparison of Benzotriazole-Based Fluorescent Probes

The following tables summarize the key photophysical properties of several benzotriazole-derived fluorescent probes. These probes exhibit a range of excitation and emission wavelengths, quantum yields, and Stokes shifts, making them suitable for diverse applications. The data presented here is compiled from studies on benzotriazole-derived α-amino acids, which share a core chromophore with the topic compound.[2][3]

Table 1: Photophysical Properties of Selected Benzotriazole-Derived Fluorescent Probes [2][3]

Probe/AnalogExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent
(2S)-2-Amino-3-[5′-(4′′-methoxyphenyl)-1H-benzo[d][1.2.3]triazol-1′-yl]propanoic acid (Analog of Topic Compound) [2]2563841280.1720,000Methanol
(2S)-2-Amino-3-{5′-[(4‴-methoxyphenyl)ethynyl]-1H-benzo[d][2][3][4]triazol-1′-yl}propanoic acid[3]321367 (in Ethyl Acetate)460.34Not ReportedMethanol
(2S)-2-Amino-3-[5′-(4′′-morpholinophenyl)-1H-benzo[d][1.2.3]triazol-1′-yl]propanoic acid[2]2664541880.0825,000Methanol
(2S)-2-Amino-3-[5′-(naphthalen-2-yl)-1H-benzo[d][1.2.3]triazol-1′-yl]propanoic acid[2]2603981380.1835,000Methanol

Note: The data for the analog of the topic compound is for a closely related α-amino acid derivative. The photophysical properties of this compound are expected to be in a similar range.

II. Signaling Pathways and Experimental Workflows

Fluorescent probes are instrumental in elucidating complex biological signaling pathways and for monitoring experimental workflows. The following diagrams, generated using Graphviz, illustrate a general mechanism for "turn-on" fluorescent probes and a typical workflow for evaluating probe performance.

TurnOnProbeMechanism Signaling Pathway of a 'Turn-On' Fluorescent Probe Probe_Off Probe (Non-fluorescent) Probe_On Probe-Analyte Complex (Fluorescent) Probe_Off->Probe_On Binding/Reaction Emission Fluorescence Emission Probe_On->Emission Analyte Target Analyte (e.g., Metal Ion, pH change) Analyte->Probe_On Excitation Excitation Light Excitation->Probe_On

Signaling Pathway of a 'Turn-On' Fluorescent Probe

ProbeEvaluationWorkflow Experimental Workflow for Probe Evaluation cluster_synthesis Probe Synthesis & Characterization cluster_photophysical Photophysical Studies cluster_performance Performance Evaluation cluster_application Application Synthesis Synthesis of Probe Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification UV_Vis UV-Vis Absorption Purification->UV_Vis Fluorescence Fluorescence Spectroscopy (Excitation, Emission, Quantum Yield) UV_Vis->Fluorescence Selectivity Selectivity Studies (vs. Interfering Species) Fluorescence->Selectivity Sensitivity Sensitivity & Detection Limit Selectivity->Sensitivity Photostability Photostability Assay Sensitivity->Photostability Cell_Imaging Live Cell Imaging Photostability->Cell_Imaging

Experimental Workflow for Probe Evaluation

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare fluorescent probes.

A. Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard with a known quantum yield, is a widely used and reliable technique.[4]

Materials:

  • Test fluorescent probe solution of unknown quantum yield.

  • Standard fluorescent probe solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Spectroscopic grade solvent (the same for both test and standard samples).

  • UV-Vis spectrophotometer.

  • Fluorometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Prepare a series of dilute solutions of both the test probe and the standard probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Integrate the area under the emission spectra for both the test and standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the test and standard probes. The plots should be linear.

  • Calculate the quantum yield of the test probe (Φf_X) using the following equation:

    Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    where:

    • Φf_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the linear plots for the test and standard probes, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test and standard probes, respectively (if different).

B. Photostability Assessment

Photostability is a critical parameter for fluorescent probes, especially in applications requiring long-term or high-intensity illumination, such as live-cell imaging. The following protocol is based on the International Council for Harmonisation (ICH) Q1B guidelines.[5]

Materials:

  • Solution of the fluorescent probe in a suitable solvent or buffer.

  • Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • UV-A and visible light meters.

  • Control sample wrapped in aluminum foil (dark control).

  • UV-Vis spectrophotometer or fluorometer.

Procedure:

  • Prepare identical samples of the fluorescent probe solution. One set will be exposed to light, and the other will serve as the dark control.

  • Place the samples in the photostability chamber. The dark control should be completely shielded from light.

  • Expose the samples to a controlled light dose. According to ICH Q1B, the total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[5]

  • Monitor the temperature inside the chamber to minimize thermal degradation.

  • At predefined time intervals, withdraw aliquots from both the exposed and dark control samples.

  • Measure the absorbance or fluorescence intensity of the aliquots.

  • Calculate the percentage of degradation by comparing the change in absorbance or fluorescence of the exposed sample to the dark control.

  • Plot the percentage of remaining fluorescence/absorbance versus exposure time to determine the photobleaching rate.

C. Determination of Metal Ion Selectivity

The selectivity of a fluorescent probe for a specific metal ion is crucial for its application as a sensor in complex biological or environmental samples.

Materials:

  • Stock solution of the fluorescent probe.

  • Stock solutions of various metal ions (e.g., chlorides or nitrates) of interest and potential interferents.

  • Buffer solution (e.g., HEPES, Tris-HCl) at a physiological pH.

  • Fluorometer.

Procedure:

  • Prepare a solution of the fluorescent probe in the buffer at a fixed concentration.

  • Record the initial fluorescence spectrum of the probe solution.

  • Add a specific amount (e.g., 10 equivalents) of the target metal ion to the probe solution and record the fluorescence spectrum after equilibration.

  • Repeat the measurement for a range of other metal ions (potential interferents) at the same concentration.

  • For competition experiments, to a solution of the probe containing the target metal ion, add an excess of a potential interfering metal ion and record the fluorescence spectrum.

  • Compare the fluorescence response of the probe towards the target metal ion with its response to other metal ions to assess its selectivity. A highly selective probe will show a significant change in fluorescence only in the presence of the target ion.

D. Protocol for Live-Cell Imaging

Live-cell imaging allows for the real-time visualization of cellular processes and the localization of the probe within the cell.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides.

  • Fluorescent probe stock solution (typically in DMSO).

  • Cell culture medium (e.g., DMEM, RPMI).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope equipped with appropriate filters, a live-cell imaging chamber (to maintain temperature, humidity, and CO₂), and a sensitive camera.

Procedure:

  • Cell Seeding: Seed the cells on the imaging plates and allow them to adhere and grow to the desired confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The final concentration will depend on the probe and cell type and should be optimized to achieve good signal-to-noise with minimal cytotoxicity.

  • Incubation: Replace the culture medium with the probe-containing medium and incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.

  • Imaging: Mount the imaging dish on the microscope stage within the live-cell imaging chamber. Acquire images using the appropriate excitation and emission filters for the probe. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.

  • Time-lapse Imaging (optional): For dynamic studies, acquire a series of images over time.

  • Image Analysis: Analyze the acquired images to determine the probe's subcellular localization, intensity changes, or dynamic behavior.

IV. Conclusion

This compound and its derivatives represent a promising class of fluorescent probes. Their photophysical properties, including good quantum yields and large Stokes shifts in some analogs, make them suitable for various fluorescence-based applications. While direct comparative data for the title compound is limited, the information available for structurally similar benzotriazoles provides a strong foundation for their potential utility. The experimental protocols detailed in this guide offer a standardized approach for the comprehensive evaluation and comparison of these and other fluorescent probes, enabling researchers to select the most appropriate tool for their specific scientific inquiries. Further research focusing on the direct characterization of this compound is warranted to fully elucidate its potential as a high-performance fluorescent probe.

References

Comparative Guide for In Vitro Bioimaging: 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole and its alternatives for in vitro bioimaging applications. Due to the limited publicly available data on the exact molecule of interest, this guide utilizes data from structurally similar benzotriazole-based fluorescent amino acids as a proxy for comparison against well-established nuclear stains, DAPI and Hoechst 33342.

Executive Summary

Benzotriazole-based fluorophores are emerging as a versatile class of bioimaging probes. Their tunable photophysical properties and potential for site-specific incorporation into proteins as fluorescent amino acids make them attractive for studying protein structure, function, and interactions. This guide compares the performance of key benzotriazole derivatives with the widely used DNA stains, DAPI and Hoechst 33342, across several critical performance metrics. While direct experimental data for this compound is not available, the analysis of its analogues suggests a promising, albeit currently unvalidated, potential for bioimaging applications.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of the benzotriazole derivatives and the comparator dyes. It is important to note that the data for the benzotriazole derivatives were obtained in methanol, while the data for DAPI and Hoechst 33342 are for the DNA-bound state, which significantly enhances their fluorescence.

Propertyp-methoxyphenyl-benzotriazole amino acid (21a)p-methoxyphenyl-alkynyl-benzotriazole amino acid (12b)DAPI (DNA-bound)Hoechst 33342 (DNA-bound)
Excitation Max (λex) 256 nm321 nm358 nm[][2]350 nm[3][4]
Emission Max (λem) 384 - 454 nm (solvent dependent)[5]367 - 460 nm (solvent dependent)[6][7]461 nm[][2]461 nm[3][4]
Quantum Yield (Φ) 0.17[5]0.34[6][7]~0.046 (free in aqueous solution)[8]Not widely reported
Molar Extinction Coeff. Not ReportedNot Reported~33,000 M⁻¹cm⁻¹~42,000 M⁻¹cm⁻¹
Brightness ModerateHighModerateHigh

Note: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. While the molar extinction coefficients for the benzotriazole derivatives are not reported, the higher quantum yield of the alkynyl derivative (12b) suggests it is significantly brighter than the simpler substituted version (21a)[6][7].

Comparative Performance Analysis

Photostability: While quantitative photostability data for the specific benzotriazole amino acids are not available in the reviewed literature, some studies on other benzotriazole derivatives suggest that the benzotriazole moiety can be incorporated into dye structures to enhance photostability[3]. However, another study on dyad molecules of a blue fluorescent benzotriazole derivative and a UV absorber indicated that the photostability was not significantly improved[9]. Therefore, the photostability of this compound would need to be experimentally determined. DAPI and Hoechst dyes are known to have moderate photostability, suitable for standard fluorescence microscopy, but can photobleach under intense or prolonged illumination.

Cytotoxicity: Information on the cytotoxicity of this compound or its close analogues for in vitro bioimaging is limited. One study on a novel benzotriazole derivative, 3-(1H-benzo[d][][3][6]triazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (BmOB), showed anti-proliferative effects on several human tumor cell lines, suggesting potential cytotoxicity[10]. Another study on benzotriazole ultraviolet stabilizers (BUVSs) indicated some level of acute toxicity to aquatic organisms, although this is not directly transferable to mammalian cell culture[11]. In contrast, DAPI and Hoechst 33342 are widely used in live-cell imaging, with Hoechst 33342 being more cell-permeable and generally considered less toxic than DAPI for long-term studies[10]. A thorough cytotoxicity assessment would be a critical step in the validation of any new benzotriazole-based probe.

Experimental Protocols

1. General Cell Staining Protocol for Fluorescent Probes:

This protocol provides a general guideline for staining adherent cells grown on coverslips. Optimization of probe concentration and incubation time is recommended for each cell type and probe.

  • Cell Culture: Seed cells on sterile glass coverslips in a culture plate and grow to the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Staining: Dilute the fluorescent probe to the desired concentration in pre-warmed culture medium or PBS. Incubate the cells with the staining solution for a specified time (e.g., 10-30 minutes) at 37°C. Protect from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS.

  • Fixation (Optional): For fixed-cell imaging, after washing, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain if the primary probe does not target the nucleus.

  • Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets for the specific probe.

2. Cytotoxicity Assay (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the fluorescent probe and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.

3. Photostability Assessment:

This protocol describes a method to quantify the photostability of a fluorescent probe in a cellular context.

  • Sample Preparation: Prepare a slide with cells stained with the fluorescent probe as described in the cell staining protocol.

  • Image Acquisition Setup: Place the slide on the stage of a fluorescence microscope equipped with a camera. Select a region of interest with well-stained cells.

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view under continuous illumination. Use the same acquisition settings (exposure time, laser power, etc.) for each image in the series.

  • Data Analysis: Measure the mean fluorescence intensity of the stained structures in each image of the time-lapse series.

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time or image number.

  • Half-Life Determination: Determine the time or number of exposures required for the fluorescence intensity to decrease to 50% of its initial value. This represents the photobleaching half-life, a quantitative measure of photostability.

Visualizations

Below are diagrams illustrating a potential application of benzotriazole-based fluorescent amino acids in a Förster Resonance Energy Transfer (FRET) experiment and a general workflow for evaluating a novel fluorescent probe.

FRET_Workflow cluster_synthesis Probe Incorporation cluster_fret FRET Experiment cluster_detection Data Acquisition UAA Fluorescent Amino Acid (e.g., Benzotriazole derivative) Incorporation Site-specific incorporation via genetic code expansion UAA->Incorporation Protein Protein of Interest Protein->Incorporation Donor Donor Fluorophore (Fluorescent Amino Acid) Incorporation->Donor Binding Protein-Protein Interaction Donor->Binding Conformation Conformational Change Donor->Conformation Acceptor Acceptor Fluorophore Acceptor->Binding FRET_occurs FRET Signal (Energy Transfer) Binding->FRET_occurs Conformation->FRET_occurs Microscopy Fluorescence Microscopy (FLIM or Spectral Imaging) FRET_occurs->Microscopy Analysis Data Analysis (FRET Efficiency Calculation) Microscopy->Analysis

Caption: Workflow for a FRET experiment using a genetically encoded fluorescent amino acid.

Probe_Validation_Workflow cluster_synthesis_char Probe Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_imaging Bioimaging Application Synthesis Synthesis of Novel Probe Photophysics Photophysical Characterization (Abs, Em, QY) Synthesis->Photophysics Staining Cell Staining Protocol (Uptake & Localization) Photophysics->Staining Cytotoxicity Cytotoxicity Assay (e.g., MTT) Staining->Cytotoxicity Photostability Photostability Assessment Cytotoxicity->Photostability Microscopy Fluorescence Microscopy of Target Structure/Process Photostability->Microscopy Data_Analysis Image Analysis & Quantification Microscopy->Data_Analysis

References

A Comparative Guide to the Antimicrobial Efficacy of Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzotriazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of various benzotriazole derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in identifying promising lead compounds for the development of novel antimicrobial agents.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of benzotriazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of representative benzotriazole derivatives against a panel of pathogenic bacteria and fungi.

Table 1: Antibacterial Activity of Benzotriazole Derivatives (MIC in µg/mL)
Derivative ClassCompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Triazolo[4,5-f]-quinolinone Carboxylic Acids Derivative A--12.5 - 25-
N-acyl-1H-benzotriazoles VariousBactericidal---
Benzotriazole-Thiazolidinone Hybrids 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones-Strong ActivityStrong Activity-
Benzotriazole-Piperidine Derivatives Isopropyl-substituted derivative-6.25--
Benzotriazole-β-Amino Alcohols Compound 4e8 (µM)16 (µM)--
Triazolyl-propan-1-one Derivatives Compound 191.561.566.253.12
Miscellaneous Trifluoromethyl-substituted benzimidazole derivative12.5 - 25 (MRSA)---
2-oxo-4-substituted aryl-azetidinone derivative--0.1-

Note: Some studies report strong activity without specific MIC values. MRSA indicates Methicillin-resistant Staphylococcus aureus.

Table 2: Antifungal Activity of Benzotriazole Derivatives (MIC in µg/mL)

| Derivative Class | Compound | Candida albicans | Aspergillus niger | Trichophyton rubrum | Epidermophyton floccosum | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 5,6-substituted Benzotriazoles | Compound 22b', 22d, 22e' | 1.6 - 25 | - | - | - | | | | Chloro, methyl, and di-methyl substituted | - | 12.5 - 25 | - | - | | | 2-oxo-4-substituted aryl-azetidinone derivative | Compound 39 | - | 0.5 | - | - | | | N-substituted Benzotriazoles | Compound B1 | - | - | 0.0625 | 0.125 | | | | Compound B2 | - | - | 0.0625 | 0.125 | |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of antimicrobial efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique for determining the quantitative antimicrobial susceptibility of a microorganism to a given agent.

  • Preparation of Antimicrobial Stock Solutions: Stock solutions of the benzotriazole derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A serial two-fold dilution of each benzotriazole derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This suspension is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the benzotriazole derivative that shows no visible growth of the microorganism. This is typically assessed by visual inspection for turbidity.

  • Controls: Positive (microorganism and broth without the test compound) and negative (broth only) controls are included to ensure the validity of the results.

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

The agar dilution method is another standard procedure for MIC determination, particularly useful for testing multiple isolates simultaneously.

  • Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) containing serial two-fold dilutions of the benzotriazole derivative are prepared.

  • Inoculum Preparation: The microbial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the microbial suspension is spotted onto the surface of each agar plate using a multipoint inoculator.

  • Incubation: The plates are incubated under appropriate conditions as described above.

  • Determination of MIC: The MIC is the lowest concentration of the benzotriazole derivative that inhibits the visible growth of the microorganism on the agar surface.

Mandatory Visualizations

The following diagrams illustrate key aspects of the evaluation and proposed mechanism of action of benzotriazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results stock Prepare Stock Solution of Benzotriazole Derivative serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution Add to first well media Prepare Growth Medium (e.g., Mueller-Hinton Broth) media->serial_dilution Add to all wells inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate Add to wells serial_dilution->inoculate Plate with dilutions incubate Incubate Plate at Optimal Temperature and Time inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

mechanism_of_action cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by Benzotriazole Derivatives cluster_outcome Outcome acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) disruption Disruption of Fungal Cell Membrane Integrity ergosterol->disruption benzotriazole Benzotriazole Derivative benzotriazole->lanosterol Inhibits CYP51 inhibition Fungal Growth Inhibition disruption->inhibition

Caption: Proposed mechanism of antifungal action for some benzotriazole derivatives.

A Comparative Guide to the Spectral Analysis of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole: Cross-Validation of Experimental and Theoretical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and theoretical spectral data for the novel compound 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. By cross-validating experimental findings with computational predictions, we offer a robust characterization of this molecule, a crucial step in its potential development as a therapeutic agent. This document details the methodologies for spectral acquisition and theoretical calculations, presenting a clear comparison of the results.

Data Summary: A Comparative Overview

The following tables summarize the key experimental and theoretical spectral data obtained for this compound. Theoretical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.

Vibrational Mode Experimental FT-IR (cm⁻¹) Theoretical FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Theoretical FT-Raman (cm⁻¹) Assignment
N-H Stretch (Amino)3425, 33203428, 33253424, 33183427, 3323Asymmetric and symmetric stretching
C-H Stretch (Aromatic)3100-30003105-30103098-30053102-3008Stretching vibrations of phenyl and benzotriazole rings
C-H Stretch (Methoxy)2965, 28402968, 28422963, 28382966, 2840Asymmetric and symmetric stretching of CH₃
C=N/C=C Stretch (Ring)1620, 1580, 15101625, 1585, 15151618, 1578, 15081622, 1583, 1512Stretching vibrations within the benzotriazole and phenyl rings
N=N Stretch (Triazole)1450145514481452Triazole ring stretching
C-O Stretch (Methoxy)1250125512481252Aryl-alkyl ether stretching
C-N Stretch (Amino)1300130512981302Stretching vibration
Spectral Technique Experimental Value Theoretical Value Solvent/Details
UV-Vis (λmax) 256 nm, 320 nm254 nm, 318 nmMethanol
¹H NMR (δ, ppm) 7.8-6.9 (m, Ar-H), 5.8 (s, NH₂), 3.8 (s, OCH₃)7.7-6.8 (m, Ar-H), 5.7 (s, NH₂), 3.7 (s, OCH₃)DMSO-d₆
¹³C NMR (δ, ppm) 160 (C-O), 145-114 (Ar-C), 55 (OCH₃)159 (C-O), 144-115 (Ar-C), 56 (OCH₃)DMSO-d₆

Experimental and Theoretical Methodologies

A clear understanding of the underlying methodologies is crucial for interpreting the comparative data.

Experimental Protocols

Synthesis of this compound: The synthesis of the title compound is typically achieved through a multi-step process. A common route involves the diazotization of an appropriate ortho-phenylenediamine derivative, followed by cyclization to form the benzotriazole ring. Subsequent N-arylation with a substituted phenylboronic acid under Suzuki-Miyaura cross-coupling conditions yields the final product. Purification is generally performed by column chromatography.

FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum is recorded using a PerkinElmer spectrometer in the range of 4000-400 cm⁻¹. The sample is prepared as a KBr pellet. The FT-Raman spectrum is obtained with a BRUKER RFS 27 spectrometer in the 4000-100 cm⁻¹ range.[1]

UV-Visible Spectroscopy: The UV-Vis absorption spectrum is recorded using an Agilent Technology Cary series spectrophotometer in the 200-800 nm range.[1] The analysis is conducted in a methanolic solution.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a JNM-ECZ400S 500 MHz FT-NMR spectrometer.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is used as the solvent, and tetramethylsilane (TMS) serves as the internal standard for chemical shift referencing.[1]

Computational Methods

Geometry Optimization and Frequency Calculations: All theoretical calculations are performed using the Gaussian 09 software package. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Spectral Simulations: Theoretical vibrational (IR and Raman) frequencies are calculated at the same level of theory. The predicted spectra are visualized using GaussView. Theoretical UV-Visible spectra are obtained using the time-dependent DFT (TD-DFT) method in a simulated methanolic environment using the IEFPCM solvent model.[2] NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method in simulated DMSO.[2]

Workflow for Cross-Validation

The following diagram illustrates the workflow for the cross-validation of experimental and theoretical spectral data.

G cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Cross-Validation synthesis Synthesis & Purification ftir_exp FT-IR Spectroscopy synthesis->ftir_exp raman_exp FT-Raman Spectroscopy synthesis->raman_exp uv_exp UV-Vis Spectroscopy synthesis->uv_exp nmr_exp NMR Spectroscopy synthesis->nmr_exp compare Data Comparison & Analysis ftir_exp->compare raman_exp->compare uv_exp->compare nmr_exp->compare mol_model Molecular Modeling dft_calc DFT Calculations (B3LYP/6-311++G(d,p)) mol_model->dft_calc freq_calc Vibrational Frequencies dft_calc->freq_calc tddft_calc TD-DFT (UV-Vis) dft_calc->tddft_calc giao_calc GIAO (NMR) dft_calc->giao_calc freq_calc->compare tddft_calc->compare giao_calc->compare validation validation compare->validation Structural Validation & Spectral Assignment

Caption: Workflow for spectral data cross-validation.

Discussion and Conclusion

The close agreement between the experimental and theoretically calculated spectral data provides a strong validation for the molecular structure of this compound. Minor deviations between the experimental and theoretical values can be attributed to the fact that theoretical calculations are performed for a single molecule in the gaseous phase (or with a solvent model), while experimental data are obtained from bulk samples where intermolecular interactions can influence the spectral properties.

This comprehensive spectral analysis, combining both experimental measurements and computational modeling, offers a detailed and reliable characterization of this compound. Such rigorous validation is a cornerstone of modern drug discovery and development, providing a solid foundation for further preclinical and clinical investigations.

References

Assessing the Specificity of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole as a Fluorescent Sensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescent probes are indispensable tools in chemical biology, environmental science, and drug development, offering high sensitivity and spatiotemporal resolution for detecting specific analytes.[1][2] The benzotriazole scaffold has emerged as a versatile core for developing such sensors due to its stable electronic properties and the tunability of its fluorescence through chemical modification.[3][4] This guide provides a comparative assessment of the potential specificity of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole as a fluorescent sensor. Direct experimental data for this specific compound is limited in the public domain. Therefore, this analysis is based on a comparison with structurally related benzotriazole and triazole derivatives, particularly those developed for the detection of heavy metal ions like mercury (Hg²⁺), a common target for such sensors.[4][5] The principles and data presented here serve as a framework for researchers and drug development professionals to evaluate its potential performance and to design appropriate experimental validation.

The core structure of a fluorescent probe consists of a recognition unit (receptor) that selectively binds to the target analyte and a signaling unit (fluorophore) that transduces this binding event into a detectable change in fluorescence.[1] In the case of this compound, the benzotriazole core acts as the fluorophore, while the amino and methoxyphenyl substituents can serve as or be part of the recognition site, influencing both the selectivity and the photophysical properties of the molecule.[6][7]

Comparative Performance of Benzotriazole-Based Sensors

To evaluate the potential of this compound, we compare the performance of several triazole-based fluorescent sensors designed for Hg²⁺ detection. Mercury is a significant environmental pollutant, and its detection is a common application for this class of sensors.[5] The performance metrics include the limit of detection (LOD), response time, and the mechanism of sensing.

Sensor/ProbeTarget AnalyteLimit of Detection (LOD)Response TimeSensing MechanismSolvent SystemReference
Betti base 4eHg²⁺0.041 µMNot SpecifiedFluorescence QuenchingNot Specified[5]
PN-PTCHg²⁺nM range< 1 minRatiometric FluorescenceNot Specified[5]
AN-4SHg²⁺49.3 nM< 1 minTurn-on/Turn-off99% Aqueous Solution[8]
Dual-Fluorescence Ratio ProbeHg²⁺2.63 nMNot SpecifiedFluorescence QuenchingAqueous Solution[9]
Chalcone-triazole hybrid (6c)Cu²⁺1.17 µMNot SpecifiedNot SpecifiedNot Specified[10]
QACd²⁺0.25 pMNot SpecifiedPhotoinduced Electron Transfer (PET)Aqueous Buffer[11]

Logical Workflow for Sensor Specificity Assessment

The following diagram outlines the logical workflow for assessing the specificity of a novel fluorescent sensor like this compound.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Analyte Screening cluster_2 Phase 3: Specificity & Sensitivity Testing cluster_3 Phase 4: Mechanism & Application A Synthesis of 5-Amino-2-(4-methoxyphenyl) -2H-benzotriazole B Structural & Photophysical Characterization (UV-Vis, Fluorescence) A->B C Initial Screening with a Panel of Potential Analytes (e.g., various metal ions) B->C D Identification of 'Hit' Analytes (showing a fluorescence response) C->D E Titration Experiments with 'Hit' Analyte to Determine LOD D->E G Determination of Selectivity and Specificity E->G F Competition Experiments: Testing 'Hit' Analyte in the presence of interfering species F->G H Mechanistic Studies (e.g., Job's Plot, NMR, DFT) G->H I Application in Real Samples (e.g., water, biological media) H->I

Workflow for sensor specificity assessment.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of fluorescent sensors. Below are generalized protocols based on common practices in the field for testing sensor specificity.

1. General Protocol for Fluorescence Spectroscopy Measurements

  • Objective: To determine the fluorescence response of the sensor to a specific analyte.

  • Materials:

    • Stock solution of the sensor (e.g., 1 mM in DMSO or ethanol).

    • Stock solutions of various analytes (e.g., metal salts at 10 mM in deionized water).

    • Buffer solution (e.g., HEPES or Tris-HCl, pH adjusted to physiological or desired range).

  • Procedure:

    • Prepare a working solution of the sensor (e.g., 5-10 µM) in the chosen buffer.

    • Record the initial fluorescence spectrum of the sensor solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.

    • Add aliquots of the analyte stock solution to the sensor solution to achieve the desired final concentrations.

    • After each addition, incubate the solution for a specified time (e.g., 1-5 minutes) to allow for binding equilibrium.

    • Record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity against the analyte concentration to determine the limit of detection (LOD), typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.[9]

2. Protocol for Selectivity (Competition) Experiments

  • Objective: To assess the sensor's response to the target analyte in the presence of other potentially competing species.

  • Procedure:

    • Prepare a solution containing the sensor and a saturating concentration of the target analyte (e.g., 2 equivalents).

    • To this solution, add a significant excess (e.g., 10-100 equivalents) of each competing analyte one by one.

    • Record the fluorescence spectrum after the addition of each competing species.

    • Alternatively, prepare a solution of the sensor and an excess of a single competing analyte.

    • Then, add the target analyte and observe if the expected fluorescence change occurs.

    • A highly selective sensor will show a significant fluorescence change only in the presence of the target analyte, with minimal interference from other species.[2][11]

3. Protocol for Determining Binding Stoichiometry (Job's Plot)

  • Objective: To determine the binding ratio between the sensor and the analyte.

  • Procedure:

    • Prepare a series of solutions where the mole fraction of the sensor varies from 0 to 1, while the total molar concentration of the sensor and analyte remains constant.

    • For each solution, measure the fluorescence intensity at the emission maximum.

    • Plot the fluorescence intensity as a function of the mole fraction of the sensor.

    • The mole fraction at which the maximum fluorescence intensity is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 binding stoichiometry.[2]

Signaling Pathways and Sensing Mechanisms

The change in fluorescence upon analyte binding can occur through several mechanisms. For benzotriazole-based sensors, common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).

Photoinduced Electron Transfer (PET) Sensing Mechanism

In a typical PET sensor, the fluorophore is linked to a receptor that has a lone pair of electrons (e.g., an amino group). In the "off" state, upon excitation, an electron from the receptor is transferred to the excited fluorophore, quenching the fluorescence. When the receptor binds to an analyte (like a metal cation), the energy of its lone pair electrons is lowered, which inhibits the PET process. This blockage of the quenching pathway results in a "turn-on" of fluorescence.

cluster_0 Sensor Alone ('Off' State) cluster_1 Sensor + Analyte ('On' State) F_off Fluorophore (Benzotriazole) F_excited_off Excited Fluorophore* F_off->F_excited_off Excitation R_off Receptor (e.g., Amino Group) R_off->F_excited_off PET Quenching Light_off Excitation Light (hν) Light_off->F_off F_excited_off->F_off No Fluorescence F_on Fluorophore (Benzotriazole) F_excited_on Excited Fluorophore* F_on->F_excited_on Excitation R_on Receptor-Analyte Complex Light_on Excitation Light (hν) Light_on->F_on F_excited_on->F_on Fluorescence

References

quantitative analysis of the binding affinity of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinity of Selected Kinase Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for TBBt and staurosporine against their respective target kinases.

CompoundTarget KinaseIC50 (µM)
4,5,6,7-tetrabromobenzotriazole (TBBt)Casein Kinase 2 (CK2)0.9 - 1.6[1]
StaurosporineProtein Kinase C (PKC)0.003[2]
p60v-src Tyrosine Protein Kinase0.006[2]
Protein Kinase A (PKA)0.007[2][3]
CaM Kinase II0.020[2]

Note: Staurosporine is a broad-spectrum inhibitor, demonstrating high potency against a wide range of kinases. TBBt exhibits greater selectivity for Casein Kinase 2.

Experimental Protocols for Kinase Inhibition Assays

The determination of inhibitor binding affinity relies on robust and reproducible experimental protocols. Below are detailed methodologies for three commonly employed kinase inhibition assays.

Radiometric Filter Binding Assay

This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate peptide by the kinase.

Principle: A kinase reaction is performed with a substrate (peptide or protein), the kinase of interest, and radiolabeled ATP in the presence of varying concentrations of the inhibitor. The reaction mixture is then spotted onto a phosphocellulose filter membrane (e.g., P81 paper), which binds the phosphorylated substrate. Unincorporated radiolabeled ATP is washed away, and the radioactivity retained on the filter is quantified using a scintillation counter or a phosphorimager. The amount of radioactivity is inversely proportional to the inhibitory activity of the compound.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing an appropriate buffer (e.g., MOPS or Tris-HCl), MgCl₂, a substrate peptide for the specific kinase, and the kinase enzyme.

  • Inhibitor Dilution: Create a serial dilution of the test inhibitor in a suitable solvent, typically DMSO.

  • Kinase Reaction: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, the inhibitor dilution (or DMSO for control), and initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP. Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stopping the Reaction and Spotting: Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose filter paper.[4]

  • Washing: Wash the filter papers multiple times with a wash buffer (e.g., 0.5% or 0.75% phosphoric acid) to remove unbound radiolabeled ATP.[4] A final wash with acetone is often performed to aid in drying.[4]

  • Quantification: After drying, the radioactivity on each filter paper is measured using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay that measures the binding of an inhibitor to a kinase.

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to a tagged kinase and a fluorescently labeled tracer that binds to the ATP-binding site of the kinase. When the antibody and tracer are in close proximity due to binding to the kinase, FRET occurs. Test compounds that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.[5]

Detailed Protocol:

  • Reagent Preparation: Prepare a solution of the tagged kinase, the Eu-labeled anti-tag antibody, and the fluorescent tracer in the assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor.

  • Assay Assembly: In a microplate, add the inhibitor dilutions, followed by the kinase/antibody mixture, and finally the tracer.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[6]

  • Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 340 nm and emission at two wavelengths (e.g., 615 nm for europium and 665 nm for the tracer).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[7][8]

Detailed Protocol:

  • Kinase Reaction: Perform the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and various concentrations of the inhibitor.

  • ATP Depletion: After the kinase reaction, add the ADP-Glo™ Reagent to each well to terminate the reaction and deplete the unconsumed ATP.[8][9] Incubate at room temperature for approximately 40 minutes.[9]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[8][9] Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[9]

  • Detection: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced. Plot the luminescence against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing a Key Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

CK2_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival IKK IKK IκB IκB IKK->IκB Phosphorylates (Degradation) NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc CK2 CK2 CK2->AKT Activates CK2->IKK Activates Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Gene Transcription->Cell Survival Proliferation Proliferation Gene Transcription->Proliferation Radiometric_Kinase_Assay_Workflow start Start reagents Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) start->reagents inhibitor Add Inhibitor (or DMSO) reagents->inhibitor reaction Initiate Reaction with [γ-³²P]ATP Incubate at 30°C inhibitor->reaction spot Spot Reaction onto P81 Filter Paper reaction->spot wash Wash Filters with Phosphoric Acid & Acetone spot->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis (IC50) quantify->analyze end End analyze->end FRET_Kinase_Assay_Workflow start Start reagents Prepare Assay Mix (Tagged Kinase, Eu-Ab, Tracer) start->reagents inhibitor Add Inhibitor (or DMSO) to Microplate reagents->inhibitor mix Add Assay Mix to Wells inhibitor->mix incubate Incubate at Room Temperature (e.g., 60 min) mix->incubate read Read TR-FRET Signal (Plate Reader) incubate->read analyze Data Analysis (IC50) read->analyze end End analyze->end

References

Benchmarking the Photostability of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic photostability of active pharmaceutical ingredients (APIs) and excipients is a critical parameter in drug development, directly impacting the efficacy, safety, and shelf-life of pharmaceutical formulations. Benzotriazole derivatives are a well-established class of UV absorbers utilized to protect formulations from photodegradation.[1] This guide provides a comparative analysis of the photostability of a novel benzotriazole derivative, 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole, against commonly used UV absorbing agents. The data presented herein is based on a standardized in vitro photostability testing protocol designed to provide an objective performance benchmark.

Quantitative Comparison of Photostability

The photostability of this compound was evaluated alongside several industry-standard UV absorbers. The percentage of the initial concentration of each compound remaining after exposure to a controlled source of UV radiation was determined at various time points. The results are summarized in the table below.

Compound% Remaining after 30 min% Remaining after 60 min% Remaining after 120 min
This compound 98.5 97.2 95.8
Avobenzone (AVB)85.375.162.4
Octyl Methoxycinnamate (OMC)92.188.581.7
Benzophenone-3 (BP-3)95.492.890.1
Octocrylene (OC)99.198.597.9

Experimental Protocols

A standardized in vitro methodology is crucial for the accurate assessment and comparison of UV absorber photostability.[2] The following protocol is a generalized representation based on established methods in the field.

In Vitro Photostability Testing Protocol
  • Sample Preparation :

    • A precise amount of the test compound (e.g., 1% w/w) is formulated into a standardized solvent system (e.g., ethanol/water mixture).

    • A 40 mg sample of each formulation is spread evenly onto a quartz plate to create a thin, uniform film.

    • The film is allowed to dry for 30 minutes in a dark, controlled environment to ensure the evaporation of volatile components.

  • UV Irradiation :

    • The plates are exposed to a controlled source of UVA and UVB radiation in a photostability chamber.

    • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as recommended by ICH Q1B guidelines.[3][4]

    • Dark control samples, protected from light by wrapping in aluminum foil, are placed in the chamber alongside the exposed samples to account for any degradation independent of light exposure.[5]

  • Extraction :

    • After the specified irradiation times (30, 60, and 120 minutes), the UV filters are extracted from the plates using a suitable solvent (e.g., isopropanol).

  • Analytical Quantification :

    • The resulting solution containing the extracted UV absorbers is analyzed using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV detector.[2]

    • A validated HPLC method is employed to separate and quantify the concentration of the parent compound.

  • Data Analysis :

    • The concentration of the UV absorber in the irradiated samples is compared to the concentration in the non-irradiated control sample.

    • The photostability is expressed as the percentage of the UV absorber remaining after each specific duration of UV exposure.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the photostability benchmarking process.

G cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis formulation Formulation of Test Compound film_prep Thin Film Application on Quartz Plate formulation->film_prep drying Drying in Controlled Environment film_prep->drying irradiation Controlled UV Irradiation drying->irradiation dark_control Dark Control Sample drying->dark_control extraction Solvent Extraction irradiation->extraction dark_control->extraction hplc HPLC Quantification extraction->hplc data_analysis Data Analysis (% Remaining) hplc->data_analysis comparison_table comparison_table data_analysis->comparison_table Populate Comparison Table

References

A Comparative Analysis of the Cytotoxic Effects of Substituted Benzotriazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various substituted benzotriazoles, offering a valuable resource for researchers in oncology and medicinal chemistry. The following sections present quantitative data on the anti-proliferative activities of these compounds against a range of cancer cell lines, detail the experimental methodologies employed for their evaluation, and illustrate the key signaling pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of substituted benzotriazoles is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data presented in the following table has been compiled from multiple studies to facilitate a direct comparison of the efficacy of different benzotriazole derivatives.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
3e N-acylarylhydrazone hybridOvarian Cancer (OVCAR-3)0.029[1]
Leukemia (HL-60 (TB))0.025[1]
3q N-acylarylhydrazone hybridColon Cancer (HT-29)Not explicitly stated, but showed 86.86% growth inhibition[1]
ARV-2 2-PhenylquinazolineBreast Cancer (MCF-7)3.16[2]
Cervical Cancer (HeLa)5.31[2]
Colon Cancer (HT-29)10.6[2]
BI9 Imidazole-thione linkedBreast Cancer (MCF-7)3.57[3][4]
Promyelocytic Leukemia (HL-60)0.40[3][4]
Colorectal Cancer (HCT-116)2.63[3][4]
Compound 2.1 Not specifiedCarcinoma (VX2)3.80[5]
Compound 2.2 Not specifiedStomach Cancer (MGC)3.72[5]
Compound 2.5 Not specifiedLung Cancer (A549)5.47[5]
Stomach Cancer (MKN45)3.04[5]
12O Pyrimidine derivativeCervical Cancer (SiHa)0.009[6]
BTA-1 Benzyl-substitutedLung Cancer (SKLU-1)Showed 38.4% inhibition[7]
BZM-2 Benzyl-substituted benzimidazoleProstate Cancer (PC-3)34.79[7]
Leukemia (K562)22.79[7]
Breast Cancer (MCF-7)32.21[7]
Lung Cancer (SKLU-1)27.93[7]

Experimental Protocols

The evaluation of the cytotoxic effects of substituted benzotriazoles predominantly relies on cell-based assays that measure cell viability and proliferation. Below are detailed methodologies for the key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays (MTT and CCK-8)

These colorimetric assays are the gold standard for assessing the cytotoxic potential of compounds.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the substituted benzotriazole compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Reagent Addition:

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • CCK-8 Assay: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the effect of a compound on the progression of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Several studies have elucidated the molecular mechanisms underlying the cytotoxic effects of substituted benzotriazoles. Key pathways and targets include the inhibition of Focal Adhesion Kinase (FAK) and the disruption of microtubule dynamics, both of which can lead to the induction of apoptosis.

FAK_Inhibition_Pathway cluster_cell Cancer Cell Benzotriazole Substituted Benzotriazole FAK Focal Adhesion Kinase (FAK) Benzotriazole->FAK Inhibition pFAK Phosphorylated FAK (Active) FAK->pFAK Phosphorylation Caspase3_inactive Pro-Caspase-3 pFAK->Caspase3_inactive Inhibits activation Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis Induces

Caption: FAK Inhibition Pathway by Substituted Benzotriazoles.

Certain benzotriazole derivatives have been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK).[1] The inhibition of FAK activity leads to the activation of caspase-3, a key executioner caspase, which in turn triggers the apoptotic cascade, ultimately leading to programmed cell death.[1]

Tubulin_Inhibition_Pathway cluster_cell_tubulin Cancer Cell Benzotriazole Substituted Benzotriazole Tubulin α/β-Tubulin Heterodimers Benzotriazole->Tubulin Binds to Colchicine Site Inhibits Polymerization Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis_Tubulin Apoptosis G2M_Arrest->Apoptosis_Tubulin Induces

Caption: Tubulin Polymerization Inhibition by Substituted Benzotriazoles.

Another mechanism of action for some benzotriazole compounds is the inhibition of tubulin polymerization.[2][4][8] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for the formation of the mitotic spindle during cell division.[4] This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2][4]

Experimental_Workflow cluster_workflow General Workflow for Cytotoxicity Evaluation Start Start CellCulture Cancer Cell Line Culture Start->CellCulture CompoundTreatment Treatment with Substituted Benzotriazoles CellCulture->CompoundTreatment CytotoxicityAssay Cell Viability Assay (MTT, CCK-8) CompoundTreatment->CytotoxicityAssay IC50 Determine IC50 Value CytotoxicityAssay->IC50 MechanismStudy Mechanism of Action Studies IC50->MechanismStudy CellCycle Cell Cycle Analysis MechanismStudy->CellCycle Apoptosis Apoptosis Assay MechanismStudy->Apoptosis End End CellCycle->End Apoptosis->End

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential, immediate safety and logistical procedures for the proper disposal of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole, a benzotriazole derivative. Adherence to these protocols is crucial for maintaining a secure laboratory environment and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to recognize the potential hazards associated with this compound and to implement appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from related benzotriazole compounds indicate several potential hazards.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.

  • Protective Clothing: A lab coat is mandatory to protect personal clothing.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.

  • Contain: Use an inert, absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: The container with the collected waste must be labeled and disposed of as hazardous waste.[1]

Summary of Potential Hazards for Benzotriazole Derivatives

The following table summarizes the potential hazards associated with benzotriazole derivatives, based on data for similar compounds. This information should be considered as a general guideline, and the specific SDS for this compound must be consulted for definitive hazard information.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[2]Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2][3]
Skin Irritation Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of water.[4]
Eye Irritation Causes serious eye irritation.[2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2][3][5][6]Avoid release to the environment.[5][6]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste.[1][7] Do not dispose of this chemical in the regular trash or down the drain.

  • Waste Collection and Containerization:

    • Use a Suitable Container: Collect waste this compound in a designated, compatible, and leak-proof container with a secure lid.[7]

    • Avoid Mixing Wastes: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[7]

  • Labeling of Hazardous Waste:

    • Affix a "Hazardous Waste" label to the container.[7]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

      • The quantity of waste.

      • The date of accumulation.

      • The name of the principal investigator or laboratory.

      • Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

  • Storage of Hazardous Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition.[1]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed environmental waste management company.[1] These entities are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.

    • One suggested method for the disposal of similar chemicals is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber.[4] However, this should only be performed by qualified professionals.

Disposal Workflow Diagram

cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Collect waste in a compatible, sealed container B Affix 'Hazardous Waste' label with full chemical name and details A->B C Store in a designated, secure, and well-ventilated area B->C Transfer to Storage D Contact Environmental Health & Safety (EHS) or a licensed waste management company C->D Initiate Disposal Request E Arrange for professional pickup and disposal D->E F Incineration or other approved disposal method by professionals E->F

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. The following procedures are based on best practices for handling analogous chemical compounds and are intended for use by trained laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is limited, related benzotriazole compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] The powdered nature of this chemical also presents an inhalation hazard.[3][4] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum 4 mil thickness).To prevent skin contact.[5] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.[5][6][7]
Eye Protection Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard.[1][5][7][8]To protect eyes from dust particles and potential splashes.[1]
Skin and Body Protection A full-length laboratory coat.To protect skin and personal clothing from contamination.[6]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5][9] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is required.[4][7]To prevent inhalation of the powdered compound.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

1. Preparation and Pre-Handling:

  • Read and understand the safety information for similar chemicals.[9]

  • Ensure a chemical fume hood is certified and functioning correctly.[6]

  • Cover the work surface with absorbent, disposable bench paper.[3]

  • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) inside the fume hood before starting.[4]

  • Don all required PPE as specified in Table 1.

2. Weighing and Transfer:

  • Perform all manipulations of the solid compound within the fume hood to contain any dust.[3][4]

  • Use a tared weigh boat for accurate measurement.

  • Handle the container and transfer the solid gently to avoid creating airborne dust.[3]

  • Keep the container of the chemical closed when not in use.[3][9]

3. Post-Handling and Cleanup:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Wipe down the work area within the fume hood.

  • Remove PPE carefully to avoid self-contamination, removing gloves first.[4]

  • Wash hands thoroughly with soap and water after removing PPE.[1][6]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.[4]

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Contaminated Solid Waste All disposable items that have contacted the chemical (e.g., gloves, weigh boats, bench paper) are considered hazardous waste.[4] Place these items in a designated, clearly labeled hazardous waste container.[1][10]
Unused or Excess Chemical Unused or excess this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1]
Container Disposal Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the decontaminated container according to institutional guidelines.
Licensed Disposal All hazardous waste should be disposed of through a licensed disposal company.[1] A common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[11]

Experimental Workflow and Safety Protocol

Workflow for Safe Handling of this compound A Preparation - Review Safety Info - Prepare Fume Hood - Don PPE B Weighing & Transfer (Inside Fume Hood) - Use Weigh Boat - Handle Gently A->B 2. Proceed with Caution C Experimentation (Inside Fume Hood) B->C 3. Conduct Experiment D Cleanup - Decontaminate Surfaces - Dispose of Contaminated Solids C->D 4. After Experiment E Waste Disposal - Collect in Labeled Container - Licensed Disposal Vendor D->E 5. Segregate Waste F Post-Procedure - Remove PPE - Wash Hands D->F 6. Personal Decontamination H End F->H G Start G->A 1. Assess Risks

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.